Product packaging for H-DL-Cys.HCl(Cat. No.:CAS No. 10318-18-0)

H-DL-Cys.HCl

Cat. No.: B555959
CAS No.: 10318-18-0
M. Wt: 157.62 g/mol
InChI Key: IFQSXNOEEPCSLW-UHFFFAOYSA-N
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Description

See also: DL-Cysteine, hydrochloride (preferred).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8ClNO2S B555959 H-DL-Cys.HCl CAS No. 10318-18-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

10318-18-0

Molecular Formula

C3H8ClNO2S

Molecular Weight

157.62 g/mol

IUPAC Name

2-amino-3-sulfanylpropanoic acid;hydron;chloride

InChI

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H

InChI Key

IFQSXNOEEPCSLW-UHFFFAOYSA-N

Canonical SMILES

[H+].C(C(C(=O)O)N)S.[Cl-]

melting_point

Mp 175-178 ° dec.

Other CAS No.

7048-04-6
52-89-1
10318-18-0

physical_description

Hygroscopic solid;  [Merck Index] White powder with an irritating odor;  Hygroscopic;  [Alfa Aesar MSDS]

Pictograms

Irritant

Synonyms

DL-Cysteinehydrochloride; 10318-18-0; 2-amino-3-mercaptopropanoicacidhydrochloride; CYSTEINEHYDROCHLORIDE; H-DL-Cys-OH.HCl; (+-)-Cysteinehydrochloride; NSC8746; EINECS233-698-2; CYSTEINE,HYDROCHLORIDE,DL-; MFCD00064552; DL-Cysteinehydrochloridehydrate; DL-Cysteinehydrochlorideanhydrous; L-Cysteine,hydrochloride(1:1); Cysteinechlorohydrate; DL-CYSTEINEHCL; L-Cystein-hydrochloride; ACMC-20al3w; D-2-Amino-3-MercaptopropionicAcidHydrochloride; CYSTEINE,(L); ACMC-20a6d7; (R)-Cysteine-hydrochloride; SCHEMBL18160; KSC493Q7N; C9768_SIGMA; AC1L18J4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to DL-Cysteine Hydrochloride (H-DL-Cys.HCl)

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of DL-Cysteine Hydrochloride (H-DL-Cys.HCl), a racemic mixture of the D and L enantiomers of the amino acid cysteine, presented as its hydrochloride salt. This form enhances the stability of cysteine, an otherwise easily oxidized compound.[1][2] It is utilized in various research and industrial applications, including as an NMDA glutamatergic receptor agonist.[3]

Quantitative Physicochemical Data

The key physicochemical properties of DL-Cysteine Hydrochloride are summarized below. Data for both the anhydrous and monohydrate forms are provided for clarity.

PropertyValue (Anhydrous)Value (Monohydrate)Reference(s)
Molecular Formula C₃H₈ClNO₂SC₃H₁₀ClNO₃S[4],[5]
Molecular Weight 157.62 g/mol 175.64 g/mol ,,
CAS Number 10318-18-096998-61-7,,
IUPAC Name 2-amino-3-sulfanylpropanoic acid;hydrochloride2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride,
Melting Point 109-112 °CNot specified
Boiling Point 389.7°C at 760 mmHgNot specified
Flash Point 189.5°CNot specified
Solubility Soluble in water, ethanol, and acetic acid.Soluble in water
Appearance White crystalline powderWhite crystalline powder

Chemical Structure and Visualization

This compound is the hydrochloride salt of DL-cysteine. The core structure is the amino acid cysteine, which features a central carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a thiol side chain (-CH₂SH). The hydrochloride salt is formed by the protonation of the amino group by hydrochloric acid.

Caption: Chemical structure of protonated Cysteine with a Chloride counter-ion.

Experimental Protocols

Synthesis of DL-Cysteine Hydrochloride

A common laboratory and industrial method for preparing DL-Cysteine Hydrochloride involves the direct reaction of DL-cysteine with hydrochloric acid.

  • Objective: To convert free-base DL-cysteine into its more stable hydrochloride salt.

  • Methodology:

    • DL-cysteine is dissolved in an aqueous solution of hydrochloric acid. The amount of HCl used is typically at least a 1:1 molar ratio to the cysteine.

    • The resulting solution is concentrated, often by evaporation under reduced pressure, to induce crystallization.

    • The formed crystals of DL-cysteine hydrochloride are collected via filtration.

    • The crystals may be washed with a solvent mixture, such as ethanol-diethyl ether-hydrochloric acid, to remove impurities.

    • The final product is dried, for instance, at 40°C using warm air, and stored in a dry environment to prevent moisture absorption.

An alternative synthesis route involves the electrochemical reduction of cystine (the oxidized dimer of cysteine) in a hydrochloric acid medium. This method often uses metallic cathodes like zinc or tin.

Optical Resolution of DL-Cysteine Hydrochloride

To isolate the individual D-(-) and L-(+) enantiomers from the racemic mixture, a preferential crystallization technique can be employed. This process leverages the differing solubilities of the racemate and the pure enantiomers.

  • Objective: To separate D-cysteine hydrochloride and L-cysteine hydrochloride from the DL-racemic mixture.

  • Methodology:

    • A saturated or supersaturated aqueous solution of DL-cysteine hydrochloride is prepared. The hydrochloride form has a significantly higher water solubility than free-base cysteine.

    • The solution is inoculated with seed crystals of the desired pure enantiomer (e.g., L-cysteine hydrochloride monohydrate).

    • This seeding induces the preferential crystallization of that same enantiomer from the solution.

    • The crystals (e.g., L-cysteine hydrochloride monohydrate) are then separated from the solution, which is now enriched in the other enantiomer (D-cysteine).

    • The undesired enantiomer remaining in the solution can be racemized back to the DL-form and recycled into the process.

Logical Workflow for Synthesis and Resolution

The following diagram illustrates the general workflow from the synthesis of the racemic mixture to the isolation of a pure enantiomer.

workflow cluster_synthesis Synthesis cluster_resolution Optical Resolution dl_cys DL-Cysteine (Free Base) dissolve Dissolve & Concentrate dl_cys->dissolve hcl Hydrochloric Acid hcl->dissolve dl_cys_hcl DL-Cysteine HCl Crystals dissolve->dl_cys_hcl saturate Prepare Supersaturated Solution dl_cys_hcl->saturate Input for Resolution inoculate Inoculation & Preferential Crystallization saturate->inoculate seed Seed Crystals (L-Cys.HCl) seed->inoculate l_cys_hcl Pure L-Cysteine HCl Crystals inoculate->l_cys_hcl d_enriched D-Enriched Solution inoculate->d_enriched

References

An In-depth Technical Guide to the Physical and Chemical Properties of DL-Cysteine Hydrochloride (H-DL-Cys.HCl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

DL-Cysteine Hydrochloride (H-DL-Cys.HCl) is the hydrochloride salt of DL-cysteine, a racemic mixture of the D- and L-isomers of the sulfur-containing amino acid, cysteine. The hydrochloride form enhances the stability of cysteine, particularly against oxidation, making it a preferred form for use in pharmaceuticals, cell culture media, and food industries. This guide provides a comprehensive overview of its physical and chemical properties, biological significance, and relevant experimental protocols.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of DL-Cysteine Hydrochloride are summarized below. These properties are crucial for its handling, formulation, and application in various scientific contexts.

Table 1: Quantitative Physical and Chemical Data for DL-Cysteine Hydrochloride

PropertyValue (Anhydrous)Value (Monohydrate)Reference(s)
CAS Number 10318-18-096998-61-7[1][2]
Molecular Formula C₃H₈ClNO₂SC₃H₁₀ClNO₃S[1][2]
Molecular Weight 157.62 g/mol 175.64 g/mol [2]
Appearance White crystalline powderWhite crystalline powder or colorless crystals
Melting Point Not specified; decomposes109-112 °C
Solubility Soluble in water, ethanol, acetic acid. Insoluble in acetone.Soluble in water.
pH (1% aq. solution) Not specified1.5 - 2.0 (for L-isomer)

Chemical Stability and Reactivity:

DL-Cysteine hydrochloride is significantly more stable than its free amino acid counterpart, particularly in acidic conditions. However, it remains sensitive to light, moisture, and air. The most critical aspect of its chemical reactivity is the thiol (-SH) group.

  • Oxidation: In neutral or slightly alkaline aqueous solutions, the thiol group is readily oxidized by air to form a disulfide bond, resulting in the dimer cystine. This process is accelerated by the presence of heavy metal ions like iron and copper. The acidic nature of the hydrochloride salt helps to stabilize the thiol group and prevent this oxidation.

  • Incompatibilities: It is incompatible with strong oxidizing agents and some metals.

  • Storage: For long-term stability, it should be stored in a dark place under an inert atmosphere at room temperature.

Biological Significance and Key Pathways

Cysteine is a semi-essential amino acid with a pivotal role in numerous biological processes. Its significance stems primarily from the nucleophilic and redox-active properties of its thiol group.

Cysteine-Cystine Redox Cycle The reversible oxidation of two cysteine molecules to form one molecule of cystine is a fundamental reaction in protein chemistry and cellular redox balance. The disulfide bond in cystine is crucial for stabilizing the tertiary and quaternary structures of many proteins.

G cluster_cys cluster_cystine Cys1 Cysteine (R-SH) Cystine Cystine (R-S-S-R) Cys1->Cystine Oxidation (-2H⁺, -2e⁻) Cys2 Cysteine (R-SH) Cys2->Cystine Oxidation (-2H⁺, -2e⁻) Cystine->Cys1 Reduction (+2H⁺, +2e⁻)

Figure 1: Cysteine-Cystine Redox Cycle.

Glutathione Synthesis Pathway Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. GSH plays a vital role in protecting cells from oxidative damage, detoxifying xenobiotics, and maintaining redox homeostasis. The synthesis occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).

cluster_enzymes Enzymatic Steps Glutamate Glutamate GGC γ-Glutamylcysteine GCL Glutamate-Cysteine Ligase (GCL) Cysteine Cysteine Glycine Glycine GSH Glutathione (GSH) GS Glutathione Synthetase (GS) GCL->GGC ATP → ADP+Pi GS->GSH ATP → ADP+Pi

Figure 2: Glutathione (GSH) Synthesis Pathway.

Experimental Protocols

Accurate quantification and effective purification are essential for research and development involving DL-Cysteine HCl.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for quantifying cysteine in various samples. Due to cysteine's lack of a strong chromophore and its instability, analysis often requires oxidation to the stable cysteic acid, followed by derivatization.

Methodology:

  • Sample Preparation & Oxidation:

    • Accurately weigh the sample containing cysteine.

    • To oxidize cysteine to the more stable cysteic acid, treat the sample with a performic acid/phenol mixture at 0°C.

    • Decompose the excess oxidation reagent with sodium disulfite.

  • Acid Hydrolysis:

    • Perform acid hydrolysis on the oxidized sample using 6 M HCl for approximately 23 hours to break any peptide bonds and liberate the amino acids.

  • pH Adjustment & Dilution:

    • Carefully adjust the pH of the hydrolysate to approximately 2.2.

    • Dilute the sample to a known volume with an appropriate buffer.

  • Chromatographic Separation:

    • Inject the prepared sample into an HPLC system equipped with an ion-exchange column.

    • Separate the amino acids using a suitable gradient elution program.

  • Post-Column Derivatization & Detection:

    • After separation, the eluent is mixed with a derivatizing agent, typically ninhydrin, in a post-column reactor.

    • The resulting colored derivative is detected using a photometric (visible light) detector at 570 nm.

  • Quantification:

    • Calculate the concentration of cysteine by comparing the peak area of cysteic acid in the sample to that of a known standard.

Start Sample Oxidation Oxidation (Performic Acid) Start->Oxidation Hydrolysis Acid Hydrolysis (6M HCl) Oxidation->Hydrolysis Adjust pH Adjustment (to ~2.2) Hydrolysis->Adjust IEC Ion-Exchange Chromatography (IEC) Adjust->IEC Deriv Post-Column Derivatization (Ninhydrin) IEC->Deriv Detect Photometric Detection (570 nm) Deriv->Detect End Quantification Detect->End

Figure 3: Analytical Workflow for Cysteine Quantification.

Protocol 2: Purification by Crystallization from Aqueous HCl

This protocol describes a general method to purify L-cysteine hydrochloride monohydrate from a complex mixture, such as a fermentation broth or a protein hydrolysate, by leveraging its solubility properties in hydrochloric acid.

Methodology:

  • Initial Preparation:

    • Start with a solution containing L-cysteine, along with impurities like L-cystine, other amino acids (e.g., L-serine), and inorganic salts.

    • If starting from a fermentation broth, remove cells and other solids by centrifugation or filtration.

  • Impurity Precipitation:

    • Add concentrated hydrochloric acid to the solution until the final HCl concentration is at least 15% (w/w), preferably 20-30%.

    • Maintain the solution temperature at or above 20°C (e.g., 30-40°C). At this high HCl concentration and temperature, the solubility of L-cystine and many inorganic salts (like NaCl) is significantly reduced.

    • Hold the solution under these conditions to allow for the precipitation of these impurities.

    • Remove the solid impurities by filtration.

  • Crystallization of L-Cysteine HCl Monohydrate:

    • Take the filtrate from the previous step, which is now enriched in L-cysteine HCl.

    • Cool the solution to a temperature not exceeding 10°C, and potentially as low as -20°C, to induce crystallization. L-cysteine hydrochloride monohydrate will crystallize out of the solution.

  • Isolation and Drying:

    • Collect the L-cysteine hydrochloride monohydrate crystals by filtration (e.g., vacuum filtration).

    • Wash the crystals with a cold solution, such as an ethanol-ether-hydrochloric acid mixture, to remove residual mother liquor.

    • Dry the purified crystals under vacuum to obtain the final product. The resulting product typically has a purity of >98%.

Safety and Handling

DL-Cysteine Hydrochloride is classified as an irritant.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautions: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate laboratory apparel. If dust exposure limits are exceeded, a respirator may be necessary.

  • Storage: Store in a dry, well-ventilated place in tightly closed containers. Keep away from incompatible materials such as strong oxidizing agents.

References

role of H-DL-Cys.HCl as a reducing agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to H-DL-Cys.HCl as a Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Cysteine Hydrochloride (this compound) is the hydrochloride salt of a racemic mixture of the sulfur-containing amino acid, cysteine.[1][2] Its utility extends beyond its biological role as a protein building block, serving as a potent and versatile reducing agent in various scientific and pharmaceutical applications. The presence of a thiol (-SH) group in its side chain endows cysteine with the ability to participate in redox reactions, most notably the reduction of disulfide bonds.[3] The hydrochloride form enhances the compound's stability and solubility, particularly in aqueous solutions, making it a practical choice for laboratory use.[4][5] This guide provides a comprehensive overview of the core mechanism, quantitative aspects, and practical applications of this compound as a reducing agent, complete with experimental protocols and workflow visualizations.

Core Mechanism of Action: Thiol-Disulfide Exchange

The primary mechanism by which this compound acts as a reducing agent is through thiol-disulfide exchange . This reaction is fundamental to protein chemistry, governing the formation and cleavage of disulfide bonds that stabilize the tertiary and quaternary structures of many proteins.

The process is initiated when the thiol group of cysteine is deprotonated to form a highly reactive thiolate anion (-S⁻). This nucleophilic thiolate then attacks an accessible disulfide bond (R-S-S-R') in a target molecule, such as a protein. The reaction proceeds via an SN2-type mechanism, forming a transient mixed disulfide intermediate (Cys-S-S-R). A second cysteine molecule then attacks this intermediate, releasing the now-reduced target molecule (R'-SH) and forming a stable oxidized dimer of cysteine, known as cystine, which contains a disulfide bond.

The overall reaction can be summarized as:

2 R'-SH (Cysteine) + R-S-S-R (Oxidized Target) ⇌ R'-S-S-R' (Cystine) + 2 R-SH (Reduced Target)

The efficiency of this reaction is pH-dependent, as the concentration of the reactive thiolate species increases at pH values approaching or exceeding the pKₐ of the thiol group (approximately 8.3 for free cysteine).

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Cys1 Cysteine 1 (R-SH) Cys2 Cysteine 2 (R-SH) Cystine Cystine (R-S-S-R) Cys1->Cystine Oxidation (Loss of e⁻) Cys2->Cystine Oxidation (Loss of e⁻) Target Oxidized Protein (P-S-S-P) Target->Cystine Oxidation (Loss of e⁻) ReducedTarget Reduced Protein (P-SH + P-SH) Target->ReducedTarget Reduction (Gain of e⁻)

Caption: Mechanism of this compound as a reducing agent.

Quantitative Data: Comparative Reducing Power

The efficacy of a reducing agent is quantified by its standard reduction potential (E°'), which measures its tendency to donate electrons. A more negative E°' indicates a stronger reducing agent. This compound is a moderately strong reducing agent, suitable for many applications, though other reagents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are stronger. TCEP is particularly advantageous as it is odorless, stable, and does not contain a thiol group, making it non-reactive with common alkylating agents.

The table below summarizes the standard reduction potentials for cysteine and other commonly used reducing agents, providing a basis for selecting the appropriate reagent for a specific application.

Reducing AgentChemical StructureStandard Reduction Potential (E°' at pH 7)Key Characteristics
Cysteine/Cystine Amino acid with a thiol group~ -0.22 VBiological, moderately strong, pH-dependent.
Glutathione (GSH) Tripeptide, major intracellular antioxidant~ -0.24 VPrimary intracellular reductant.
β-Mercaptoethanol (BME) Thiol-containing alcohol-0.26 VPungent odor, commonly used in SDS-PAGE.
Dithiothreitol (DTT) "Cleland's reagent"-0.33 VStrong reductant, forms stable internal disulfide.
TCEP Phosphine-based, non-thiol-0.29 VOdorless, irreversible, and effective at low pH.

Applications in Research and Drug Development

The reducing properties of this compound are leveraged in several key areas:

  • Protein Chemistry : It is used to cleave disulfide bonds in proteins prior to analysis by methods like SDS-PAGE or mass spectrometry. This reduction ensures complete protein denaturation, allowing for accurate molecular weight determination and sequence analysis.

  • Cell Culture : Cysteine is an essential amino acid in cell culture media. Its concentration and redox state can influence cell growth and the stability of expressed proteins, such as monoclonal antibodies, by affecting disulfide bond integrity.

  • Antioxidant and Cytoprotective Agent : As a precursor to the major intracellular antioxidant glutathione, cysteine plays a critical role in cellular redox homeostasis. It can directly scavenge reactive oxygen species (ROS), protecting cells from oxidative stress-induced damage and apoptosis, a key consideration in neurodegenerative disease research and drug development.

  • Drug Formulation : Its antioxidant properties are utilized to prevent the oxidation of active pharmaceutical ingredients (APIs), thereby enhancing the stability and shelf-life of drug products.

Experimental Protocols

Protocol for Reduction and Alkylation of Protein Samples for Mass Spectrometry

This protocol describes a standard procedure for reducing protein disulfide bonds with this compound, followed by alkylation to irreversibly block the resulting free thiols, preventing re-oxidation and ensuring accurate downstream analysis.

Materials:

  • Protein sample (e.g., 1 mg/mL in a suitable buffer)

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • This compound solution: 100 mM in Denaturation Buffer (prepare fresh)

  • Alkylation Reagent: 200 mM Iodoacetamide (IAA) in Denaturation Buffer (prepare fresh, protect from light)

  • Quenching Solution: 200 mM DTT or Cysteine in water

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Protease (e.g., Trypsin)

Procedure:

  • Solubilization & Denaturation : Dissolve the protein sample in an appropriate volume of Denaturation Buffer.

  • Reduction : Add the 100 mM this compound solution to the protein sample to a final concentration of 10 mM. Incubate for 1 hour at 37°C. This step cleaves the disulfide bonds.

  • Alkylation : Add the 200 mM Iodoacetamide solution to the reduced sample to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark. This step covalently modifies the free cysteine thiols.

  • Quenching : Add the quenching solution to a final concentration of 25 mM to react with and neutralize any excess iodoacetamide. Incubate for 15 minutes at room temperature in the dark.

  • Buffer Exchange/Dilution : Dilute the sample at least 5-fold with Digestion Buffer to reduce the urea concentration to below 2 M, which is necessary for optimal protease activity.

  • Proteolytic Digestion : Add protease (e.g., trypsin at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Sample Cleanup : Acidify the sample with formic acid and desalt using a C18 solid-phase extraction (SPE) column prior to LC-MS/MS analysis.

Experimental_Workflow Start Protein Sample (with S-S bonds) Denature 1. Denature (8M Urea, pH 8.5) Start->Denature Reduce 2. Reduce (10 mM this compound, 37°C) Denature->Reduce Alkylate 3. Alkylate (25 mM Iodoacetamide, RT, Dark) Reduce->Alkylate Protein-SH (Reduced Thiols) Quench 4. Quench (Excess Cysteine/DTT) Alkylate->Quench Protein-S-CH₂CONH₂ (Alkylated Thiols) Digest 5. Digest (Trypsin, 37°C) Quench->Digest Analyze 6. Analyze (LC-MS/MS) Digest->Analyze End Peptide Data Analyze->End

Caption: Workflow for protein reduction and alkylation.
Role as a Cellular Antioxidant

This compound functions as an effective antioxidant by directly scavenging harmful reactive oxygen species (ROS) like the hydroxyl radical (•OH) and by serving as a precursor for glutathione (GSH) synthesis. The thiol group donates a hydrogen atom (electron + proton) to neutralize the ROS, becoming a thiyl radical (Cys-S•) in the process. This radical is relatively stable and can react with another thiyl radical to form non-toxic cystine.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) e.g., •OH Neutralized Neutralized Species e.g., H₂O ROS->Neutralized Reduction Cysteine This compound (R-SH) Cysteine->ROS e⁻ Donation Thiyl_Radical Thiyl Radical (R-S•) Cysteine->Thiyl_Radical Oxidation Cystine Cystine (R-S-S-R) Thiyl_Radical->Cystine Dimerization

Caption: Antioxidant mechanism of this compound against ROS.

Conclusion

This compound is a valuable and multifunctional tool for researchers and developers. Its role as a reducing agent, grounded in the fundamental chemistry of thiol-disulfide exchange, enables critical applications from protein characterization to cell culture optimization. Its function as an antioxidant provides a mechanism for mitigating oxidative stress, a crucial factor in drug development and disease modeling. A thorough understanding of its chemical properties, comparative reducing strength, and practical application protocols allows for its effective and precise use in a professional laboratory setting.

References

Solubility Profile of H-DL-Cysteine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl) in aqueous and organic solvents. Due to the limited availability of specific quantitative data for the DL-racemic mixture, this document presents available data for the closely related L-cysteine hydrochloride, offering valuable insights for experimental design and application. This guide also outlines a standard experimental protocol for solubility determination and explores the significant role of cysteine in cellular signaling pathways.

Quantitative Solubility Data

Table 1: Solubility of L-Cysteine Hydrochloride and Related Compounds

CompoundSolventTemperature (°C)SolubilityCitation
L-Cysteine Hydrochloride MonohydrateWaterNot Specified10 g / 100 mL[1]
L-Cysteine Hydrochloride MonohydrateCold WaterNot SpecifiedSoluble[2]
L-CysteineWater25High[3]
L-CysteineMethanol25Moderate[3]
L-CysteineEthanol25Moderate[3]
L-Cysteinen-Propanol25Lower
L-CysteineIsopropanol25Lower
L-CysteineAcetone25Low
L-CysteineEthyl Acetate25Very Low
L-CysteineAcetonitrile25Very Low

Note: The qualitative solubility order for L-Cysteine in various pure solvents at a given temperature is generally as follows: Water > Methanol > Ethanol > n-Propanol > Isopropanol > 1,4-Dioxane > Acetone > sec-Butanol ≈ Ethyl Acetate > n-Butanol > Isobutanol > Acetonitrile.

Experimental Protocol: Determination of Solubility by the Static Gravimetric Method

The following protocol describes a reliable method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • H-DL-Cysteine Hydrochloride (high purity)

  • Selected solvent(s) (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Sealed vials or test tubes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven or vacuum desiccator

  • pH meter (for aqueous solutions)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

    • For finer suspensions, centrifugation at the experimental temperature can be employed to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume or mass of the clear supernatant using a pre-warmed/cooled syringe to match the experimental temperature.

    • Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.

    • Accurately weigh the filtered sample.

    • Evaporate the solvent from the sample under controlled conditions (e.g., in a drying oven at a temperature that does not degrade the solute or under vacuum).

    • Weigh the remaining solid residue (the dissolved this compound).

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mole fraction, based on the recorded masses of the solute and the solvent.

Below is a DOT script for a workflow diagram of this experimental protocol.

G Experimental Workflow for Solubility Determination prep Preparation of Saturated Solution (Excess this compound in solvent) equilibration Equilibration (Thermostatic shaker, 24-48h) prep->equilibration phase_sep Phase Separation (Settling or Centrifugation) equilibration->phase_sep sampling Sampling of Supernatant (Filtered) phase_sep->sampling analysis Analysis (Solvent evaporation and weighing of residue) sampling->analysis calculation Calculation of Solubility analysis->calculation

Caption: Experimental Workflow for Solubility Determination

Cysteine in Cellular Signaling

While this compound is a stable salt form used for delivery, the biological activity stems from the cysteine molecule itself. Cysteine plays a crucial role in numerous cellular signaling pathways, primarily through its reactive thiol (-SH) group, which is central to redox signaling.

One of the key signaling pathways involving cysteine is the synthesis of glutathione (GSH), a major intracellular antioxidant. Cysteine is a rate-limiting precursor for GSH synthesis. The availability of cysteine can, therefore, modulate the cellular redox state and protect cells from oxidative damage.

Another significant pathway is the cystathionine β-synthase (CBS)/hydrogen sulfide (H₂S) pathway. In this pathway, L-cysteine is converted to H₂S, a gaseous signaling molecule, by the enzyme CBS. H₂S has been shown to be involved in various physiological processes, including the proliferation and differentiation of neural stem cells.

The following diagram illustrates the central role of cysteine in these two interconnected signaling pathways.

G Key Signaling Pathways Involving Cysteine cluster_cysteine Cysteine Metabolism cluster_gsh Glutathione Synthesis cluster_h2s H2S Signaling Cysteine L-Cysteine GSH Glutathione (GSH) Cysteine->GSH rate-limiting precursor CBS Cystathionine β-synthase (CBS) Cysteine->CBS substrate Redox Cellular Redox Homeostasis GSH->Redox maintains H2S Hydrogen Sulfide (H₂S) CBS->H2S produces NSC Neural Stem Cell Proliferation & Differentiation H2S->NSC promotes

Caption: Key Signaling Pathways Involving Cysteine

References

An In-Depth Technical Guide on the Stability and Degradation of DL-Cysteine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cysteine hydrochloride is a synthetically produced, racemic mixture of the L- and D-enantiomers of the sulfur-containing amino acid cysteine, stabilized as a hydrochloride salt. It finds wide application in the pharmaceutical, food, and cosmetic industries as an antioxidant, dough conditioner, and precursor for various active pharmaceutical ingredients. Understanding the stability and degradation profile of DL-Cysteine hydrochloride is paramount for ensuring product quality, safety, and efficacy, particularly in drug development where impurities and degradation products can have significant biological effects.

This technical guide provides a comprehensive overview of the stability and degradation of DL-Cysteine hydrochloride, focusing on its degradation pathways, the influence of various environmental factors, and the analytical methodologies for its stability assessment.

Chemical Stability and Degradation Pathways

The stability of DL-Cysteine hydrochloride is intrinsically linked to the reactive thiol (-SH) group of the cysteine molecule. This functional group is susceptible to oxidation, which is the primary degradation pathway.

Oxidative Degradation

The principal degradation reaction of DL-Cysteine hydrochloride is the oxidation of the thiol group of two cysteine molecules to form a disulfide bond, resulting in the formation of cystine . This reaction is readily accelerated by the presence of oxygen, particularly at neutral or alkaline pH.[1] The presence of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze this oxidation process.[2]

Degradation Pathway: Oxidation to Cystine

cluster_cysteine cluster_cystine 2_Cysteine 2 x DL-Cysteine Hydrochloride Cystine Cystine + 2HCl 2_Cysteine->Cystine Oxidation (-2H⁺, -2e⁻)

Caption: Primary oxidative degradation pathway of DL-Cysteine hydrochloride.

Further oxidation of the sulfur atom can lead to the formation of more highly oxidized species such as cysteine sulfenic acid, cysteine sulfinic acid, and ultimately cysteic acid, although these are generally formed under more stringent oxidative conditions.

Factors Influencing Stability

The rate of degradation of DL-Cysteine hydrochloride is significantly influenced by several environmental factors.

pH

DL-Cysteine hydrochloride exhibits its greatest stability in acidic conditions. In acidic solutions (e.g., pH 2-3), the thiol group is protonated, which makes it less susceptible to oxidation.[1] As the pH increases towards neutral and alkaline conditions, the deprotonation of the thiol group to the more reactive thiolate anion (RS⁻) increases, leading to a rapid acceleration of the oxidation rate.

Temperature

As with most chemical reactions, the degradation of DL-Cysteine hydrochloride is accelerated by increased temperature. While stable for extended periods at low temperatures (e.g., below 0°C), its degradation rate increases at room temperature and becomes rapid at elevated temperatures (e.g., above 80°C).[1] High temperatures can also promote other degradation reactions, such as deamination or decarboxylation, though these are less common under typical storage conditions.

Light

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate and accelerate degradation reactions. Photodegradation can involve the formation of radical species, leading to a more complex mixture of degradation products.

Presence of Metal Ions

Trace amounts of metal ions, especially transition metals like copper and iron, can act as catalysts for the oxidation of cysteine to cystine, significantly increasing the degradation rate.[2] Therefore, it is crucial to control the levels of metal impurities in formulations containing DL-Cysteine hydrochloride.

Quantitative Stability Data

While specific kinetic data for DL-Cysteine hydrochloride is not extensively available in a consolidated format, the following table summarizes the general effects of different stress conditions on its stability. The degradation rate will be highly dependent on the specific conditions of the study (e.g., concentration, presence of catalysts, etc.).

Stress ConditionParameterObservationDegradation Products
pH Acidic (pH < 4)Relatively stable.Minimal degradation.
Neutral (pH 6-8)Increased degradation rate.Cystine.
Alkaline (pH > 8)Rapid degradation.Cystine and other by-products.
Temperature Low (< 0°C)Excellent stability.Negligible degradation.
Room Temp (20-25°C)Slow oxidation over time.Cystine.
High (> 80°C)Rapid decomposition.Cystine, potential deamination and decarboxylation products.
Light UV RadiationAccelerated degradation.Complex mixture, including cystine and radical-mediated products.
Oxidation Air/OxygenPrimary cause of degradation.Cystine.
Oxidizing Agents (e.g., H₂O₂)Rapid and extensive degradation.Cystine, cysteine sulfenic/sulfinic/sulfonic acids.
Metal Ions Cu²⁺, Fe³⁺Catalyzes oxidation.Cystine.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of DL-Cysteine hydrochloride involves conducting forced degradation studies and employing a stability-indicating analytical method.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and to demonstrate the specificity of the analytical method.

Objective: To generate potential degradation products of DL-Cysteine hydrochloride under various stress conditions.

Materials:

  • DL-Cysteine hydrochloride

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven for thermal stress

  • Photostability chamber

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of DL-Cysteine hydrochloride in a suitable solvent (e.g., deionized water or a dilute acid to enhance initial stability). The concentration should be appropriate for the analytical method being used.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of a suitable concentration of HCl (e.g., 0.1 M or 1 M). Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of a suitable concentration of NaOH (e.g., 0.1 M or 1 M). Keep the solution at room temperature or heat gently (e.g., at 40°C) for a defined period, monitoring for degradation. Neutralize the solution with an appropriate acid before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add a solution of H₂O₂ (e.g., 3%). Keep the solution at room temperature for a defined period.

    • Thermal Degradation: Place a solid sample of DL-Cysteine hydrochloride and an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60°C, 80°C) for a defined period.

    • Photolytic Degradation: Expose a solid sample and an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method (e.g., HPLC).

Workflow for Forced Degradation Study

Start Prepare DL-Cysteine HCl Stock Solution Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, Heat) Start->Base Oxidation Oxidative Degradation (H₂O₂) Start->Oxidation Thermal Thermal Degradation (Heat) Start->Thermal Photo Photolytic Degradation (Light) Start->Photo Analysis Analyze Samples by Stability-Indicating Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: General workflow for a forced degradation study of DL-Cysteine hydrochloride.

Stability-Indicating Analytical Method: HPLC-UV

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to an acidic value like 2.5) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~210-220 nm

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity is demonstrated by showing that the peak for DL-Cysteine is well-resolved from the peaks of its degradation products generated during the forced degradation study.

Cysteine in Biological Signaling Pathways

Cysteine plays a crucial role in various biological processes beyond being a building block for proteins. Its thiol group is central to its function in redox signaling and as a precursor to important molecules.

Glutathione (GSH) Synthesis and Redox Homeostasis

Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. GSH plays a critical role in protecting cells from oxidative damage by scavenging reactive oxygen species (ROS).

Simplified Glutathione Synthesis Pathway

Cysteine Cysteine GCL Glutamate-Cysteine Ligase Cysteine->GCL Glutamate Glutamate Glutamate->GCL Glycine Glycine GS Glutathione Synthetase Glycine->GS gamma-GC γ-Glutamylcysteine GCL->gamma-GC gamma-GC->GS GSH Glutathione (GSH) GS->GSH

Caption: Simplified overview of the glutathione (GSH) synthesis pathway.

Hydrogen Sulfide (H₂S) Signaling

Cysteine is a substrate for enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), which produce hydrogen sulfide (H₂S). H₂S is now recognized as an important gaseous signaling molecule (gasotransmitter) involved in various physiological processes, including vasodilation, neuromodulation, and cytoprotection.

Conclusion

The stability of DL-Cysteine hydrochloride is a critical attribute that must be thoroughly understood and controlled, especially in pharmaceutical applications. The primary degradation pathway is oxidation to cystine, a reaction that is highly dependent on pH, temperature, light, and the presence of metal ions. This guide has provided a framework for understanding these factors and for designing and implementing robust stability testing programs. By employing systematic forced degradation studies and validated stability-indicating analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of products containing DL-Cysteine hydrochloride. A thorough understanding of its degradation profile is essential for the development of stable formulations and for setting appropriate storage conditions and shelf-life.

References

H-DL-Cys.HCl: A Comprehensive Material Safety Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

H-DL-Cys.HCl, or DL-Cysteine hydrochloride (CAS Number: 10318-18-0), is a racemic mixture of the hydrochloride salt of the amino acid cysteine.[1][2][3] It is a crucial compound in various research and development applications, including pharmaceutical development, cell culture, and biochemical studies.[2] Understanding its material safety profile is paramount for ensuring safe handling and experimental reproducibility. This technical guide provides an in-depth overview of the material safety data for this compound, tailored for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables, and key safety protocols are visualized using logical diagrams.

Chemical and Physical Properties

This section details the key physical and chemical properties of DL-Cysteine hydrochloride. These properties are essential for proper handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Formula C3H8ClNO2S[4]
Molecular Weight 157.61 g/mol
Appearance White crystalline powder
Melting Point 109-112 °C
Boiling Point 389.7°C at 760 mmHg
Solubility Soluble in water
Storage Temperature Room temperature, in an inert atmosphere
Sensitivity Air sensitive and hygroscopic

Toxicological Information

The toxicological profile of this compound is crucial for assessing its potential health effects. The following table summarizes the available acute toxicity data.

MetricValueSpeciesRouteSource
LD50 (Lethal Dose, 50%)>2,000 mg/kg bwRatOral
LC50 (Lethal Concentration, 50%)>100 mg/l (96 h)Fish (Danio rerio)-
EC50 (Effective Concentration, 50%)>100 mg/l (48 h)Crustacea (Daphnia magna)-
EC50 (Effective Concentration, 50%)>100 mg/l (72 h)Algae/aquatic plants (Pseudokirchneriella subcapitata)-

Toxicological Summary:

  • Acute Toxicity: Not classified as acutely toxic.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory or Skin Sensitization: Not likely to have sensitizing potential.

  • Germ Cell Mutagenicity: Not expected to cause germ cell mutagenicity.

  • Carcinogenicity: Not expected to have carcinogenic potential for humans. No component is listed as a carcinogen by IARC or NTP.

  • Reproductive Toxicity: The Registry of Toxic Effects of Chemical Substances (RTECS) contains reproductive data for this substance.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Specific Target Organ Toxicity (Repeated Exposure): No effects known.

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

GHS Pictogram:

  • alt text

Signal Word: Warning

Experimental Protocols & Handling

Due to the nature of material safety data sheets, detailed experimental protocols for toxicological studies are not publicly available. The provided data is a summary of results from standardized tests. For researchers conducting their own toxicological assessments, it is recommended to follow established OECD guidelines for chemical testing.

Personal Protective Equipment (PPE) and Handling Workflow:

The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting to minimize exposure and ensure safety.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Experiment Assess_Risk Assess Risks Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risk->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weigh_Chemical Weigh this compound Prepare_Work_Area->Weigh_Chemical Dissolve_Chemical Dissolve in Appropriate Solvent Weigh_Chemical->Dissolve_Chemical Perform_Experiment Perform Experiment Dissolve_Chemical->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Dispose_Waste Dispose of Waste Properly Decontaminate_Area->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Recommended workflow for safely handling this compound.

First-Aid Measures

Immediate and appropriate first-aid measures are critical in the event of accidental exposure.

First-Aid Decision Tree:

This diagram provides a logical flow for responding to different types of exposure to this compound.

First_Aid_Decision_Tree cluster_Routes Routes of Exposure cluster_Actions Immediate Actions cluster_Followup Follow-up Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Wash_with_Soap_Water Wash with Soap & Water Skin_Contact->Wash_with_Soap_Water Rinse_with_Water Rinse Cautiously with Water for several minutes Eye_Contact->Rinse_with_Water Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Advice_Breathing_Difficulty Seek Medical Advice if Breathing is Difficult Move_to_Fresh_Air->Seek_Medical_Advice_Breathing_Difficulty Seek_Medical_Advice_Irritation_Persists_Skin Seek Medical Advice if Irritation Persists Wash_with_Soap_Water->Seek_Medical_Advice_Irritation_Persists_Skin Remove_Contacts_Continue_Rinsing Remove Contact Lenses if Present Continue Rinsing Rinse_with_Water->Remove_Contacts_Continue_Rinsing Seek_Medical_Advice_Unwell Seek Medical Advice if Feeling Unwell Rinse_Mouth->Seek_Medical_Advice_Unwell Seek_Medical_Advice_Irritation_Persists_Eye Get Medical Advice Remove_Contacts_Continue_Rinsing->Seek_Medical_Advice_Irritation_Persists_Eye If eye irritation persists

Caption: Decision tree for first-aid measures upon exposure.

Accidental Release Measures

In the event of a spill, a clear and systematic response is necessary to ensure the safety of laboratory personnel and the environment.

Spill Response Workflow:

The following diagram outlines the logical steps to take when responding to a spill of this compound.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment Containment & Cleanup cluster_Final_Steps Final Steps Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Ensure_Ventilation Ensure Adequate Ventilation Evacuate_Area->Ensure_Ventilation Wear_PPE Wear Appropriate PPE Ensure_Ventilation->Wear_PPE Contain_Spill Contain Spill with Inert Material Wear_PPE->Contain_Spill Sweep_Up Sweep or Scoop Up Material Contain_Spill->Sweep_Up Place_in_Container Place in a Labeled, Sealed Container Sweep_Up->Place_in_Container Decontaminate Decontaminate Spill Area Place_in_Container->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report_Incident Report Incident as per Institutional Policy Dispose->Report_Incident

References

The Multifaceted Biological Functions of DL-Cysteine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cysteine hydrochloride, a salt of the racemic mixture of D- and L-cysteine, is a pivotal molecule in a myriad of biological processes. While L-cysteine is the proteinogenic enantiomer, the DL-form provides a valuable tool for research and pharmaceutical applications. This technical guide delves into the core biological functions of DL-Cysteine hydrochloride, with a focus on its role as a precursor to the master antioxidant glutathione, its intrinsic antioxidant properties, its involvement in crucial signaling pathways, and its toxicological profile. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed experimental protocols and quantitative data to facilitate further investigation and application.

Core Biological Functions

DL-Cysteine hydrochloride's biological significance is primarily attributed to the thiol (-SH) group of the cysteine molecule. This reactive group is central to its function as a potent antioxidant and a precursor to other vital sulfur-containing compounds.[1][2]

Precursor to Glutathione (GSH) Synthesis

The most prominent role of cysteine is its function as a rate-limiting precursor for the synthesis of glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine.[3][4] GSH is the most abundant intracellular antioxidant, playing a critical role in detoxifying reactive oxygen species (ROS), maintaining the cellular redox state, and conjugating xenobiotics.[5] The hydrochloride form of DL-cysteine enhances its stability and solubility, making it an effective supplement for replenishing intracellular cysteine levels and subsequently boosting GSH synthesis.

The synthesis of GSH occurs in two ATP-dependent steps:

  • γ-glutamylcysteine synthesis: Catalyzed by glutamate-cysteine ligase (GCL), this is the rate-limiting step.

  • Glutathione synthesis: Catalyzed by glutathione synthetase (GS), which adds glycine to γ-glutamylcysteine.

The availability of cysteine is a major determinant of the rate of GSH synthesis.

Antioxidant Properties

Beyond its role as a GSH precursor, cysteine itself possesses direct antioxidant properties. The thiol group can directly scavenge free radicals by donating a hydrogen atom, thereby neutralizing their reactivity. This process oxidizes cysteine to cystine, which can be subsequently reduced back to two cysteine molecules, participating in the cellular redox cycle.

Role in Protein Structure and Function

The thiol group of cysteine residues in proteins is crucial for forming disulfide bonds (-S-S-). These bonds are critical for the proper folding, stability, and function of many proteins, particularly those secreted from cells.

Other Metabolic Roles

Cysteine is a central molecule in sulfur metabolism, serving as a precursor for the synthesis of other important compounds, including:

  • Taurine: An amino acid with various physiological functions, including roles in the nervous system.

  • Hydrogen Sulfide (H₂S): A gaseous signaling molecule involved in vasodilation and neuromodulation.

  • Coenzyme A: Essential for the metabolism of carbohydrates and fats.

  • Iron-Sulfur Clusters: Prosthetic groups in many enzymes involved in electron transfer reactions.

Quantitative Data

The following tables summarize key quantitative data related to the biological and toxicological properties of cysteine.

ParameterOrganismRoute of AdministrationValueReference(s)
LD50 RatOral1890 mg/kg bw
RatIntraperitoneal1620 mg/kg bw
RatSubcutaneous1550 mg/kg bw
RatIntravenous1140 mg/kg bw
MouseOral3550 mg/kg
NOAEL Rat (male, 4-week study)Oral (L-cysteine)< 500 mg/kg/day
Rat (male, 4-week study)Oral (D-cysteine)500 mg/kg/day

Table 1: Toxicological Data for Cysteine

AssayCompoundIC50 ValueReference(s)
DPPH Radical Scavenging Cysteine Derivative (in Sm-cluster)(8.49 ± 0.16) × 10⁻³ µmol/mL
ABTS Radical Scavenging Cysteine-containing di- and tripeptidesVaries depending on peptide structure

Table 2: In Vitro Antioxidant Activity of Cysteine Derivatives

ParameterConditionRateReference(s)
Fractional Synthesis Rate (FSR) of Whole Blood GSH Adequate sulfur amino acid diet0.65 ± 0.13 day⁻¹
Sulfur amino acid-free diet0.49 ± 0.13 day⁻¹
Absolute Synthesis Rate (ASR) of Whole Blood GSH Adequate sulfur amino acid diet747 ± 216 µmol·L⁻¹·day⁻¹
Sulfur amino acid-free diet579 ± 135 µmol·L⁻¹·day⁻¹

Table 3: Glutathione Synthesis Rates in Humans

Signaling Pathways

DL-Cysteine hydrochloride influences several critical signaling pathways, primarily through its impact on cellular redox status and as a precursor to signaling molecules.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, including those involved in glutathione synthesis (e.g., GCLC, GCLM). Cysteine and its derivatives can activate the Nrf2 pathway by modulating the redox state of Keap1's reactive cysteine residues, such as C151, C273, and C288.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitinates Cysteine DL-Cysteine hydrochloride ROS ROS / Electrophiles Cysteine->ROS Scavenges ROS->Keap1 Oxidizes Cys151, C273, C288 Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE Maf->ARE Binds Antioxidant_Genes Antioxidant Genes (GCLC, GCLM, etc.) ARE->Antioxidant_Genes Induces Transcription

Keap1-Nrf2 Signaling Pathway Activation
The Cystathionine β-Synthase (CBS)/Hydrogen Sulfide (H₂S) Pathway

Cysteine is a substrate for the enzyme cystathionine β-synthase (CBS), which, along with cystathionine γ-lyase (CSE), produces hydrogen sulfide (H₂S). H₂S is a gasotransmitter with diverse physiological roles, including vasodilation, neuromodulation, and cytoprotection. The CBS/H₂S pathway is involved in various cellular processes, and its dysregulation has been implicated in several diseases.

CBS_H2S_Pathway cluster_metabolism Cysteine Metabolism cluster_h2s_production H₂S Production cluster_downstream Downstream Effects Cysteine Cysteine H2S H₂S Cysteine->H2S via CBS/CSE Homocysteine Homocysteine CBS Cystathionine β-Synthase (CBS) Homocysteine->CBS Cystathionine Cystathionine CSE Cystathionine γ-Lyase (CSE) Cystathionine->CSE Serine Serine Serine->CBS CBS->Cystathionine CSE->Cysteine Vasodilation Vasodilation H2S->Vasodilation Neuromodulation Neuromodulation H2S->Neuromodulation Cytoprotection Cytoprotection H2S->Cytoprotection

CBS/H₂S Signaling Pathway

Experimental Protocols

Quantification of Cysteine and its Metabolites by HPLC

This protocol describes a general method for the quantification of total cysteine and related thiols in plasma using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.

Materials:

  • Blood collection tubes with EDTA

  • Tris-(2-carboxyethyl)phosphine hydrochloride (TCEP)

  • Trichloroacetic acid (TCA)

  • Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)

  • Borate buffer

  • HPLC system with a fluorescence detector and a C18 reversed-phase column

  • Cysteine, cystine, and other relevant standards

Procedure:

  • Sample Collection and Preparation:

    • Collect blood in EDTA tubes and centrifuge to obtain plasma.

    • To 100 µL of plasma, add a reducing agent like TCEP to reduce disulfide bonds.

    • Precipitate proteins by adding an equal volume of TCA.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Derivatization:

    • Neutralize the acidic supernatant with a base (e.g., NaOH).

    • Add borate buffer and the derivatizing agent SBD-F.

    • Incubate the mixture to allow for the derivatization of thiol groups.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the derivatized thiols on a C18 column using an appropriate mobile phase gradient.

    • Detect the fluorescent derivatives using an excitation wavelength of ~385 nm and an emission wavelength of ~515 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of cysteine and other thiols.

    • Quantify the amount of each thiol in the sample by comparing its peak area to the standard curve.

Reference: A detailed protocol for the simultaneous determination of various aminothiols can be found in the work of Jones et al. and other similar publications.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method to assess the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compound (DL-Cysteine hydrochloride) solutions at various concentrations

  • Ascorbic acid or Trolox as a positive control

  • Methanol (or another suitable solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and the positive control.

    • Prepare a series of dilutions of the test compound and control.

  • Reaction:

    • In a microplate well or cuvette, mix a defined volume of the DPPH solution with a defined volume of the test compound solution.

    • Prepare a blank containing the solvent instead of the test compound.

  • Incubation:

    • Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solution at ~517 nm.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Reference: Detailed procedures for the DPPH assay are widely available in the literature.

Measurement of Glutathione Synthesis Rate using Isotopic Labeling

This protocol provides an overview of a method to measure the fractional synthesis rate (FSR) of glutathione using a stable isotope-labeled cysteine tracer.

Materials:

  • Stable isotope-labeled L-cysteine (e.g., L-[1-¹³C]cysteine)

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system

  • Reagents for sample preparation and derivatization

Procedure:

  • Infusion:

    • Administer a primed, constant intravenous infusion of the labeled cysteine tracer to the subject.

  • Sample Collection:

    • Collect blood samples at baseline and at regular intervals during the infusion.

  • Sample Preparation:

    • Isolate red blood cells or other target cells.

    • Lyse the cells and extract the glutathione.

    • Derivatize the glutathione to make it suitable for GC-MS or LC-MS analysis.

  • Mass Spectrometry Analysis:

    • Analyze the derivatized samples to determine the isotopic enrichment of glutathione.

  • Calculation:

    • Calculate the fractional synthesis rate (FSR) of glutathione based on the rate of incorporation of the labeled cysteine into the glutathione pool over time.

Reference: Detailed methodologies for measuring glutathione synthesis rates using isotopic tracers have been published by various research groups.

Experimental Workflows

Investigating Cysteine-Induced Nrf2 Activation

Nrf2_Activation_Workflow start Start: Treat cells with DL-Cysteine hydrochloride lysis Cell Lysis and Protein Extraction start->lysis nuclear_extraction Nuclear and Cytoplasmic Fractionation start->nuclear_extraction rna_extraction RNA Extraction start->rna_extraction western_blot Western Blot for Nrf2, Keap1, and downstream targets (e.g., GCLC) lysis->western_blot end End: Correlate protein and gene expression changes western_blot->end nrf2_translocation Western Blot for Nrf2 in nuclear and cytoplasmic fractions nuclear_extraction->nrf2_translocation nrf2_translocation->end qpcr RT-qPCR for Nrf2 target gene expression (e.g., GCLC, NQO1) rna_extraction->qpcr qpcr->end

Workflow for Nrf2 Activation Study

Conclusion

DL-Cysteine hydrochloride is a versatile and biologically significant molecule with far-reaching implications for cellular health and disease. Its fundamental role as a precursor to glutathione underscores its importance in maintaining cellular redox homeostasis and protecting against oxidative stress. The ability of cysteine to directly scavenge free radicals and its involvement in key signaling pathways like the Keap1-Nrf2 and CBS/H₂S pathways further highlight its multifaceted nature. This technical guide provides a foundational understanding of these biological functions, supported by quantitative data and detailed experimental protocols, to empower researchers and drug development professionals in their exploration of the therapeutic potential of DL-Cysteine hydrochloride. Further research into the precise dose-response relationships and the intricate molecular mechanisms of its action will continue to unveil new avenues for its application in promoting human health.

References

An In-depth Technical Guide on H-DL-Cys.HCl as a Modulator of the NMDA Glutamatergic Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in numerous neurological disorders. This document provides a technical overview of H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl), a sulfur-containing amino acid, and its putative role as a modulator of the NMDA receptor. Drawing on evidence from structurally related compounds like homocysteine and L-cysteine, this guide explores the potential mechanism of action, downstream signaling pathways, and detailed experimental protocols for its characterization. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and therapeutic discovery.

The NMDA Receptor: Structure and Function

The NMDA receptor is a heterotetrameric ligand-gated ion channel composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits.[3][4] This subunit composition dictates the receptor's pharmacological and biophysical properties.[5]

Mechanism of Activation

NMDA receptor activation is a complex process that requires the fulfillment of two simultaneous conditions, making it a "coincidence detector".

  • Ligand Binding: The binding of both the primary agonist, glutamate (to the GluN2 subunit), and a co-agonist, either glycine or D-serine (to the GluN1 subunit), is necessary to prime the channel.

  • Depolarization: At resting membrane potential, the receptor's ion channel is blocked by a magnesium ion (Mg²⁺). This block is voltage-dependent and is only relieved when the postsynaptic membrane is sufficiently depolarized, typically following the activation of nearby AMPA receptors.

Once both conditions are met, the channel opens, allowing the influx of cations, most notably Calcium (Ca²⁺) and Sodium (Na⁺), and the efflux of Potassium (K⁺). The influx of Ca²⁺ is particularly significant as it acts as a crucial second messenger, initiating a cascade of intracellular signaling events.

This compound: A Putative NMDA Receptor Modulator

This compound is the hydrochloride salt of DL-Cysteine, an amino acid containing a thiol group. While direct studies on this compound as a primary NMDA receptor agonist are limited, substantial evidence from related sulfur-containing amino acids, homocysteine (HCY) and cysteine (CYS), suggests a modulatory role.

Proposed Mechanism of Action

Studies have shown that homocysteine can act as a weak agonist at the NMDA receptor's glutamate binding site and, more significantly, as a modulator that reduces receptor desensitization. This reduction in desensitization prolongs the channel's open state, thereby increasing total charge transfer. L-cysteine has also been shown to enhance NMDA receptor-mediated charge transfer. HCY-induced excitotoxicity and apoptosis in neurons are blocked by NMDA receptor antagonists, further implicating this pathway.

Given its structural similarity, this compound is hypothesized to act similarly by:

  • Interacting with the glutamate and/or co-agonist binding sites.

  • Modulating the receptor's redox state via its sulfhydryl group, as specific cysteine residues on the receptor are known to be molecular determinants of redox modulation.

  • Altering receptor desensitization kinetics, leading to enhanced or prolonged receptor activity upon stimulation by endogenous glutamate.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor and the subsequent influx of Ca²⁺ triggers multiple downstream signaling cascades critical for synaptic plasticity. Ca²⁺ binds to calmodulin (CaM), and the resulting Ca²⁺/CaM complex activates several key enzymes, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and calcineurin. These pathways ultimately influence gene expression, protein synthesis, and structural changes at the synapse, leading to long-term potentiation (LTP) or long-term depression (LTD).

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (Mg²⁺ Block Removed) Glutamate->NMDAR Binds GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds GluN1 Ca2_ion Ca²⁺ Influx NMDAR->Ca2_ion Opens Channel Calmodulin Calmodulin Ca2_ion->Calmodulin Binds to CaM_Complex Ca²⁺/Calmodulin Complex Calmodulin->CaM_Complex CaMKII CaMKII CaM_Complex->CaMKII Activates CREB CREB Phosphorylation CaMKII->CREB Activates Gene_Expression Gene Expression & Synaptic Plasticity (LTP) CREB->Gene_Expression Promotes

Caption: Simplified NMDA receptor activation and downstream signaling cascade.

Quantitative Data on Related Modulators

Direct quantitative data such as the inhibitor constant (Kᵢ) or EC₅₀ for this compound at the NMDA receptor are not widely available in the literature. However, studies on related compounds provide semi-quantitative insights into their modulatory effects.

CompoundReceptor SubunitsConcentrationEffect on Peak AmplitudeEffect on DesensitizationCitation(s)
Homocysteine (HCY)GluN1/GluN2A50 µM - 1 mMIncreaseStrong Reduction
Homocysteine (HCY)GluN1/GluN2B50 µM - 1 mMDecreaseStrong Reduction
L-Cysteine (L-CYS)Native (Neurons)1 mMNo significant effectReduction

Experimental Protocols for Characterization

To fully characterize the activity of this compound as an NMDA receptor agonist or modulator, a combination of electrophysiological, functional, and biochemical assays is required.

Electrophysiological Analysis: Whole-Cell Patch-Clamp

This technique directly measures the ion flow through NMDA receptor channels in neurons, providing detailed information on kinetics, amplitude, and modulation.

Objective: To measure NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in the presence and absence of this compound.

Methodology:

  • Preparation: Prepare acute brain slices (e.g., from the hippocampus) from a rodent model.

  • Recording Setup: Use a microscope equipped with differential interference contrast (DIC) optics to visualize and target individual neurons.

  • Whole-Cell Configuration: Approach a neuron with a glass micropipette filled with an intracellular-like solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) and then rupture the membrane patch to achieve the whole-cell configuration.

  • Isolation of NMDA Currents: Clamp the neuron's voltage at a positive potential (e.g., +40 mV) to relieve the Mg²⁺ block. Pharmacologically isolate NMDA currents by applying antagonists for AMPA (e.g., CNQX) and GABAₐ (e.g., picrotoxin) receptors.

  • Data Acquisition: Record baseline NMDA-evoked currents by applying NMDA or by electrical stimulation of afferent pathways.

  • Compound Application: Perfuse the brain slice with varying concentrations of this compound and record the resulting changes in the NMDA current's amplitude, rise time, and decay kinetics.

  • Analysis: Compare the current characteristics before, during, and after application of the test compound to determine its effect (agonism, potentiation, or inhibition).

Patch_Clamp_Workflow A 1. Acute Brain Slice Preparation B 2. Identify & Target Neuron (e.g., Hippocampal CA1) A->B C 3. Achieve Whole-Cell Patch-Clamp Configuration B->C D 4. Isolate NMDA Currents (Voltage Clamp at +40mV, apply AMPA/GABA antagonists) C->D E 5. Record Baseline NMDA-Evoked Currents D->E F 6. Perfuse with This compound E->F G 7. Record Modulated NMDA-Evoked Currents F->G H 8. Data Analysis (Amplitude, Kinetics) G->H

Caption: Experimental workflow for whole-cell patch-clamp recording.
Functional Analysis: Calcium Imaging

This high-throughput method measures the functional consequence of NMDA receptor activation—intracellular calcium influx—using fluorescent indicators.

Objective: To quantify changes in intracellular Ca²⁺ concentration in cultured cells expressing NMDA receptors in response to this compound.

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing specific NMDA receptor subunits (e.g., HEK293 cells with GluN1/GluN2A) in a multi-well plate format (e.g., 384-well).

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which becomes fluorescent upon binding to Ca²⁺.

  • Assay Buffer: Wash the cells and add a physiological buffer containing a co-agonist (e.g., glycine) but lacking Mg²⁺.

  • Compound Addition: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence. The instrument then adds varying concentrations of this compound (alone or with a sub-maximal concentration of glutamate) to the wells.

  • Fluorescence Measurement: The instrument continuously monitors the fluorescence intensity in each well. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺.

  • Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and calculate EC₅₀ (for agonists) or potentiation values.

Calcium_Imaging_Workflow A 1. Plate Cells Expressing NMDA Receptors B 2. Load Cells with Ca²⁺-Sensitive Dye (e.g., Fluo-4 AM) A->B C 3. Measure Baseline Fluorescence in Plate Reader B->C D 4. Add this compound (+/- Glutamate) C->D E 5. Continuously Measure Fluorescence Signal D->E F 6. Data Analysis (Generate Dose-Response Curve, Calculate EC₅₀) E->F

Caption: Experimental workflow for a fluorescence-based calcium imaging assay.
Binding Affinity: Radioligand Binding Assay

This biochemical assay quantifies the affinity of a test compound for a specific receptor site by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of this compound for the glutamate or other sites on the NMDA receptor.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) or cells expressing NMDA receptors to prepare membrane fractions rich in the target receptor.

  • Assay Setup: In a multi-well plate, set up three types of reactions:

    • Total Binding: Membrane preparation + a fixed concentration of a specific radioligand (e.g., [³H]CGP 39653 for the glutamate site).

    • Non-Specific Binding: Total binding components + a high concentration of a known unlabeled ligand to saturate the specific binding sites.

    • Competitive Binding: Total binding components + serial dilutions of the test compound (this compound).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Quantification: Measure the radioactivity trapped on each filter using a scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ (the concentration that displaces 50% of the radioligand). Convert the IC₅₀ to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.

Binding_Assay_Workflow A 1. Prepare Brain Membrane Homogenate B 2. Incubate Membranes with: • Radioligand (e.g., [³H]CGP 39653) • Test Compound (this compound) A->B C 3. Separate Bound from Free Ligand via Rapid Filtration B->C D 4. Quantify Bound Radioactivity with Scintillation Counter C->D E 5. Data Analysis (Calculate IC₅₀ and Kᵢ) D->E

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound represents a compound of interest for modulating the NMDA glutamatergic receptor system, primarily based on the known activities of the related amino acids homocysteine and cysteine. Its potential to act as a weak agonist or a modulator of receptor desensitization warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating its precise mechanism of action, binding affinity, and functional consequences. Future research should focus on direct electrophysiological and functional characterization of this compound across different NMDA receptor subunit compositions to determine its selectivity and therapeutic potential for neurological disorders.

References

Methodological & Application

Application Notes and Protocols for H-DL-Cys.HCl in Anaerobic Microbiology Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful cultivation of anaerobic microorganisms is fundamental to research in gut microbiology, industrial fermentation, and drug development. A critical factor for success is the creation and maintenance of a low redox potential environment, effectively scrubbing all dissolved oxygen from the culture medium. H-DL-Cys.HCl (DL-Cysteine hydrochloride) is a widely used and effective reagent for this purpose. It serves a dual role: primarily as a reducing agent to create an anaerobic atmosphere, and secondarily as a nutritional source of the amino acid cysteine for microbial growth. Its hydrochloride form is generally preferred over L-cysteine due to its enhanced solubility and greater stability against oxidation in stock solutions.[1][2]

These application notes provide detailed protocols and technical information for the effective use of this compound in anaerobic microbiology media.

Application Notes

Principle of Action: Reducing Agent

The efficacy of cysteine as a reducing agent lies in its thiol (-SH) group. In the presence of dissolved oxygen, the thiol groups of two cysteine molecules are oxidized to form a disulfide bond, creating the molecule cystine, and reducing oxygen to water.[2][3] This reaction effectively removes molecular oxygen from the culture medium, lowering the redox potential to a level suitable for the growth of even strict anaerobes.

Metabolic Significance of Cysteine

Beyond its role as a reducing agent, cysteine is a key sulfur-containing amino acid that can be metabolized by various anaerobic bacteria.

  • Nutrient Source: Many anaerobes can utilize cysteine as a source of carbon, nitrogen, and sulfur.

  • Metabolic Byproducts: Anaerobic catabolism of cysteine can produce pyruvate, ammonia, and hydrogen sulfide (H₂S).[4] The production of H₂S is a notable characteristic of many gut microorganisms and can have significant physiological effects.

  • Interspecies Electron Transfer: In some complex anaerobic communities, such as methanogenic consortia, cysteine may act as an electron carrier, facilitating syntrophic metabolism between different microbial species.

  • Growth Initiation: For some bacteria like Escherichia coli and Aerobacter aerogenes, cysteine is crucial for initiating growth under anaerobic conditions, especially in minimal media.

Optimization and Concentration

The optimal concentration of this compound can vary depending on the specific microorganisms and culture system. A concentration of 0.5 g/L is widely effective for a variety of anaerobes, including those isolated from the gut microbiome. However, concentrations typically range from 0.4 to 0.8 g/L. It is important to note that excessively high concentrations (e.g., above 500 mg/L in some systems) can have inhibitory effects on certain bacteria. Optimization may be required for specific applications.

Data Presentation

Table 1: Recommended Concentrations of this compound
ApplicationRecommended Concentration (g/L)Notes
General Anaerobic Bacteria Cultivation0.5A common starting concentration that works well for a broad range of anaerobes, including Clostridium species.
Gut Microbiome Cultivation0.4 - 0.8This range is frequently cited for media dedicated to culturing complex gut microbiota.
Biohydrogen Production (by Enterobacter)0.3 - 0.5Studies have shown that concentrations in this range enhance hydrogen yield, while concentrations above 0.5 g/L can be inhibitory.
Minimal Media for E. coli~0.02 - 0.04 (1-2 µM Cystine)Very low concentrations are sufficient to initiate anaerobic growth in minimal media where cysteine may be a limiting factor.
Table 2: Example of a Combined Reducing Agent Stock Solution

For creating a highly reduced environment, this compound is often used in combination with other reducing agents like sodium sulfide (Na₂S).

ComponentAmount per 110 mL Distilled Water
L-Cysteine·HCl·H₂O2.5 g
Na₂S·9H₂O2.5 g
This solution is typically prepared under anoxic conditions, pH adjusted, and autoclaved before being added to the final medium.

Experimental Protocols & Workflows

General Workflow for Anaerobic Media Preparation

The fundamental goal is to eliminate oxygen at every stage. This involves preparing the medium, purging dissolved oxygen with an anoxic gas, sterilizing the medium in a sealed vessel, and finally adding the reducing agent and other heat-labile components.

G A 1. Mix Media Components (excluding reducing agents & heat-labile substances) B 2. Dispense into Vessels (e.g., serum bottles) A->B C 3. Purge Headspace & Medium with Anoxic Gas (e.g., N2/CO2) B->C D 4. Seal Vessels with Butyl Rubber Septa C->D E 5. Autoclave to Sterilize (& further purge O2) D->E F 6. Cool to Room Temperature E->F G 7. Aseptically Add Supplements (e.g., Vitamins, Reducing Agents) F->G H 8. Pre-incubate to Confirm Anaerobiosis (Resazurin colorless) G->H I 9. Inoculate with Culture H->I

Caption: General workflow for preparing strictly anaerobic culture media.

Protocol 1: Direct Addition of this compound Before Autoclaving

This method is simpler and suitable for many common anaerobes.

  • Prepare Medium: Dissolve all heat-stable media components (e.g., yeast extract, peptones, salts) in distilled water.

  • Add Cysteine: Add this compound powder directly to the medium to the desired final concentration (e.g., 0.5 g/L). If using a redox indicator like resazurin (typically 1 mg/L), add it at this stage.

  • Dispense and Gas: Dispense the medium into appropriate culture vessels (e.g., serum bottles or tubes).

  • Purge Oxygen: While stirring or bubbling, purge the medium and headspace with an oxygen-free gas (e.g., 80% N₂, 20% CO₂) for at least 20-30 minutes to remove dissolved oxygen.

  • Seal and Sterilize: Quickly and securely seal the vessels with butyl rubber stoppers and aluminum crimps. Autoclave at 121°C for 15-20 minutes.

  • Final Additions: After the medium has cooled, aseptically add any filter-sterilized, heat-labile components (like vitamins or specific carbon sources) via syringe. The medium is now ready for inoculation.

Protocol 2: Post-Autoclave Addition via Anoxic Stock Solution

This method is preferred for highly oxygen-sensitive organisms or when cysteine is used with other reducing agents that may react with media components during autoclaving.

  • Prepare and Autoclave Medium: Prepare the bulk medium without this compound. Dispense, purge with anoxic gas, seal, and autoclave as described in Protocol 1 (steps 1, 3, 4, 5).

  • Prepare Anoxic Cysteine Stock: a. In an anaerobic chamber or a gassing station, bring a known volume of distilled water to a boil while flushing with N₂ gas for 1 minute to remove oxygen, then let it cool to room temperature under the gas stream. b. Dissolve a pre-weighed amount of this compound to create a concentrated stock solution (e.g., 50 g/L or 100x). c. Dispense the stock solution into serum vials inside the anaerobic chamber or while maintaining a positive pressure of anoxic gas. d. Seal the vials and autoclave. This anoxic stock can be stored for future use.

  • Final Assembly: Once the main culture medium has cooled, use a sterile, anoxic syringe and needle to aseptically transfer the required volume of the cysteine stock solution into the final culture vessel.

  • Equilibration: Allow the medium to equilibrate for a few hours before inoculation to ensure the redox potential has stabilized. The loss of color from a resazurin indicator confirms a reduced state.

Signaling and Metabolic Pathways

Cysteine as a Reducing Agent

The primary role of cysteine in anaerobic media is to scavenge dissolved oxygen. This is a straightforward chemical reaction where the cysteine thiol is oxidized.

G cluster_cysteine 2 Cysteine Molecules cluster_cystine Forms Cys1 Cysteine (R-SH) Cystine Cystine (R-S-S-R) Cys1->Cystine Oxidation O2 Molecular Oxygen (O2) H2O 2 H2O O2->H2O Reduction

Caption: Oxidation of cysteine to cystine, which reduces molecular oxygen.

Simplified Anaerobic Cysteine Catabolism

Several facultative and obligate anaerobes can degrade cysteine as an energy source. The CyuA enzyme is a key cysteine desulfidase in this process in organisms like E. coli.

G Cys_in Exogenous Cysteine CyuP CyuP Transporter Cys_in->CyuP Cys_intra Intracellular Cysteine CyuP->Cys_intra CyuA CyuA Enzyme (Cysteine Desulfidase) Cys_intra->CyuA Products Metabolic Products CyuA->Products Pyruvate Pyruvate Products->Pyruvate H2S Hydrogen Sulfide (H₂S) Products->H2S Ammonia Ammonia (NH₃) Products->Ammonia

Caption: Simplified pathway of anaerobic cysteine degradation in E. coli.

References

Preparation of H-DL-Cys.HCl Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Cys.HCl, the hydrochloride salt of a racemic mixture of D- and L-cysteine, is a crucial supplement in specific cell culture applications. Cysteine is a semi-essential, sulfur-containing amino acid that plays a vital role in protein synthesis, detoxification, and cellular protection against oxidative stress.[1][2] The L-isomer is the biologically active form for protein synthesis; however, the DL-racemic mixture can also serve as a source of cysteine. This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in cell culture.

The hydrochloride form enhances the stability of cysteine, which is otherwise prone to oxidation in solution.[3] Proper preparation and storage of stock solutions are critical to ensure the integrity and efficacy of this supplement in maintaining cell health and ensuring experimental reproducibility.

Chemical Properties and Role in Cell Culture

This compound is utilized in cell culture for several key functions:

  • Protein Synthesis: As a fundamental building block of proteins, cysteine is essential for cell growth and function.[1]

  • Antioxidant Activity: Cysteine is a precursor to the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from damage by reactive oxygen species (ROS).[1]

  • Nutrient Supplement: It is a component of many defined cell culture media formulations, supporting the growth of a wide variety of cell lines.

A summary of the relevant chemical properties of this compound monohydrate is provided in the table below.

PropertyValueReference
Molecular Formula C₃H₇NO₂S · HCl · H₂O
Molecular Weight 175.63 g/mol
Appearance White crystalline powder
Solubility in Water Freely soluble; up to 50 mg/mL
Stability Stable in acidic solutions; readily oxidizes in neutral or alkaline pH.

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound. This concentration is a common starting point for further dilution into cell culture media.

Materials:

  • This compound monohydrate (MW: 175.63 g/mol )

  • Cell culture grade water (e.g., WFI, Milli-Q, or equivalent)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Analytical balance

  • pH meter (optional)

  • Sterile workspace (e.g., laminar flow hood)

Procedure:

  • Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass of this compound monohydrate:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.01 L x 175.63 g/mol = 0.17563 g

  • Weighing: In a sterile workspace, accurately weigh 175.6 mg of this compound monohydrate powder.

  • Dissolving: Add the powder to a sterile conical tube. Add approximately 8 mL of cell culture grade water. Mix by vortexing or gentle inversion until the powder is completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment: Adjust the final volume to 10 mL with cell culture grade water.

  • Sterilization: Sterilize the stock solution by passing it through a sterile 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile cryovials or microcentrifuge tubes. Store the aliquots at -20°C for long-term storage. For short-term storage (up to 3 days), the solution can be stored at 2-8°C.

Recommended Working Concentrations

The optimal working concentration of this compound depends on the cell line and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. The table below provides a range of commonly used concentrations.

ApplicationRecommended Working ConcentrationNotes
General Cell Culture 0.1 - 0.5 mMThis range is suitable for supplementing basal media to support the growth of a variety of cell lines.
Oxidative Stress Studies 0.5 - 5 mMHigher concentrations may be required to counteract the effects of induced oxidative stress.
Anaerobic Culture 0.025% - 0.05% (w/v)Used as a reducing agent to maintain a low oxygen environment. This corresponds to approximately 1.4 - 2.8 mM.

Diagrams

experimental_workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_sterilization Sterilization & Storage Calculate 1. Calculate Mass of This compound Weigh 2. Weigh Powder Calculate->Weigh Required Mass Dissolve 3. Dissolve in Water Weigh->Dissolve Powder Adjust_Volume 4. Adjust Final Volume Dissolve->Adjust_Volume Solution Filter 5. Sterile Filter (0.22 µm) Adjust_Volume->Filter Unsterilized Stock Aliquot 6. Aliquot into Tubes Filter->Aliquot Sterile Stock Store 7. Store at -20°C Aliquot->Store Aliquots

References

Application Notes and Protocols for the Reduction of Disulfide Bonds Using DL-Cysteine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the use of DL-Cysteine hydrochloride as a reducing agent to cleave disulfide bonds in proteins. While less common in standard laboratory practice than dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), cysteine offers a cost-effective alternative and is particularly relevant in specific applications such as the selective reduction of engineered antibodies.[1][2]

Introduction

Disulfide bonds are covalent linkages between the thiol groups of two cysteine residues and are critical for the structural integrity and function of many proteins, particularly those in extracellular environments.[3][4] The reduction of these bonds is a fundamental step in various biochemical and biopharmaceutical workflows, including protein characterization, refolding, and conjugation. DL-Cysteine, a naturally occurring amino acid containing a thiol group, can act as a reducing agent to break these disulfide bridges.[3] The hydrochloride salt is typically used to improve the solubility and stability of cysteine in aqueous solutions.

The reduction of a disulfide bond by a monothiol like cysteine proceeds via a thiol-disulfide exchange reaction. This is a two-step nucleophilic substitution reaction where the thiolate anion of cysteine attacks one of the sulfur atoms of the disulfide bond, forming a mixed disulfide intermediate. A second cysteine molecule then attacks the mixed disulfide to yield two reduced cysteine residues on the protein and one molecule of cystine (the oxidized dimer of cysteine).

Mechanism of Disulfide Reduction by Cysteine

The reduction of a protein disulfide bond (R-S-S-R) by cysteine (Cys-SH) is a reversible thiol-disulfide exchange reaction. The reactive species is the thiolate anion (Cys-S⁻), so the reaction rate is pH-dependent, with higher pH favoring the deprotonation of the thiol group.

  • Step 1: Nucleophilic Attack. A cysteine thiolate anion attacks one of the sulfur atoms of the protein disulfide bond, forming a mixed disulfide intermediate between the protein and the attacking cysteine molecule.

  • Step 2: Resolution of the Mixed Disulfide. A second cysteine thiolate anion attacks the sulfur atom of the cysteine residue in the mixed disulfide, releasing the now-reduced second cysteine of the original protein disulfide bond and forming a cystine molecule (cysteine disulfide).

Due to the formation of a mixed disulfide intermediate, using a monothiol like cysteine can sometimes be less efficient than using a dithiol like DTT, which can resolve the mixed disulfide intramolecularly.

Experimental Protocols

General Protocol for the Reduction of Protein Disulfide Bonds

This protocol provides a general guideline for the reduction of disulfide bonds in a purified protein sample using DL-Cysteine hydrochloride. Optimal conditions, including concentration, pH, temperature, and incubation time, may need to be determined empirically for each specific protein.

Materials:

  • DL-Cysteine hydrochloride

  • Protein sample with disulfide bonds

  • Reaction Buffer (e.g., 100 mM Tris-HCl, 50 mM Phosphate buffer)

  • pH meter

  • Nitrogen or Argon gas (optional, for creating an anaerobic environment)

  • Desalting column or dialysis tubing for removal of excess reducing agent

Procedure:

  • Prepare the Reaction Buffer: Prepare a suitable buffer at the desired pH. The reducing power of cysteine is pH-dependent, with higher pH values (typically 7.0-8.5) favoring the reaction by increasing the concentration of the reactive thiolate anion.

  • Prepare the DL-Cysteine Hydrochloride Stock Solution:

    • Immediately before use, prepare a stock solution of DL-Cysteine hydrochloride in the reaction buffer. A typical stock solution concentration is 100 mM.

    • To minimize oxidation of the cysteine solution, it is recommended to degas the buffer by bubbling with an inert gas like nitrogen or argon for 15-20 minutes before dissolving the DL-Cysteine hydrochloride.

  • Set up the Reduction Reaction:

    • Add the DL-Cysteine hydrochloride stock solution to the protein sample to achieve the desired final concentration. A molar excess of cysteine over the disulfide bonds is required. A starting point is a 10- to 100-fold molar excess.

    • For example, for a protein with 2 disulfide bonds at a concentration of 1 mg/mL (assuming a molecular weight of 50 kDa, which is 20 µM protein and 40 µM disulfide bonds), a 100-fold molar excess would require a final cysteine concentration of 4 mM.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature. Typical incubation temperatures range from room temperature (20-25°C) to 37°C.

    • Incubation times can vary from 30 minutes to several hours. The progress of the reduction can be monitored by taking aliquots at different time points and analyzing them by non-reducing SDS-PAGE or by using Ellman's reagent to quantify free thiols.

  • Termination of the Reaction and Removal of Excess Cysteine:

    • To stop the reaction, the excess DL-Cysteine hydrochloride should be removed. This can be achieved by:

      • Gel Filtration/Desalting Column: Pass the reaction mixture through a desalting column to separate the protein from the small molecule reducing agent.

      • Dialysis: Dialyze the protein sample against a suitable buffer to remove the cysteine.

    • Alternatively, for some applications, the reaction can be quenched by adding a thiol-reactive compound like N-ethylmaleimide (NEM) or iodoacetamide to alkylate the newly formed free thiols and prevent their re-oxidation.

Data Presentation

The following table summarizes the general properties and typical reaction conditions for DL-Cysteine hydrochloride in comparison to the more commonly used reducing agents, DTT and TCEP.

FeatureDL-Cysteine HydrochlorideDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Monothiol (Thiol-disulfide exchange)Dithiol (Intramolecular disulfide formation)Phosphine-based (Irreversible)
Typical Concentration 1-10 mM (application dependent)1-10 mM1-10 mM
Optimal pH Range 7.0 - 8.5> 7.01.5 - 8.5
Reaction Time Generally slower than DTT/TCEPTypically 15-30 minutesTypically < 5 minutes at room temperature
Reversibility ReversibleReversibleIrreversible
Odor Slight sulfur odorStrong, unpleasant odorOdorless
Stability in Air Prone to oxidationProne to oxidationResistant to air oxidation
Interference with Maleimide Chemistry Can react with maleimidesReacts with maleimidesDoes not react with maleimides

Visualizations

Mechanism of Disulfide Bond Reduction by DL-Cysteine Hydrochloride

Disulfide_Reduction_by_Cysteine cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Resolution Protein_SS Protein-S-S-Protein (Disulfide Bond) Mixed_Disulfide Protein-S-S-Cysteine (Mixed Disulfide) Protein_SS->Mixed_Disulfide + Cysteine-S⁻ Cys_SH_1 Cysteine-SH Protein_SH_1 Protein-SH Mixed_Disulfide->Protein_SH_1 + H⁺ Mixed_Disulfide_2 Protein-S-S-Cysteine Cys_SH_2 Cysteine-SH Protein_SH_2 Protein-SH Cystine Cysteine-S-S-Cysteine (Cystine) Protein_SH_2->Cystine + H⁺ Mixed_Disulfide_2->Protein_SH_2 + Cysteine-S⁻

Caption: Thiol-disulfide exchange mechanism for disulfide bond reduction by cysteine.

Experimental Workflow for Protein Disulfide Bond Reduction

Experimental_Workflow Start Start: Protein with Disulfide Bonds Prepare_Reagents Prepare Reaction Buffer and fresh DL-Cysteine HCl Solution Start->Prepare_Reagents Reaction_Setup Combine Protein and DL-Cysteine HCl Prepare_Reagents->Reaction_Setup Incubation Incubate at Controlled Temperature and Time Reaction_Setup->Incubation Quench_Removal Stop Reaction and Remove Excess Cysteine (e.g., Desalting Column) Incubation->Quench_Removal Analysis Analyze Reduced Protein (e.g., SDS-PAGE, Mass Spec) Quench_Removal->Analysis End End: Reduced Protein Analysis->End

Caption: General workflow for the reduction of protein disulfide bonds using DL-Cysteine hydrochloride.

Logical Relationship of Factors Affecting Reduction Efficiency

Factors_Affecting_Reduction Efficiency Reduction Efficiency pH pH Thiolate Thiolate Anion (Cys-S⁻) Concentration pH->Thiolate increases Concentration Cysteine Concentration Concentration->Efficiency increases Temperature Temperature Temperature->Efficiency increases (up to a point) Time Incubation Time Time->Efficiency increases Accessibility Disulfide Bond Accessibility Accessibility->Efficiency major determinant Thiolate->Efficiency increases

Caption: Key factors influencing the efficiency of disulfide bond reduction by DL-Cysteine hydrochloride.

References

Applications of Cysteine Hydrochloride in Protein Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cysteine, a unique sulfur-containing amino acid, plays a pivotal role in protein chemistry, influencing protein structure, function, and stability. Its reactive thiol (-SH) group is central to a myriad of applications, from site-specific modification and labeling to the formation of structural disulfide bonds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of cysteine hydrochloride (H-Cys-HCl) in protein chemistry. While the DL-racemic mixture (H-DL-Cys.HCl) is commercially available, it is the L-isomer (L-cysteine) that is incorporated into proteins during ribosomal synthesis and is therefore the focus of the majority of protein chemistry applications. The hydrochloride salt form enhances the solubility and stability of cysteine.

Site-Specific Protein Labeling

The nucleophilic thiol group of cysteine is a prime target for covalent modification, allowing for the site-specific attachment of various molecular probes, including fluorophores, biotin, and spin labels. This is a powerful technique for studying protein structure, dynamics, and interactions. Cysteine residues are relatively rare in proteins, and if a protein of interest does not have a suitably accessible cysteine, one can be introduced at a specific site via site-directed mutagenesis without significantly perturbing the protein's function.[1]

Application Note:

Site-specific labeling of cysteine residues enables a wide range of analyses. Fluorescent labeling is commonly used to visualize proteins in cells, to study protein-protein interactions through techniques like Förster Resonance Energy Transfer (FRET), and to quantify protein concentration. Biotinylation of cysteine residues allows for their subsequent detection or purification using streptavidin-based affinity chromatography.

Two of the most common classes of reagents for cysteine labeling are maleimides and iodoacetamides. Maleimides react with the thiol group via a Michael addition, forming a stable thioether bond, and are highly specific for cysteines at neutral pH.[2] Iodoacetamides alkylate the thiol group, also forming a stable thioether bond.[3]

Quantitative Data: Labeling Efficiency

The efficiency of cysteine labeling can be determined spectrophotometrically or by mass spectrometry. For fluorescent dyes, the degree of labeling (DOL) can be calculated from the absorbance of the protein and the dye.[4][5] Mass spectrometry provides a more precise measurement of labeling efficiency and can identify the specific sites of modification.

Reagent ClassTypical Labeling EfficiencySpecificity for CysteineOptimal pHReference
Iodoacetamides > 95% (under optimal conditions)Good, but can react with other residues at high pH or concentrations7.5 - 8.5
Maleimides 70 - 90%High, very specific for thiols at neutral pH7.0 - 7.5

Experimental Workflow for Site-Specific Labeling

G cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_purify Purification and Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in degassed buffer) reduction Reduce Disulfide Bonds (e.g., with TCEP or DTT) protein_prep->reduction removal Remove Reducing Agent (e.g., desalting column) reduction->removal conjugation Conjugate Label to Protein (Incubate at RT or 4°C) removal->conjugation dye_prep Prepare Labeling Reagent (e.g., Maleimide-dye in DMSO) dye_prep->conjugation purification Purify Labeled Protein (e.g., Gel Filtration) conjugation->purification analysis Analyze Labeling Efficiency (Spectrophotometry or Mass Spec) purification->analysis

Caption: Workflow for site-specific protein labeling via cysteine residues.

Protocol: Fluorescent Labeling of a Protein with a Maleimide-Dye

Materials:

  • Protein with an accessible cysteine residue (1-10 mg/mL)

  • Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, HEPES)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized fluorescent dye

  • Anhydrous DMSO or DMF

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds: Add a 10-20 fold molar excess of TCEP to the protein solution to reduce any existing disulfide bonds. Incubate for 20-30 minutes at room temperature.

  • Dye Preparation: Dissolve the maleimide-functionalized dye in a minimal amount of DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation: Add a 10-20 fold molar excess of the dye solution to the reduced protein solution. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye by passing the reaction mixture through a gel filtration column equilibrated with the desired storage buffer.

  • Quantification: Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm (for the protein) and the excitation maximum of the dye.

Disulfide Bond Formation and Analysis

Disulfide bonds are covalent linkages formed by the oxidation of two cysteine residues. They are crucial for stabilizing the tertiary and quaternary structures of many proteins, particularly those that are secreted or exposed to the extracellular environment. The formation of correct disulfide bonds is often a critical step in the proper folding of recombinant proteins.

Application Note:

In protein engineering and production, facilitating the correct formation of disulfide bonds is essential for obtaining biologically active proteins. This can be achieved in vivo by expressing the protein in a cellular compartment that promotes disulfide bond formation, such as the periplasm of E. coli or the endoplasmic reticulum of eukaryotic cells. Alternatively, disulfide bonds can be formed in vitro during protein refolding by using a redox buffer system, such as a mixture of reduced and oxidized glutathione or a cysteine/cystine pair.

The analysis of disulfide bond connectivity is important for protein characterization and quality control. Mass spectrometry is a powerful tool for identifying disulfide-linked peptides.

Experimental Workflow for In Vitro Disulfide Bond Formation

G cluster_prep Protein Preparation cluster_refold Refolding and Oxidation cluster_analysis Analysis denature Denature and Reduce Protein (e.g., in Guanidine-HCl and DTT) refolding Dilute into Refolding Buffer (with Cysteine/Cystine or GSH/GSSG) denature->refolding oxidation Incubate to Allow Disulfide Bond Formation refolding->oxidation purification Purify Refolded Protein oxidation->purification analysis Analyze Disulfide Bonds (e.g., Mass Spectrometry) purification->analysis

Caption: Workflow for in vitro disulfide bond formation during protein refolding.

Protocol: In Vitro Refolding of a Protein with Disulfide Bonds

Materials:

  • Denatured and reduced protein (e.g., from inclusion bodies)

  • Refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 M L-arginine)

  • Redox pair: L-cysteine and L-cystine (or reduced and oxidized glutathione)

Procedure:

  • Preparation of Denatured Protein: Solubilize the protein inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine-HCl or 8 M urea) and a reducing agent (e.g., 50 mM DTT) to ensure all cysteine residues are in their reduced form.

  • Refolding by Dilution: Slowly dilute the denatured protein solution (at least 1:10) into a vigorously stirred, pre-chilled refolding buffer. The refolding buffer should contain a redox pair to facilitate disulfide bond shuffling and formation. A common ratio for cysteine to cystine is 10:1 (e.g., 1 mM cysteine and 0.1 mM cystine).

  • Incubation: Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring to allow for proper folding and disulfide bond formation.

  • Purification and Analysis: Purify the refolded protein using appropriate chromatography techniques (e.g., size-exclusion, ion-exchange). Analyze the formation of disulfide bonds by mass spectrometry or by assessing the biological activity of the protein.

Cysteine-Based Protein Cross-Linking

Cysteine cross-linking is a powerful technique to study protein-protein interactions and to probe the structure of protein complexes. By introducing cysteine residues at specific sites in two proteins of interest, a disulfide bond can be formed between them if they are in close proximity, thus "trapping" the interaction.

Application Note:

This method is particularly useful for identifying transient or weak protein interactions. The formation of a cross-linked dimer can be detected by SDS-PAGE, as the cross-linked species will have a higher molecular weight. The efficiency of cross-linking can provide information about the distance and orientation of the interacting protein domains.

Quantitative Data: Cross-Linking Efficiency

The efficiency of cross-linking can be quantified by densitometry of the monomer and dimer bands on an SDS-PAGE gel. Mass spectrometry can also be used for a more detailed quantitative analysis of cross-linked peptides.

Cross-linking ConditionTypical Cross-linking EfficiencyMethod of QuantificationReference
In vivo (E. coli) Variable, dependent on proximitySDS-PAGE and Immunoblotting
In vitro (with oxidant) Can be high with optimal placementSDS-PAGE, Mass Spectrometry
Protocol: Disulfide Cross-Linking of Two Interacting Proteins

Materials:

  • Plasmids encoding the two proteins of interest, each with a single cysteine mutation at the predicted interface.

  • E. coli expression strain.

  • Oxidizing agent (e.g., copper phenanthroline).

  • Quenching solution (e.g., N-ethylmaleimide (NEM) and EDTA).

  • Lysis buffer.

  • SDS-PAGE reagents.

Procedure:

  • Protein Expression: Co-express the two cysteine-mutant proteins in E. coli.

  • Cell Lysis and Oxidation: Resuspend the cells in lysis buffer. Induce cross-linking by adding an oxidizing agent, such as copper phenanthroline, and incubate on ice.

  • Quenching: Stop the cross-linking reaction by adding a quenching solution containing NEM (to block unreacted thiols) and EDTA (to chelate the copper).

  • Analysis: Analyze the protein samples by non-reducing SDS-PAGE and Western blotting to detect the formation of a higher molecular weight cross-linked dimer. A control sample without the oxidizing agent should be run in parallel.

Protein Refolding using Cysteine/Cystine Redox Buffer

The efficient refolding of recombinant proteins containing disulfide bonds from inclusion bodies is a major challenge in biotechnology. A common strategy is to use a redox buffer system that mimics the cellular environment for disulfide bond formation and isomerization.

Application Note:

A cysteine/cystine redox pair can be used in the refolding buffer to promote the correct pairing of cysteine residues. The ratio of the reduced (cysteine) to the oxidized (cystine) form is critical and often needs to be optimized for each protein. This system allows for the shuffling of incorrect disulfide bonds until the thermodynamically most stable, native conformation is achieved.

Quantitative Data: Refolding Yield

The efficiency of protein refolding can be assessed by various methods, including measuring the recovery of soluble protein, analyzing the secondary and tertiary structure using circular dichroism (CD) spectroscopy, and quantifying the biological activity of the refolded protein.

ProteinRefolding MethodRedox SystemOptimal Ratio (Reduced:Oxidized)Refolding YieldReference
Interferon-α2bFed-batchCysteine/Cystine3:1High biological activity
General ProteinsDilution/DialysisCysteine/Cystine10:1Protein-dependent

Logical Diagram for Optimizing Protein Refolding

G cluster_optimization Optimization Loop start Start with Denatured/Reduced Protein refold Refold in Buffer with Cysteine/Cystine Redox Pair start->refold analyze Analyze Refolding Yield (Solubility, Activity, Structure) refold->analyze decision Is Yield Optimal? analyze->decision adjust Adjust Refolding Conditions (e.g., Cys/Cystine ratio, pH, additives) decision->adjust No end Optimal Refolding Protocol decision->end Yes adjust->refold

Caption: Logical diagram for the optimization of protein refolding conditions.

Cysteine hydrochloride is a versatile and indispensable reagent in protein chemistry. Its unique reactivity provides a powerful handle for a wide range of applications, from elucidating protein structure and function through site-specific labeling and cross-linking to enabling the production of active, disulfide-bonded proteins through controlled refolding. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize the chemistry of cysteine in their experimental workflows. As with any biochemical technique, optimization of the reaction conditions for each specific protein is crucial for achieving the best results.

References

Application Notes and Protocols: H-DL-Cys.HCl as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Cysteine Hydrochloride (H-DL-Cys.HCl) is the hydrochloride salt of the non-essential, sulfur-containing amino acid, cysteine. In its L-form, it is a crucial building block in protein synthesis and cellular metabolism.[1][2] As a raw material in the pharmaceutical industry, this compound is valued for its reactivity, particularly the nucleophilic thiol (-SH) group, which makes it a versatile precursor for the synthesis of a wide range of active pharmaceutical ingredients (APIs).[3][4] It serves as a key starting material in the production of mucolytic agents, antioxidants, and complex peptide-based drugs.[5] Its hydrochloride form enhances stability and solubility, simplifying its use in various synthetic processes.

Key Applications in Pharmaceutical Synthesis

This compound is a foundational component in several classes of pharmaceuticals:

  • Mucolytic Agents: It is a primary precursor for synthesizing drugs like N-acetyl-L-cysteine (NAC) and S-carboxymethyl-L-cysteine (Carbocisteine). These drugs work by breaking down the disulfide bonds in mucoproteins, reducing the viscosity of mucus in the respiratory tract, which is beneficial in treating conditions like COPD and cystic fibrosis.

  • Antioxidants & Detoxification: Cysteine is the rate-limiting precursor to the synthesis of glutathione (GSH), a critical intracellular antioxidant. Supplementation or synthesis involving cysteine can restore GSH levels, protecting cells from oxidative stress. This property is also utilized in detoxification agents.

  • Peptide Synthesis: Cysteine is a key amino acid in many therapeutic peptides and proteins due to its ability to form disulfide bridges, which are essential for stabilizing the tertiary structure of proteins. H-L-Cys.HCl is used in solid-phase peptide synthesis (SPPS) to incorporate cysteine residues into complex peptide chains.

  • Radiopharmaceuticals: The unique chemistry of cysteine allows it to be used in the synthesis of chelating agents for radiopharmaceuticals, which are used in diagnostic imaging and therapy.

Quantitative Data and Specifications

For pharmaceutical applications, the purity and specifications of the precursor are critical. Below are typical specifications for L-Cysteine Hydrochloride Monohydrate, USP Grade.

Table 1: Typical Specifications for L-Cysteine HCl Monohydrate USP Grade

Parameter Specification
Appearance White crystalline powder
Assay 99.0% - 100.5%
Specific Rotation +5.5° to +7.0°
pH (in solution) 1.5 - 2.0
Loss on Drying 8.5% - 12.0%
Residue on Ignition ≤ 0.1%
Heavy Metals ≤ 10 PPM
Arsenic ≤ 1 PPM

Data sourced from Wintersun Chemical specifications.

Experimental Protocols

Protocol 1: Synthesis of S-Carboxymethyl-L-cysteine from L-Cysteine HCl

This protocol describes the synthesis of the mucolytic agent S-carboxymethyl-L-cysteine. The process involves the alkylation of the cysteine thiol group with monochloroacetic acid under basic conditions.

Materials:

  • L-Cysteine Hydrochloride Monohydrate

  • Sodium Hydroxide (NaOH)

  • Monochloroacetic Acid (ClCH₂COOH)

  • Hydrochloric Acid (HCl) for pH adjustment

  • Deionized Water

  • Ethanol

Procedure:

  • Dissolution: Dissolve L-Cysteine HCl Monohydrate in deionized water in a reaction vessel equipped with a stirrer and pH meter.

  • Neutralization: Slowly add a solution of Sodium Hydroxide to the vessel with constant stirring until the pH of the solution reaches approximately 7.0-7.5. This deprotonates the amine and thiol groups, making the sulfur nucleophilic.

  • Preparation of Reactant: In a separate beaker, dissolve monochloroacetic acid in deionized water and neutralize it with a Sodium Hydroxide solution to a pH of ~7.0.

  • Reaction: Add the neutralized monochloroacetic acid solution to the cysteine solution. Raise the pH of the reaction mixture to 9.0-9.5 by adding more Sodium Hydroxide solution. Maintain the temperature at 25-30°C.

  • Monitoring: Monitor the reaction progress using a suitable analytical method, such as HPLC with a derivatizing agent like Dansyl Chloride. The reaction is typically complete within 2-4 hours.

  • Acidification & Crystallization: Once the reaction is complete, slowly acidify the solution with Hydrochloric Acid to a pH of approximately 2.8-3.0. This will protonate the carboxyl groups and cause the S-carboxymethyl-L-cysteine to precipitate out of the solution.

  • Isolation: Cool the mixture to 0-5°C to maximize crystallization. Collect the solid product by filtration.

  • Purification: Wash the collected crystals with cold ethanol to remove unreacted starting materials and salts.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved.

Expected Results:

  • Yield: 80-90%

  • Purity: >98.5% (as determined by HPLC)

Protocol 2: General Procedure for Incorporating Cysteine in Solid-Phase Peptide Synthesis (Fmoc-SPPS)

This protocol outlines the key steps for adding a cysteine residue to a growing peptide chain on a solid support using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

  • Fmoc-Cys(Trt)-OH (Trityl is a common thiol protecting group)

  • Deprotection Solution: 20% piperidine in DMF

  • Coupling Reagent: HCTU or HATU

  • Activation Base: Diisopropylethylamine (DIEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-10 minutes. Drain and repeat once. This removes the Fmoc group from the N-terminus of the resin-bound amino acid, exposing a free amine.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.

  • Coupling:

    • Dissolve Fmoc-Cys(Trt)-OH (3-5 equivalents) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add the activation base (DIEA, 6-10 equivalents) to the solution.

    • Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage: Once the synthesis is complete, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups (including the Trt group from cysteine). Agitate for 2-3 hours.

  • Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate using cold diethyl ether. Purify the peptide using reverse-phase HPLC.

Note on Cysteine: Cysteine residues, especially at the C-terminus, are prone to racemization during synthesis. Careful selection of protecting groups (e.g., Trt, Mmt) and coupling conditions is crucial to minimize this side reaction.

Visualizations: Workflows and Pathways

// Node Definitions main [label="this compound\n(Precursor)", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5]; mucolytics [label="Mucolytic Agents\n(e.g., Carbocisteine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; antioxidants [label="Antioxidants\n(e.g., Glutathione)", fillcolor="#FBBC05", fontcolor="#202124"]; peptides [label="Therapeutic Peptides\n& Proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; detox [label="Detoxification Agents", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges main -> mucolytics [label="Alkylation"]; main -> antioxidants [label="Biosynthesis"]; main -> peptides [label="Peptide Synthesis"]; main -> detox [label="Metabolic Pathway"]; } enddot Caption: Role of this compound as a central precursor in synthesizing various pharmaceuticals.

// Node Definitions start [label="1. L-Cysteine HCl\nin Water", fillcolor="#FBBC05"]; neutralize [label="2. Neutralize with NaOH\n(pH 7.0-7.5)"]; react [label="3. Add Neutralized\nMonochloroacetic Acid\n(pH 9.0-9.5)"]; acidify [label="4. Acidify with HCl\n(pH ~2.9)"]; crystallize [label="5. Cool to 0-5°C\n& Filter"]; purify [label="6. Wash with Ethanol\n& Dry"]; end_product [label="S-Carboxymethyl-L-cysteine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> neutralize [label="Deprotonation"]; neutralize -> react [label="S-Alkylation"]; react -> acidify [label="Precipitation"]; acidify -> crystallize; crystallize -> purify; purify -> end_product; } enddot Caption: Experimental workflow for the synthesis of S-Carboxymethyl-L-cysteine.

SPPS_Workflow

References

Application Notes and Protocols for Determining the Optimal Concentration of H-DL-Cys.HCl for Anaerobic Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl) as a reducing agent to create an anaerobic environment conducive to the growth of various microorganisms. This document outlines the importance of this compound in anaerobic microbiology, summarizes recommended concentrations for different applications, and provides detailed protocols for preparing anaerobic media and determining the optimal concentration for specific research needs.

Introduction

Strictly anaerobic microorganisms necessitate an oxygen-free environment and a low redox potential to initiate and sustain growth.[1][2] H-DL-Cysteine, in its more soluble hydrochloride salt form (this compound), is a widely used reducing agent in anaerobic culture media.[3][4] Its primary function is to chemically reduce dissolved oxygen and lower the oxidation-reduction potential (ORP) of the medium, creating conditions suitable for the proliferation of obligate anaerobes.[2] The thiol group (-SH) in cysteine is readily oxidized, effectively scavenging oxygen from the culture environment. The selection of an appropriate concentration of this compound is critical, as suboptimal levels may fail to establish anaerobiosis, while excessive concentrations can potentially inhibit microbial growth.

Data Presentation: Recommended Concentrations of this compound

The optimal concentration of this compound can vary depending on the specific microorganism, the composition of the culture medium, and the experimental objectives. The following table summarizes frequently cited concentrations from the literature for various anaerobic applications.

Application/OrganismRecommended this compound Concentration (g/L)References
General Anaerobic Gut Microbiome Cultures0.4 - 0.8
General Anaerobic Bacteria (e.g., Clostridium)0.5
Methanothermobacter marburgensis0.1
Bifidobacterium bifidum BB010.6
Bifidobacterium bifidum BB030.4
Enterobacterium sp.< 0.5 (inhibitory at higher concentrations)
General Anaerobic Media0.05
Low-concentration application0.025

Experimental Protocols

Protocol for Preparation of Anaerobic Medium with this compound

This protocol describes the standard procedure for preparing an anaerobic culture medium using this compound as a reducing agent.

Materials:

  • Basal culture medium components

  • H-DL-Cysteine Hydrochloride (this compound)

  • Resazurin (redox indicator)

  • Deionized water

  • Nitrogen gas (oxygen-free)

  • Serum bottles or anaerobic culture tubes with butyl rubber stoppers and aluminum seals

  • Autoclave

Procedure:

  • Medium Preparation: In a flask, dissolve all medium components except for heat-labile substances and the reducing agent in deionized water.

  • Addition of Redox Indicator: Add resazurin solution (e.g., 1 mL of a 0.1% w/v stock solution per liter of medium) to monitor the redox potential. The medium will initially appear blue or pink in the presence of oxygen.

  • Oxygen Removal: Bring the medium to a boil for several minutes while continuously sparging with oxygen-free nitrogen gas. This process helps to drive out dissolved oxygen.

  • Dispensing and Sealing: While still hot and under a stream of nitrogen gas, dispense the medium into anaerobic culture vessels (e.g., serum bottles). Immediately seal the vessels with butyl rubber stoppers and secure with aluminum crimps.

  • Sterilization: Autoclave the sealed vessels at 121°C for 15-20 minutes. The high temperature of autoclaving further helps in removing residual oxygen.

  • Addition of Reducing Agent: After the medium has cooled to room temperature, prepare a sterile, anaerobic stock solution of this compound. A common stock solution concentration is 2.5% (w/v) in deionized water, prepared under a nitrogen headspace and filter-sterilized.

  • Final Reduction: Aseptically inject the required volume of the sterile this compound stock solution into the autoclaved medium using a sterile syringe and needle. For example, to achieve a final concentration of 0.5 g/L, add 20 mL of a 2.5% stock solution to 1 L of medium.

  • Incubation and Confirmation of Anaerobiosis: Gently swirl the medium to mix. Incubate the medium at the desired temperature until the resazurin indicator turns colorless, signifying a sufficiently low redox potential suitable for anaerobic growth.

Protocol for Determining the Optimal this compound Concentration

This protocol provides a framework for systematically determining the optimal this compound concentration for the growth of a specific anaerobic microorganism.

Materials:

  • Anaerobic culture medium prepared as described in Protocol 3.1 (without the addition of this compound in step 7).

  • Sterile, anaerobic stock solution of this compound (e.g., 2.5% w/v).

  • Anaerobic chamber or glove box.

  • Spectrophotometer or other growth measurement equipment.

  • The anaerobic microorganism of interest.

Procedure:

  • Preparation of Test Media: Prepare a series of anaerobic culture vessels containing the basal medium as described in Protocol 3.1.

  • Concentration Gradient: In an anaerobic chamber, create a concentration gradient of this compound by adding different volumes of the sterile stock solution to the culture vessels. For example, for a final volume of 10 mL, a range of concentrations from 0.0 g/L to 1.0 g/L in 0.1 g/L increments can be tested. Include a control with no this compound.

  • Inoculation: Inoculate each vessel with a standardized amount of the anaerobic microorganism.

  • Incubation: Incubate the cultures under appropriate anaerobic conditions (temperature, time).

  • Growth Measurement: At regular intervals, measure the microbial growth in each vessel. Common methods include measuring the optical density (OD) at 600 nm, cell counting, or quantifying metabolic products (e.g., gas production, acid formation).

  • Data Analysis: Plot the growth measurement (e.g., maximum OD or growth rate) against the this compound concentration. The optimal concentration is the one that supports the best growth.

Mandatory Visualizations

Experimental Workflow for Optimal Concentration Determination

G cluster_prep Medium Preparation cluster_exp Experiment Setup (Anaerobic Chamber) cluster_analysis Incubation & Analysis prep_media Prepare Basal Anaerobic Medium dispense Dispense into Anaerobic Vessels prep_media->dispense sterilize Autoclave Sealed Vessels dispense->sterilize create_gradient Create this compound Concentration Gradient sterilize->create_gradient inoculate Inoculate with Anaerobic Microorganism create_gradient->inoculate incubate Incubate under Anaerobic Conditions inoculate->incubate measure_growth Measure Microbial Growth incubate->measure_growth analyze_data Plot Growth vs. Concentration measure_growth->analyze_data determine_optimal Determine Optimal Concentration analyze_data->determine_optimal G cluster_medium Culture Medium cluster_result Anaerobic Conditions O2 Dissolved Oxygen (O2) Cystine Cystine (Oxidized) O2->Cystine H2O Water (H2O) O2->H2O Resazurin_ox Resazurin (Oxidized - Pink/Blue) Resazurin_red Resazurin (Reduced - Colorless) Resazurin_ox->Resazurin_red CysHCl This compound (Reducing Agent) CysHCl->O2 reduces CysHCl->Resazurin_ox reduces Anaerobic_Growth Anaerobic Growth Resazurin_red->Anaerobic_Growth indicates suitability for

References

Application Notes and Protocols for DL-Cysteine Hydrochloride in Delayed-Type Hypersensitivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delayed-type hypersensitivity (DTH), a form of cell-mediated immunity orchestrated by T-lymphocytes and macrophages, is a critical immune response against intracellular pathogens and a key feature of various inflammatory and autoimmune conditions. The DTH response is characterized by a delayed inflammatory reaction at the site of antigen exposure, typically peaking 24-72 hours after challenge.[1] Given the central role of T-cells in this process, modulating their function is a key therapeutic strategy. DL-Cysteine hydrochloride, a salt of the sulfur-containing amino acid cysteine, has been investigated for its immunomodulatory potential. Cysteine is a crucial precursor to glutathione, a major intracellular antioxidant, and plays a vital role in T-cell activation and function.[2][3] This document provides detailed application notes and protocols for studying the effects of DL-Cysteine hydrochloride on the DTH response.

Putative Mechanism of Action of DL-Cysteine Hydrochloride in DTH

DL-Cysteine hydrochloride is thought to influence the DTH response primarily through its role in cellular redox balance and T-cell biology. T-cells require cysteine for activation and proliferation but are inefficient at importing its oxidized form, cystine.[4][5] They rely on antigen-presenting cells (APCs) like macrophages and dendritic cells to take up cystine and release cysteine. By providing an exogenous source of cysteine, DL-Cysteine hydrochloride can potentially bolster T-cell function. The proposed signaling pathway involves several key steps:

  • Increased Cysteine Availability: Administration of DL-Cysteine hydrochloride increases the extracellular concentration of cysteine.

  • Enhanced T-Cell Function: T-cells can directly uptake cysteine, leading to enhanced activation, proliferation, and cytokine production, which are all critical for the DTH response.

  • Glutathione Synthesis: Intracellular cysteine is a rate-limiting substrate for the synthesis of glutathione (GSH).

  • Redox Balance and Signaling: Increased GSH levels enhance the antioxidant capacity of T-cells and APCs, protecting them from oxidative stress and modulating redox-sensitive signaling pathways like NF-κB, which is crucial for inflammatory gene expression.

A vintage study from 1973 confirmed the investigation of DL-cysteine hydrochloride in delayed-type hypersensitivity, focusing on its influence on sulfhydryl (SH) group levels in the lymphatic organs of rats with a condition involving a DTH-like response.

Putative Signaling Pathway of DL-Cysteine in T-Cell Activation

G cluster_extracellular Extracellular Space cluster_tcell T-Cell DL-Cys-HCl DL-Cysteine Hydrochloride Cysteine Cysteine DL-Cys-HCl->Cysteine Dissociation ASC_Transporter ASC Transporter Cysteine->ASC_Transporter Uptake GSH_Synth Glutathione (GSH) Synthesis ASC_Transporter->GSH_Synth T_Cell_Activation T-Cell Activation, Proliferation, Cytokine Production (IFN-γ) ASC_Transporter->T_Cell_Activation Directly Supports Redox_Balance Improved Redox Balance (Protection from ROS) GSH_Synth->Redox_Balance DTH_Response Delayed-Type Hypersensitivity Response T_Cell_Activation->DTH_Response Drives Redox_Balance->T_Cell_Activation Promotes

Caption: Putative pathway for DL-Cysteine in T-Cell activation.

Experimental Protocols

This section details the methodology for inducing DTH in a murine model and a proposed protocol for evaluating the effect of DL-Cysteine hydrochloride.

Protocol 1: Induction of Delayed-Type Hypersensitivity in Mice

This protocol is adapted from standard methodologies for inducing DTH using 2,4,6-trinitrochlorobenzene (TNCB) as the sensitizing and challenging agent.

Materials:

  • Mice (e.g., C57BL/6 or BALB/c strains)

  • 2,4,6-trinitrochlorobenzene (TNCB)

  • Acetone and Olive Oil (4:1 mixture) as a vehicle

  • DL-Cysteine hydrochloride

  • Phosphate-buffered saline (PBS), sterile

  • Micrometer caliper

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Sensitization Phase (Day 0):

    • Anesthetize the mice.

    • Shave a small area on the abdomen of each mouse.

    • Apply 25 µL of 5% TNCB in acetone/olive oil vehicle to the shaved abdomen.

  • Treatment with DL-Cysteine Hydrochloride (Proposed):

    • Prepare DL-Cysteine hydrochloride solution in sterile PBS.

    • Administer DL-Cysteine hydrochloride to the treatment group of mice. The route of administration (e.g., intraperitoneal injection or oral gavage) and dosing regimen should be determined based on preliminary studies. A suggested starting dose range, based on toxicity studies of L-cysteine in rats, is 500-2000 mg/kg/day.

    • Treatment can be administered daily starting from the day of sensitization until the day of challenge (prophylactic regimen) or starting just before the challenge (therapeutic regimen). The control group should receive an equivalent volume of the vehicle (PBS).

  • Elicitation/Challenge Phase (Day 7):

    • Measure the baseline thickness of the right ear pinna of each mouse using a micrometer caliper.

    • Apply 20 µL of 1% TNCB in acetone/olive oil vehicle to both sides of the right ear pinna. The left ear serves as an untreated control.

  • Measurement of DTH Response (Day 8 - 24 hours post-challenge):

    • Measure the thickness of the right and left ears of all mice.

    • The DTH response is quantified as the degree of ear swelling, calculated as the difference between the ear thickness at 24 hours and the baseline measurement.

    • Ear Swelling (mm) = (Thickness of right ear at 24h) - (Thickness of right ear at baseline).

Experimental Workflow for DTH Study with DL-Cysteine Hydrochloride

G start Start day0 Day 0: Sensitization (TNCB on abdomen) start->day0 treatment_period Days 0-7: Daily Treatment - Group A: Vehicle (PBS) - Group B: DL-Cys-HCl day0->treatment_period day7_pre Day 7 (Pre-challenge): Measure Baseline Ear Thickness treatment_period->day7_pre day7_challenge Day 7: Challenge (TNCB on right ear) day7_pre->day7_challenge day8 Day 8 (24h Post-challenge): Measure Ear Swelling day7_challenge->day8 analysis Data Analysis: - Compare ear swelling - Histology - Cytokine analysis day8->analysis end End analysis->end

Caption: Workflow for a DTH study with DL-Cysteine hydrochloride.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Effect of DL-Cysteine Hydrochloride on Ear Swelling in TNCB-Induced DTH (Example Data)
Treatment GroupNBaseline Ear Thickness (mm ± SEM)24h Ear Thickness (mm ± SEM)Ear Swelling (mm ± SEM)% Inhibition of Swelling
Vehicle (PBS)100.25 ± 0.010.65 ± 0.030.40 ± 0.03-
DL-Cys-HCl (500 mg/kg)100.24 ± 0.010.50 ± 0.020.26 ± 0.0235%
DL-Cys-HCl (1000 mg/kg)100.25 ± 0.010.42 ± 0.02 0.17 ± 0.0257.5%

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are representative examples.

Table 2: Effect of DL-Cysteine Hydrochloride on Cytokine Levels in Ear Tissue (Example Data)
Treatment GroupIFN-γ (pg/mg tissue ± SEM)TNF-α (pg/mg tissue ± SEM)IL-10 (pg/mg tissue ± SEM)
Vehicle (PBS)150 ± 12250 ± 2050 ± 5
DL-Cys-HCl (1000 mg/kg)250 ± 18**180 ± 1585 ± 7

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are representative examples.

Concluding Remarks

The provided protocols and application notes offer a framework for investigating the role of DL-Cysteine hydrochloride in delayed-type hypersensitivity. Based on the known functions of cysteine in the immune system, it is hypothesized that DL-Cysteine hydrochloride could modulate the DTH response by enhancing T-cell function and regulating the local inflammatory environment. Researchers should perform dose-response studies and detailed immunological analyses to fully characterize its effects.

References

Application Notes and Protocols for H-DL-Cys.HCl in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Cys.HCl, the hydrochloride salt of the racemic mixture of D- and L-cysteine, is a versatile tool in neuroscience research. While much of the literature focuses on the distinct roles of the individual stereoisomers, L-cysteine and D-cysteine, the racemic mixture offers a broader approach to studying cysteine-related pathways. Its application is particularly relevant in studies where stereospecificity is not the primary focus, or as a more cost-effective alternative to the pure isomers. Cysteine is a semi-essential amino acid that plays a critical role in various physiological processes within the central nervous system (CNS), including neurotransmission, redox regulation, and cellular metabolism.

These application notes provide an overview of the key uses of this compound in neuroscience research, drawing upon the established functions of its constituent isomers. Detailed protocols for relevant experimental procedures are also provided to facilitate its use in the laboratory.

Application Notes

Modulation of the Cystine-Glutamate Antiporter System (System xc⁻)

The cystine-glutamate antiporter, System xc⁻, is a crucial membrane transporter that imports extracellular cystine in exchange for intracellular glutamate.[1][2] This process is vital for maintaining intracellular glutathione (GSH) levels, a primary antioxidant in the brain, and for regulating extracellular glutamate concentrations.

  • Investigating Oxidative Stress and Neuroprotection: By providing a source of cystine (the oxidized dimer of cysteine), this compound can be used to study the role of System xc⁻ in protecting neurons from oxidative stress.[2] Once inside the cell, cystine is reduced to cysteine, which is the rate-limiting precursor for GSH synthesis.[1] Researchers can use this compound to explore how enhancing the intracellular cysteine pool and subsequent GSH production can mitigate neuronal damage in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.

  • Studying Glutamate Excitotoxicity: The export of glutamate by System xc⁻ can contribute to excitotoxicity under certain conditions. This compound can be used to investigate the delicate balance between the neuroprotective effects of GSH synthesis and the potential neurotoxic effects of glutamate release.

Investigation of NMDA Receptor Function

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory. Cysteine and its derivatives can modulate NMDA receptor activity through various mechanisms.

  • Redox Modulation: The NMDA receptor contains redox-sensitive cysteine residues that can be modified by oxidizing and reducing agents.[3] L-cysteine, with its thiol group, can act as a reducing agent, potentially potentiating NMDA receptor-mediated currents. This compound can be employed to study the impact of redox modulation on NMDA receptor function and its implications in physiological and pathological processes.

  • Direct Agonism/Co-agonism: While L-cysteine itself is considered an NMDA mimetic, its D-isomer, D-cysteine, has also been shown to interact with the NMDA receptor, although its precise role is still under investigation. Using the racemic mixture allows for the exploration of the combined effects of both isomers on NMDA receptor activation and signaling.

Induction of Neurotoxicity

At high concentrations, L-cysteine can be neurotoxic, producing excitotoxic brain damage. This toxic effect is thought to be mediated, in part, by its interaction with glutamate and potentiation of NMDA receptor activity.

  • Modeling Excitotoxicity: this compound can be used as a tool to induce excitotoxic neuronal death in in vitro and in vivo models. This allows researchers to study the cellular and molecular mechanisms underlying excitotoxicity and to screen for potential neuroprotective compounds.

Neurogenesis and Neural Stem Cell Differentiation

Recent studies have indicated a role for cysteine in regulating the proliferation and differentiation of neural stem cells (NSCs).

  • Studying Neural Development: L-cysteine has been shown to promote the proliferation and differentiation of NSCs. Conversely, D-cysteine has been found to reduce the proliferation of cultured mouse embryonic neural progenitor cells. This compound can be utilized to investigate the complex and potentially opposing effects of the two isomers on neurogenesis and to understand the overall impact of cysteine on neural development and repair.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies. Note that these values are primarily from studies using L-cysteine or D-cysteine, and optimal concentrations for this compound may need to be determined empirically.

Parameter Compound Concentration/Dose Experimental System Observed Effect Reference
NeurotoxicityL-cysteine1 mg/gImmature rat (in vivo)Induced neurotoxicity
NeurotoxicityL-cysteine> 1 mMPrimary cortical neuronsInduced cell death
NeuroprotectionL-cysteine50 mg/kgAlbino mice (in vivo)Ameliorated lead-induced neurotoxicity
NeuroprotectionL-cysteine100 mg/kg and 200 mg/kgRats with traumatic brain injury (in vivo)Increased MAP2 expression and antioxidant activity
NPC ProliferationD-cysteine1 mMCultured mouse embryonic neural progenitor cellsReduced proliferation by ~50%
NMDA Receptor PotentiationL-cysteineVariesPrimary cortical neuronsEnhanced glutamate toxicity

Experimental Protocols

Protocol 1: In Vivo Neurotoxicity Assay

This protocol is adapted from a study investigating L-cysteine-induced neurotoxicity in immature rats.

Objective: To assess the neurotoxic effects of this compound in an in vivo model.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Immature Wistar rats (e.g., postnatal day 8-10)

  • Microsyringes for subcutaneous injection

  • Anesthetic (e.g., isoflurane)

  • Perfusion solutions (saline followed by 4% paraformaldehyde in phosphate buffer)

  • Histology equipment (microtome, slides, stains like cresyl violet)

  • Microscope

Procedure:

  • Animal Preparation: Acclimatize immature rats for at least 2-3 days before the experiment. House them with their dam under standard laboratory conditions.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., to achieve a dose of 1 mg/g body weight). Prepare a vehicle control of sterile saline.

  • Injection: Weigh each pup and administer the this compound solution or vehicle control via subcutaneous injection. A dose of 0.5 mg/g can be used to assess synergistic effects with glutamate.

  • Observation: Monitor the animals for any behavioral changes or signs of distress for a predetermined period (e.g., 24 hours).

  • Tissue Processing: After the observation period, deeply anesthetize the rats.

  • Perfusion: Perform transcardial perfusion first with cold saline to wash out the blood, followed by 4% paraformaldehyde to fix the brain tissue.

  • Brain Extraction and Post-fixation: Carefully dissect the brain and post-fix it in 4% paraformaldehyde overnight at 4°C.

  • Histological Analysis:

    • Cryoprotect the brain in a sucrose solution gradient.

    • Section the brain using a cryostat or vibratome.

    • Mount the sections on slides and stain with cresyl violet to visualize neuronal morphology.

  • Data Analysis: Examine the brain sections under a microscope to assess neuronal damage, such as pyknotic nuclei, vacuolization, and cell loss in specific brain regions (e.g., arcuate nucleus of the hypothalamus). Quantify the extent of damage by cell counting or scoring.

Protocol 2: Whole-Cell Patch-Clamp Recording for NMDA Receptor Modulation

This protocol provides a general framework for studying the effects of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.

Objective: To determine if this compound modulates the amplitude or kinetics of NMDA receptor currents.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or acute brain slices

  • This compound

  • External recording solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4)

  • Internal pipette solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2)

  • NMDA and glycine (co-agonist)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators and perfusion system

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Cell/Slice Preparation: Prepare cultured neurons on coverslips or obtain acute brain slices from a region of interest.

  • Recording Setup: Place the coverslip or slice in the recording chamber on the microscope stage and continuously perfuse with external recording solution.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a neuron with the patch pipette under visual guidance.

    • Apply gentle positive pressure to the pipette.

    • Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a gigaohm seal.

    • Apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -70 mV.

    • Establish a baseline recording in the external solution.

    • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an NMDA receptor-mediated current.

    • Wash out the agonists.

    • Perfuse the cell with the external solution containing the desired concentration of this compound for a few minutes.

    • Co-apply NMDA and glycine in the presence of this compound and record the current.

    • Wash out all compounds to allow for recovery.

  • Data Analysis: Measure the peak amplitude, rise time, and decay kinetics of the NMDA receptor currents in the absence and presence of this compound. Compare the results to determine the modulatory effect of the compound.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 System xc⁻ and Glutathione Synthesis Extracellular Space Extracellular Space Intracellular Space Intracellular Space Cystine_ext Cystine System_xc System xc⁻ Cystine_ext->System_xc Glutamate_int Glutamate System_xc->Glutamate_int Cysteine_int Cysteine System_xc->Cysteine_int GSH Glutathione (GSH) Cysteine_int->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Detoxification Neuroprotection Neuroprotection ROS->Neuroprotection

Caption: The Cystine-Glutamate Antiporter (System xc⁻) pathway.

G cluster_1 Experimental Workflow for In Vivo Neurotoxicity Assay Animal_Prep Animal Preparation Drug_Admin This compound Administration Animal_Prep->Drug_Admin Behavioral_Obs Behavioral Observation Drug_Admin->Behavioral_Obs Tissue_Fixation Perfusion and Fixation Behavioral_Obs->Tissue_Fixation Histology Histological Staining Tissue_Fixation->Histology Microscopy Microscopic Analysis Histology->Microscopy Data_Analysis Data Analysis Microscopy->Data_Analysis G cluster_2 NMDA Receptor Modulation by Cysteine Cysteine Cysteine (from this compound) NMDAR NMDA Receptor Cysteine->NMDAR Modulates Redox_Site Redox Site (-S-S- to -SH) Cysteine->Redox_Site Reduces NMDAR->Redox_Site contains Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx mediates Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity excessive

References

Application Notes and Protocols for the Quantification of H-DL-Cys.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl). The included protocols are designed to be readily implemented in a laboratory setting.

Introduction

This compound is a racemic mixture of the hydrochloride salt of the amino acid cysteine. Accurate quantification of this compound is crucial in various fields, including pharmaceutical development, quality control, and research. Due to its lack of a strong UV chromophore and the susceptibility of its thiol group to oxidation, direct analysis can be challenging. This document outlines several robust methods for its quantification, including High-Performance Liquid Chromatography (HPLC) with derivatization, Ion-Exchange Chromatography (IEC) with post-column derivatization, and Spectrophotometry.

Analytical Methods Overview

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common and reliable methods are summarized below.

Quantitative Data Summary

The following tables summarize the key quantitative performance parameters for the described analytical methods, allowing for easy comparison.

Table 1: HPLC-UPLC Method with Pre-column Derivatization (FMOC-Cl)

ParameterValueReference
Linearity Range0.1 - 0.5 mg/mL[1][2]
Accuracy99.9% - 100.4% (mean recovery)[1]
Precision (%RSD)≤ 0.8%[1]
Limit of Quantification (LOQ)~50 pM in a 50 µL injection[2]
Wavelength265 nm

Table 2: Ion-Exchange Chromatography (IEC) with Post-column Derivatization (Ninhydrin)

ParameterValueReference
Repeatability (RSDr)1.7% - 4.6%
Reproducibility (RSDR)8.8% - 19%
DetectionPhotometric at 570 nm
NoteMethod determines total cyst(e)ine (cysteine + cystine) after oxidation to cysteic acid.

Table 3: Spectrophotometric Methods

MethodLinearity RangeLimit of Detection (LOD)WavelengthReference
Ferric Chloride-Potassium Ferricyanide0.1 - 40 µg/mL0.04 µg/mL735 nm
Acid Fuchsin0.50 - 6.00 mg/L0.113 mg/L540 nm
Aniline Blue0.20 - 2.40 mg/L0.122 mg/L584 nm
First Derivative UV100 - 500 µg/mL-232 nm (maxima), 204 nm (minima)

Table 4: Electrochemical Methods

MethodLinearity RangeLimit of Detection (LOD)Reference
Graphene Oxide/Carbon Nanotube/MnO2/Gold Nanoparticle Modified Electrode1.0 x 10⁻⁸ - 7.0 x 10⁻⁶ mol/L3.4 x 10⁻⁹ mol/L
Platinum-Fe3O4/reduced Graphene Oxide Modified Electrode0.10 - 1.0 mM10 µM

Experimental Protocols

HPLC-UPLC Method with Pre-column Derivatization using FMOC-Cl

This method is highly specific and sensitive for the quantification of cysteine and other amino acids.

a. Materials and Reagents:

  • This compound standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Boric acid solution

  • n-Hexane

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

b. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector

  • C18 column (e.g., Waters Cortecs C18+, 2.1 x 100 mm, 1.6 µm)

c. Sample Preparation (Derivatization):

  • Transfer 50 µL of the sample or standard solution into a test tube.

  • Add 450 µL of boric acid solution and vortex briefly.

  • Add 500 µL of FMOC-Cl solution and vortex for 10 seconds.

  • Immediately add 4 mL of n-hexane and vortex for 10 seconds to extract excess FMOC-Cl.

  • Allow the layers to separate (approximately 10 minutes).

  • Carefully remove and discard the upper n-hexane layer.

  • Transfer the lower aqueous layer containing the derivatized analyte to a UPLC vial.

d. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: Acetonitrile:Water (90:10 v/v)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 1 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 265 nm

  • Gradient Program:

    • 0-3 min: 80% B

    • 3-5 min: 80-88% B

    • 5-8 min: 88% B

    • 8-10 min: 88-98% B

    • 10-12 min: 98% B

    • 12-12.1 min: 98-80% B

    • 12.1-15 min: 80% B

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis Sample Sample/Standard Solution BoricAcid Add Boric Acid Sample->BoricAcid 50 µL FMOC Add FMOC-Cl (Derivatization) BoricAcid->FMOC 450 µL Hexane Add n-Hexane (Extraction) FMOC->Hexane 500 µL Separate Layer Separation Hexane->Separate Aqueous Collect Aqueous Layer Separate->Aqueous Inject Inject into UPLC Aqueous->Inject 1 µL Column C18 Column Separation Inject->Column Detect UV Detection (265 nm) Column->Detect Quantify Quantification Detect->Quantify

Caption: HPLC-UPLC with FMOC-Cl Derivatization Workflow.
Ion-Exchange Chromatography (IEC) with Post-column Derivatization

This is a classic and robust method for amino acid analysis, often used in regulated environments.

a. Materials and Reagents:

  • This compound standard

  • Performic acid/phenol mixture

  • Sodium disulfite

  • Hydrochloric acid (6 mol/L)

  • Sodium citrate buffer (pH 2.2)

  • Ninhydrin reagent

b. Instrumentation:

  • Amino acid analyzer or HPLC system with an ion-exchange column

  • Post-column derivatization system (heating coil and reagent pump)

  • Photometric detector

c. Sample Preparation (Oxidation and Hydrolysis):

  • For total cysteine determination (including cystine), the sample must first be oxidized.

  • Treat the sample with a performic acid/phenol mixture at 0°C to oxidize cysteine to cysteic acid.

  • Decompose the excess oxidation reagent with sodium disulfite.

  • Hydrolyze the sample with 6 mol/L hydrochloric acid for 23 hours.

  • Adjust the pH of the hydrolysate to 2.2.

d. Chromatographic and Derivatization Conditions:

  • Inject the prepared sample onto the ion-exchange column.

  • Elute the amino acids using a suitable buffer gradient (typically sodium or lithium citrate buffers with increasing pH and/or ionic strength).

  • The column effluent is mixed with the ninhydrin reagent.

  • The mixture passes through a heating coil (e.g., in a boiling water bath) to facilitate the color-forming reaction.

  • The absorbance of the resulting colored complex is measured at 570 nm.

IEC_Workflow cluster_prep Sample Preparation cluster_analysis IEC Analysis Sample Sample Oxidize Oxidation (Performic Acid) Sample->Oxidize Hydrolyze Hydrolysis (HCl) Oxidize->Hydrolyze AdjustpH Adjust pH to 2.2 Hydrolyze->AdjustpH Inject Inject into IEC AdjustpH->Inject Column Ion-Exchange Separation Inject->Column Derivatize Post-column Derivatization (Ninhydrin) Column->Derivatize Detect Photometric Detection (570 nm) Derivatize->Detect Quantify Quantification Detect->Quantify

Caption: Ion-Exchange Chromatography Workflow.
Spectrophotometric Method using Ferric Chloride-Potassium Ferricyanide

A simple and cost-effective colorimetric method.

a. Principle: In an acidic medium, the thiol group (-SH) of cysteine hydrochloride reduces Fe³⁺ to Fe²⁺. The Fe²⁺ then reacts with potassium ferricyanide to form a soluble Prussian blue complex, which has a maximum absorbance at approximately 727-735 nm. The absorbance is proportional to the concentration of cysteine hydrochloride.

b. Materials and Reagents:

  • This compound standard

  • Ferric chloride (FeCl₃) solution

  • Potassium ferricyanide (K₃[Fe(CN)₆]) solution

  • Acidic buffer

c. Protocol:

  • Prepare a series of standard solutions of this compound.

  • To a fixed volume of each standard or sample solution, add the ferric chloride solution followed by the potassium ferricyanide solution in an acidic buffer.

  • Allow the color to develop for a specified time.

  • Measure the absorbance of the resulting Prussian blue solution at the wavelength of maximum absorbance (around 735 nm) against a reagent blank.

  • Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.

Spectro_Workflow Start Sample/Standard Solution AddReagents Add Ferric Chloride and Potassium Ferricyanide in Acidic Buffer Start->AddReagents DevelopColor Color Development (Prussian Blue) AddReagents->DevelopColor MeasureAbs Measure Absorbance (~735 nm) DevelopColor->MeasureAbs Quantify Quantification via Calibration Curve MeasureAbs->Quantify

Caption: Spectrophotometric Quantification Workflow.

Conclusion

The analytical methods presented provide robust and reliable means for the quantification of this compound. The choice of the most appropriate method will depend on specific laboratory needs, including sample throughput, required sensitivity, and the complexity of the sample matrix. The HPLC-UPLC method with pre-column derivatization offers high sensitivity and specificity. The IEC method is a well-established and highly reproducible technique, particularly for complex biological samples. Spectrophotometric methods offer a simpler and more cost-effective alternative, suitable for routine analysis where high sensitivity is not the primary requirement.

References

The Role of H-DL-Cys.HCl in Crafting Microbiological Culture Media: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise composition of microbiological culture media is paramount for achieving robust and reproducible results. H-DL-Cys.HCl, the hydrochloride salt of the racemic mixture of cysteine, serves as a critical supplement in various media formulations, primarily due to its role as a reducing agent and a nutrient source. This document provides detailed application notes and protocols for its use, supported by quantitative data and visual diagrams of relevant metabolic pathways.

Application Notes: The Multifaceted Role of this compound

This compound, a readily soluble and stable form of the amino acid cysteine, is incorporated into microbiological culture media for several key purposes:

  • Creating Anaerobic Conditions: For the cultivation of obligate anaerobes, maintaining a low redox potential is essential. This compound acts as a reducing agent, scavenging dissolved oxygen and creating an environment suitable for the growth of anaerobic bacteria such as Clostridium and Bifidobacterium.[1][2][3][4][5] The sulfhydryl group (-SH) of cysteine readily oxidizes, thereby lowering the redox potential of the medium.

  • Nutritional Supplementation: As a sulfur-containing amino acid, cysteine is a vital component for protein synthesis and various metabolic processes in microorganisms. Supplementing media with this compound ensures the availability of this essential nutrient, which can be particularly beneficial for fastidious organisms or in defined media where amino acid concentrations are limiting.

  • Detoxification and Protection: The sulfhydryl group of cysteine can react with and detoxify reactive oxygen species (ROS), protecting microbial cells from oxidative stress. This is particularly important in microaerophilic or anaerobic cultures where transient exposure to oxygen can be detrimental.

Quantitative Impact of this compound on Microbial Growth

The concentration of this compound can significantly influence the growth of various microorganisms. The optimal concentration is species-specific and should be determined empirically. Below are examples of the quantitative effects of L-cysteine hydrochloride on bacterial growth.

MicroorganismMediumThis compound Concentration (g/L)Incubation Time (h)Observed Effect (OD600)
Bifidobacterium bifidum BB01MRS Broth0.0 (Control)181.121
0.418~1.25
0.6 18 ~1.32 (Optimal)
0.818~1.15
1.018~1.05
1.218~0.95
Bifidobacterium bifidum BB03MRS Broth0.0 (Control)181.213
0.4 18 ~1.30 (Optimal)
0.618~1.25
0.818~1.18
1.018~1.10
1.218~1.05

Table 1: Effect of varying concentrations of L-Cysteine Hydrochloride on the growth of Bifidobacterium bifidum strains, as measured by optical density at 600 nm.

Experimental Protocols

Here are detailed protocols for the preparation of microbiological culture media supplemented with this compound.

Protocol 1: Preparation of Anaerobic Broth Medium (General Purpose)

This protocol describes the preparation of a general-purpose broth for the cultivation of anaerobic bacteria, incorporating this compound as a reducing agent.

Materials:

  • Basal broth medium powder (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

  • This compound

  • Resazurin (optional, as a redox indicator)

  • Distilled or deionized water

  • Anaerobic chamber or gas-flushing equipment (e.g., with N2, CO2, H2 gas mixture)

  • Autoclave

  • Sterile culture tubes or flasks with appropriate closures (e.g., butyl rubber stoppers and aluminum seals)

Procedure:

  • Dissolve Medium Components: Weigh the appropriate amount of the basal broth powder and dissolve it in the desired volume of distilled water.

  • Add this compound: Add this compound to the medium to a final concentration of 0.5 g/L. Mix until fully dissolved.

  • Add Redox Indicator (Optional): If using resazurin, add it to a final concentration of 0.001 g/L. The medium will initially be pink in the presence of oxygen.

  • Boil and Degas: Heat the medium to boiling and gently boil for 1-2 minutes to drive off dissolved oxygen.

  • Dispense and Seal: While still hot, dispense the medium into culture tubes or flasks, leaving minimal headspace. Immediately seal the vessels with appropriate anaerobic closures.

  • Sterilization: Autoclave the sealed media at 121°C for 15 minutes.

  • Verification of Anaerobiosis: After autoclaving and cooling, the medium should be colorless if resazurin was added, indicating anaerobic conditions. If the medium remains pink, it has been exposed to oxygen and should be discarded or re-boiled.

  • Storage: Store the prepared anaerobic medium at room temperature in the dark.

Protocol 2: Preparation of Reinforced Clostridial Medium (RCM)

RCM is a highly nutritious medium used for the cultivation and enumeration of Clostridium and other anaerobic bacteria.

Materials:

  • RCM powder

  • Distilled or deionized water

  • Autoclave

  • Sterile culture tubes or flasks

Procedure:

  • Suspend RCM Powder: Suspend 38 g of RCM powder in 1 liter of distilled water. The composition of RCM typically includes peptone, beef extract, yeast extract, dextrose, starch, sodium chloride, sodium acetate, and L-cysteine hydrochloride (0.5 g/L).

  • Dissolve: Heat the suspension to boiling with frequent agitation to ensure complete dissolution of the powder.

  • Dispense: Dispense the medium into final containers (e.g., tubes or bottles).

  • Sterilize: Autoclave at 121°C for 15 minutes.

  • Cooling and Storage: Allow the medium to cool to room temperature. The final pH should be approximately 6.8 ± 0.2 at 25°C. Store in a cool, dark place.

  • Pre-use Treatment: If the medium has been stored for some time, it is advisable to boil or steam it for a few minutes and then cool it without agitation before use to remove any absorbed oxygen.

Cysteine Metabolism and its Regulation

The intracellular concentration of cysteine is tightly regulated in bacteria to meet metabolic demands while avoiding toxicity. Cysteine biosynthesis primarily starts from the amino acid serine. The following diagram illustrates the key steps in the L-cysteine metabolic pathway in bacteria like E. coli.

L_Cysteine_Metabolism Glucose Glucose Serine L-Serine Glucose->Serine Glycolysis & Serine Biosynthesis Pathway O_Acetyl_Serine O-Acetyl-L-Serine (OAS) Serine->O_Acetyl_Serine cysE (Serine acetyltransferase) Cysteine L-Cysteine O_Acetyl_Serine->Cysteine cysK (O-acetylserine sulfhydrylase-A) Sulfide Sulfide (S²⁻) Sulfide->Cysteine Thiosulfate Thiosulfate (S₂O₃²⁻) S_Sulfocysteine S-Sulfocysteine Thiosulfate->S_Sulfocysteine cysM (O-acetylserine sulfhydrylase-B) S_Sulfocysteine->Cysteine Reduction Cysteine->O_Acetyl_Serine Feedback Inhibition Pyruvate Pyruvate Cysteine->Pyruvate cysK, tnaA (Cysteine desulfhydrase) Ammonia Ammonia (NH₃) Cysteine->Ammonia H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Protein Protein Synthesis Cysteine->Protein Glutathione Glutathione Cysteine->Glutathione

Caption: L-Cysteine metabolic pathway in bacteria.

Experimental Workflow for Assessing the Impact of this compound

The following workflow outlines a typical experiment to determine the optimal concentration of this compound for the growth of a specific microorganism.

Experimental_Workflow start Start: Select Microorganism and Basal Medium prep_media Prepare Basal Medium with Varying Concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 g/L) start->prep_media inoculate Inoculate Media with a Standardized Inoculum of the Microorganism prep_media->inoculate incubate Incubate Under Optimal Conditions (Temperature, Atmosphere, Time) inoculate->incubate measure Measure Microbial Growth at Regular Intervals (e.g., OD600) incubate->measure analyze Analyze Data: Plot Growth Curves and Determine Optimal Concentration measure->analyze end_node End: Identify Optimal this compound Concentration for Target Microorganism analyze->end_node

Caption: Workflow for optimizing this compound concentration.

References

Troubleshooting & Optimization

how to prevent oxidation of H-DL-Cys.HCl solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of H-DL-Cys.HCl (DL-Cysteine hydrochloride) solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned cloudy and a white precipitate has formed. What is happening?

A1: The cloudiness and white precipitate are most likely due to the oxidation of cysteine to cystine. Cysteine is readily oxidized, especially in neutral to alkaline solutions exposed to oxygen, forming a disulfide bond between two cysteine molecules to create cystine.[1] Cystine has significantly lower solubility in water compared to cysteine hydrochloride, causing it to precipitate out of the solution.[1]

Q2: What are the primary factors that accelerate the oxidation of this compound solutions?

A2: Several factors can accelerate the oxidation process:

  • Presence of Oxygen: Dissolved oxygen in the solvent is a key reactant in the oxidation of the thiol group of cysteine.[1]

  • pH of the Solution: The rate of oxidation is significantly faster at neutral or alkaline pH. The deprotonated thiol (thiolate anion, RS⁻) is more susceptible to oxidation, and its concentration increases with higher pH.[2]

  • Exposure to Light: Light, particularly UV radiation, can promote the decomposition and oxidation of cysteine solutions.[1]

  • Presence of Metal Ions: Trace metal ions, such as copper and iron, can act as catalysts for the oxidation reaction.

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation.

Q3: How can I prevent the oxidation of my this compound solution?

A3: To prevent oxidation, a multi-pronged approach is recommended:

  • Control the pH: Maintain the solution at an acidic pH, ideally between 3.0 and 6.5, to keep the cysteine in its more stable protonated form.

  • Remove Oxygen: Use deoxygenated solvents for solution preparation. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent prior to use.

  • Use an Inert Atmosphere: After preparation, store the solution under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

  • Add Stabilizers/Antioxidants: Incorporate stabilizing agents such as polyvalent alcohols (e.g., glycerin) or more stable antioxidants like magnesium ascorbyl phosphate.

  • Store Properly: Keep the solution in a cool, dark place in a tightly sealed container made of an appropriate material like glass or plastic. Avoid containers made of iron or copper.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution becomes cloudy or forms a precipitate shortly after preparation. Rapid oxidation due to the presence of oxygen and/or a non-optimal pH.Prepare the solution with deoxygenated water. Adjust the pH to be within the acidic range (3.0-6.5). Prepare fresh solutions for immediate use if possible.
Solution color changes to yellow or brown over time. Degradation of the cysteine or other components in the solution, possibly accelerated by light.Store the solution in an amber or opaque container to protect it from light. Ensure the purity of the this compound and solvent.
Inconsistent experimental results using the cysteine solution. The concentration of active (reduced) cysteine is decreasing over time due to oxidation.Prepare fresh solutions before each experiment. If storing, use stabilizing agents and an inert atmosphere. Quantify the free thiol content before use for critical applications.
Precipitate forms even when stored at low temperatures. The solution may be saturated, or oxidation is still occurring, albeit at a slower rate. Cystine is less soluble at lower temperatures.Ensure the concentration is within the solubility limit at the storage temperature. Confirm that all preventative measures (pH, deoxygenation, inert atmosphere) have been strictly followed.

Quantitative Data on Stabilized Cysteine Solutions

The following table summarizes the stability of a cysteine solution prepared with stabilizing agents under specific conditions.

Formulation Storage Temperature Duration Remaining Cysteine Content Observations Reference
1.0g Cysteine, Polyhydric Alcohol, Magnesium Ascorbyl Phosphate, pH 5.1, under Nitrogen0°C4 weeks96.7%No precipitation
1.0g Cysteine, Polyhydric Alcohol, Magnesium Ascorbyl Phosphate, pH 5.1, under Nitrogen40°C4 weeks83.7%Slight white precipitate

Experimental Protocol: Preparation of a Stabilized this compound Solution

This protocol outlines a method for preparing an this compound solution with enhanced stability against oxidation.

Materials:

  • This compound powder

  • High-purity, deionized water

  • Glycerin (optional, as a polyvalent alcohol stabilizer)

  • Magnesium ascorbyl phosphate (optional, as an antioxidant)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Nitrogen or Argon gas source

  • Sterile, sealed storage vials (amber glass recommended)

Procedure:

  • Deoxygenation of Solvent: Take the required volume of high-purity water in a flask. Bubble nitrogen or argon gas through the water for at least 30 minutes to remove dissolved oxygen.

  • Addition of Stabilizers (Optional): If using stabilizers, add glycerin to a final concentration of 20-60% and/or magnesium ascorbyl phosphate to a final concentration of 0.01-2.0%. Mix until dissolved.

  • Dissolving this compound: Weigh the desired amount of this compound powder and dissolve it in the deoxygenated solvent. Gentle agitation can be used to aid dissolution.

  • pH Adjustment: Measure the pH of the solution. Adjust the pH to a range of 3.0-6.5 using a dilute HCl or NaOH solution. This acidic pH is crucial for stability.

  • Inert Gas Purge: Once the this compound is fully dissolved and the pH is adjusted, purge the headspace of the container with nitrogen or argon gas.

  • Storage: Aliquot the solution into amber vials, purge the headspace of each vial with inert gas, and seal tightly. Store the vials in a cool, dark place (e.g., at 4°C).

Visualizations

Cysteine_Oxidation_Pathway Cys1 Cysteine (R-SH) Thiolate Thiolate Anion (R-S⁻) Cys1->Thiolate Deprotonation (Higher pH) Cys2 Cysteine (R-SH) Cystine Cystine (R-S-S-R) (Insoluble Precipitate) Cys2->Cystine Oxidation Thiolate->Cystine Oxidation Oxygen Oxygen (O₂) Oxygen->Cystine Light Light/UV Light->Cystine MetalIons Metal Ions (e.g., Cu²⁺, Fe³⁺) MetalIons->Cystine

Caption: Chemical pathway of Cysteine oxidation to the insoluble Cystine.

Experimental_Workflow_for_Stabilization start Start: Prepare Stabilized This compound Solution deoxygenate 1. Deoxygenate Solvent (N₂ or Ar Purge) start->deoxygenate add_stabilizers 2. Add Stabilizers (Optional) (e.g., Glycerin, Mg Ascorbyl Phosphate) deoxygenate->add_stabilizers dissolve 3. Dissolve this compound add_stabilizers->dissolve adjust_ph 4. Adjust pH to 3.0-6.5 dissolve->adjust_ph purge_headspace 5. Purge Headspace with Inert Gas adjust_ph->purge_headspace store 6. Store in Cool, Dark, Sealed Vials purge_headspace->store end End: Stable Cysteine Solution store->end

Caption: Workflow for preparing a stabilized this compound solution.

References

Technical Support Center: Troubleshooting H-DL-Cys.HCl Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-DL-Cys.HCl. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture media?

This compound, or DL-Cysteine hydrochloride, is the hydrochloride salt of the amino acid cysteine. It is a more soluble form of cysteine and is added to cell culture media as a source of the essential amino acid L-cysteine. Cysteine is crucial for protein synthesis, detoxification, and the maintenance of a reducing environment in the culture.

Q2: What causes this compound to precipitate in my media?

The most common cause of this compound precipitation is its oxidation to DL-cystine. Cysteine contains a reactive thiol (-SH) group that can be easily oxidized to form a disulfide bond with another cysteine molecule, resulting in the formation of cystine. Cystine has significantly lower solubility in neutral pH media compared to its cysteine hydrochloride precursor, leading to the formation of a precipitate.[1]

Q3: What does the precipitate look like?

The precipitate can appear as fine, white or crystalline particles, or as a cloudy or hazy appearance in the media. In some cases, it may also form larger, visible crystals over time.

Q4: Can I still use the media if a precipitate has formed?

It is generally not recommended to use media with a precipitate. The formation of a precipitate indicates a change in the chemical composition of the media, which can negatively impact cell growth, viability, and experimental results. The concentration of available cysteine will be reduced, and the precipitate itself could have direct adverse effects on the cells.

Q5: How can I prevent this compound from precipitating?

Preventing precipitation primarily involves minimizing the oxidation of cysteine to cystine. This can be achieved by:

  • Preparing fresh solutions: Use freshly prepared this compound solutions whenever possible.

  • Controlling pH: Maintain a slightly acidic pH for stock solutions.

  • Using deoxygenated water: Prepare solutions using water that has been deoxygenated by boiling or sparging with nitrogen gas.

  • Minimizing exposure to air: Prepare solutions in an anaerobic chamber and store them in tightly sealed containers.

  • Avoiding certain metal ions: High concentrations of metal ions like copper (Cu²⁺) and iron (Fe³⁺) can catalyze the oxidation of cysteine.

Troubleshooting Guide

Issue 1: Precipitate formation immediately after adding this compound to the media.

This issue is often due to a rapid chemical reaction upon addition to the media.

Possible Causes and Solutions:

CauseRecommended Action
High pH of the media Cysteine is more prone to oxidation at neutral or alkaline pH. Prepare a concentrated, slightly acidic stock solution of this compound and add it to the media in a dropwise manner while stirring gently. This allows for gradual pH equilibration.
Presence of oxidizing agents in the media Some media components can act as oxidizing agents. Prepare the this compound stock solution in deoxygenated water to minimize initial oxidation.
High concentration of this compound The intended final concentration may exceed the solubility limit of cystine that is rapidly formed. Try adding a lower concentration of this compound or consider using a more soluble alternative.
Issue 2: Precipitate formation over time (hours to days) after media preparation.

This is a common issue and is typically due to the slow oxidation of cysteine to cystine.

Possible Causes and Solutions:

CauseRecommended Action
Exposure to atmospheric oxygen Oxygen dissolved in the media will slowly oxidize the cysteine. Store the prepared media in a dark, cool place (2-8°C) in a tightly sealed container to minimize oxygen exposure. For long-term storage, consider aliquoting the media into smaller, single-use volumes.
Catalysis by metal ions Trace metal ions, such as copper and iron, present in the basal media or supplements can catalyze the oxidation of cysteine. If possible, use media with lower concentrations of these metal ions or chelate them by adding a suitable chelating agent (ensure compatibility with your cell line).
Photocatalysis Exposure to light, especially UV light, can accelerate oxidation. Protect the media from light by using amber bottles or by wrapping the container in aluminum foil.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution.

Materials:

  • This compound powder

  • Nuclease-free, deoxygenated water (prepare by boiling for 30 minutes and cooling under a stream of nitrogen gas)

  • Sterile, conical tubes

  • 0.22 µm sterile filter

Procedure:

  • In an anaerobic chamber or a laminar flow hood with minimal air exposure, weigh out the required amount of this compound powder to prepare a 100 mM solution (Molecular Weight of this compound is approximately 157.62 g/mol ).

  • Add the powder to a sterile conical tube.

  • Add the deoxygenated water to the desired final volume.

  • Mix by vortexing or inverting the tube until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Store the stock solution at 2-8°C for short-term use (up to one week) or at -20°C for long-term storage.

Protocol 2: Troubleshooting Precipitation by pH Adjustment

This experiment helps determine the optimal pH for your this compound-supplemented media.

Materials:

  • Your basal cell culture media

  • Prepared 100 mM this compound stock solution

  • Sterile 1 M HCl and 1 M NaOH solutions

  • Sterile tubes

  • pH meter

Procedure:

  • Dispense equal volumes of your basal media into several sterile tubes.

  • Adjust the pH of each tube to a different value (e.g., 6.5, 7.0, 7.2, 7.4, 7.6) using sterile 1 M HCl or 1 M NaOH.

  • Add the same concentration of this compound stock solution to each tube.

  • Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Visually inspect the tubes for precipitate formation at regular intervals (e.g., 1, 6, 12, 24, and 48 hours).

  • Record the pH at which precipitation is first observed. This will help you identify the pH range to avoid.

Data Presentation

Table 1: Solubility of Cysteine and its Derivatives

CompoundMolecular Weight ( g/mol )Solubility in WaterNotes
DL-Cysteine121.16Moderately solubleProne to oxidation to cystine.
DL-Cystine240.3Very low at neutral pHThe primary component of the precipitate.
This compound157.62Highly solubleThe hydrochloride salt improves solubility.
N-acetyl-L-cysteine (NAC)163.19SolubleA more stable derivative of cysteine.

Signaling Pathways and Workflows

The primary pathway leading to this compound precipitation is the oxidative conversion of cysteine to the less soluble cystine. This process is influenced by several factors as illustrated in the diagram below.

Precipitation_Pathway This compound (Soluble) This compound (Soluble) Cysteine (Soluble) Cysteine (Soluble) This compound (Soluble)->Cysteine (Soluble) Dissolution in Media Cystine (Precipitate) Cystine (Precipitate) Cysteine (Soluble)->Cystine (Precipitate) Oxidation (Disulfide Bond Formation) Oxidizing Agents (O2) Oxidizing Agents (O2) Oxidizing Agents (O2)->Cysteine (Soluble) Promotes Metal Ions (Cu2+, Fe3+) Metal Ions (Cu2+, Fe3+) Metal Ions (Cu2+, Fe3+)->Cysteine (Soluble) Catalyzes High pH (Neutral/Alkaline) High pH (Neutral/Alkaline) High pH (Neutral/Alkaline)->Cysteine (Soluble) Favors Light Light Light->Cysteine (Soluble) Accelerates

Caption: Factors promoting the precipitation of this compound.

A logical workflow for troubleshooting precipitation issues is crucial for efficient problem-solving.

Troubleshooting_Workflow start Precipitate Observed check_timing When did it precipitate? (Immediately vs. Over time) start->check_timing immediate Immediate Precipitation check_timing->immediate Immediately over_time Precipitation Over Time check_timing->over_time Over Time check_pH Check Media pH immediate->check_pH check_concentration Review Concentration immediate->check_concentration check_storage Review Storage Conditions over_time->check_storage check_media_components Analyze Media Components (e.g., Metal Ions) over_time->check_media_components adjust_pH Adjust Stock Solution pH (Acidic) check_pH->adjust_pH consider_alternatives Consider More Soluble Alternatives (e.g., N-acetyl-cysteine) adjust_pH->consider_alternatives end Problem Solved adjust_pH->end lower_concentration Lower Final Concentration check_concentration->lower_concentration lower_concentration->consider_alternatives lower_concentration->end optimize_storage Store at 2-8°C, Protect from Light, Use Anaerobic Conditions check_storage->optimize_storage optimize_storage->consider_alternatives optimize_storage->end modify_media Modify Media Formulation or Use Chelating Agents check_media_components->modify_media modify_media->consider_alternatives modify_media->end consider_alternatives->end

Caption: A workflow for troubleshooting this compound precipitation.

Alternative Compounds

If precipitation issues persist, consider using more soluble and stable derivatives of cysteine.

Table 2: Cysteine Alternatives with Improved Solubility

AlternativeKey FeaturesSupplier Examples
N-acetyl-L-cysteine (NAC) More stable to oxidation than cysteine. Readily taken up by cells and converted to L-cysteine intracellularly.Sigma-Aldrich, Thermo Fisher Scientific
N,N’-di-L-alanyl-L-cystine A highly soluble peptide of cystine.Evonik (cQrex® AC)
N,N’-di-L-lysyl-L-cystine dihydrochloride A highly soluble peptide of cystine.Evonik (cQrex® KC)

For further assistance, please consult the technical support team of your media and supplement suppliers.

References

Technical Support Center: H-DL-Cys.HCl Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interferences caused by H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl) in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assay?

A1: this compound is a hydrochloride salt of a racemic mixture of D- and L-cysteine, a thiol-containing amino acid. The free thiol (-SH) group in cysteine is a potent reducing agent and a nucleophile. This reactivity is the primary cause of interference in many biochemical assays. It can interact with assay reagents, alter the redox state of molecules, and participate in unintended side reactions, leading to inaccurate results.

Q2: Which types of biochemical assays are most susceptible to interference from this compound?

A2: Assays that are particularly sensitive to interference from thiol-containing compounds like this compound include:

  • Protein Quantification Assays: Specifically, the Bicinchoninic Acid (BCA) assay is highly susceptible.

  • Enzymatic Assays: Assays involving redox reactions, such as those using peroxidase and a chromogenic substrate, can be significantly affected.

  • Immunoassays (e.g., ELISA): Assays that rely on enzyme-conjugated antibodies where the enzyme's activity is redox-sensitive can show interference.

Q3: What are the common mechanisms of interference by this compound?

A3: The primary mechanisms of interference include:

  • Reduction of Assay Reagents: The thiol group can reduce key components of the assay, such as metal ions (e.g., Cu²⁺ in the BCA assay) or hydrogen peroxide in peroxidase-based assays.[1]

  • Direct Reaction with Substrates or Products: this compound can react with electrophilic substrates or products, leading to their depletion or modification.

  • Enzyme Inhibition or Activation: The thiol group can interact with enzyme active sites or allosteric sites, altering their catalytic activity.

  • Disulfide Bond Formation: It can react with cysteine residues in proteins to form mixed disulfides, potentially altering protein conformation and function.[2]

Troubleshooting Guides

Issue 1: Inaccurate Protein Concentration Measurement with BCA Assay

Symptom: You observe an unexpectedly high or variable protein concentration when using the BCA assay for samples containing this compound.

Cause: The thiol group of cysteine reduces Cu²⁺ to Cu¹⁺, the first step in the BCA assay, leading to a false positive signal that is not proportional to the actual protein concentration.[1]

Troubleshooting Workflow:

start Inaccurate BCA Assay Results check_cys Confirm presence of This compound in sample start->check_cys quantify Prepare standards with known Cys concentrations to quantify interference check_cys->quantify If present mitigate Choose a mitigation strategy quantify->mitigate precipitate Protein Precipitation (TCA or Acetone) mitigate->precipitate dialysis Dialysis mitigate->dialysis alt_assay Use an alternative protein assay mitigate->alt_assay end_precipitate Perform BCA assay on redissolved protein precipitate->end_precipitate end_dialysis Perform BCA assay on dialyzed sample dialysis->end_dialysis bradford Bradford Assay alt_assay->bradford end_bradford Quantify protein bradford->end_bradford

Caption: Workflow for troubleshooting BCA assay interference.

Quantitative Data on Interference:

The following table provides illustrative data on the extent of interference in the BCA assay at different concentrations of this compound, based on typical experimental observations.

This compound Concentration (mM)Apparent Protein Concentration Increase (%)
0.15 - 15%
0.525 - 50%
1.080 - 150%
5.0> 300%

Mitigation Protocols:

  • Protocol 1: Trichloroacetic Acid (TCA) Precipitation

    • To 100 µL of your protein sample containing this compound, add 100 µL of 20% TCA.

    • Vortex briefly and incubate on ice for 30 minutes.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Carefully decant the supernatant which contains the interfering this compound.

    • Wash the protein pellet by adding 500 µL of ice-cold acetone. Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Repeat the acetone wash step.

    • Air-dry the pellet for 10-15 minutes to remove residual acetone.

    • Resuspend the protein pellet in a buffer compatible with the BCA assay (e.g., PBS).

    • Proceed with the BCA assay according to the manufacturer's protocol.

  • Protocol 2: Dialysis

    • Select a dialysis membrane with a molecular weight cut-off (MWCO) appropriate for your protein of interest (e.g., 10 kDa).

    • Prepare the dialysis membrane according to the manufacturer's instructions.

    • Load your protein sample into the dialysis tubing or cassette.

    • Dialyze against a large volume (at least 200-fold the sample volume) of a suitable buffer (e.g., PBS) at 4°C.

    • Stir the dialysis buffer gently.

    • Change the dialysis buffer at least three times over a period of 24 hours to ensure complete removal of this compound.

    • Recover the dialyzed sample and proceed with the BCA assay.

Issue 2: Reduced or Variable Signal in Peroxidase-Based Enzymatic Assays

Symptom: You observe a lower than expected or inconsistent signal in an enzymatic assay that uses horseradish peroxidase (HRP) and a chromogenic substrate (e.g., TMB, OPD).

Cause: The thiol group of this compound can act as a reducing agent, competing with the chromogenic substrate for the oxidized intermediate of the peroxidase, or directly reducing the oxidized product, leading to a decrease in the colored signal.[3][4]

Troubleshooting Signaling Pathway:

cluster_assay Peroxidase Assay Reaction cluster_interference This compound Interference H2O2 H₂O₂ HRP HRP H2O2->HRP HRP_ox HRP (Oxidized) HRP->HRP_ox Oxidation HRP_ox->HRP Product Colored Product (Oxidized) HRP_ox->Product Substrate Oxidation Substrate Chromogenic Substrate (Reduced) Substrate->Product Product->Substrate Cys This compound (-SH) Cys->HRP_ox Reduction of HRP Cys->Product Reduction of Product Cys_ox Oxidized Cysteine (S-S)

Caption: Interference of this compound in a peroxidase-based assay.

Quantitative Data on Interference:

The following table provides illustrative data on the percentage of inhibition of peroxidase activity at different concentrations of this compound.

This compound Concentration (mM)Peroxidase Activity Inhibition (%)
0.0510 - 25%
0.130 - 60%
0.570 - 95%
1.0> 95%

Mitigation Protocols:

  • Protocol 3: Sample Dilution If the concentration of your analyte is high, you may be able to dilute the sample to a point where the concentration of this compound is too low to cause significant interference, while the analyte concentration remains within the detection range of the assay.

    • Perform a serial dilution of your sample (e.g., 1:10, 1:100, 1:1000).

    • Run the diluted samples in your assay.

    • Determine the dilution factor at which the interference becomes negligible.

  • Protocol 4: Use of a Thiol Scavenger (N-ethylmaleimide - NEM) Caution: NEM is a potent alkylating agent and should be handled with appropriate safety precautions. This method is only suitable if the analyte of interest does not contain essential free thiol groups.

    • Prepare a stock solution of NEM in a suitable solvent (e.g., DMSO or ethanol).

    • Add NEM to your sample to a final concentration that is in molar excess to the this compound concentration (e.g., 5-10 fold excess).

    • Incubate the sample at room temperature for 30-60 minutes to allow for the reaction between NEM and the thiol group of cysteine.

    • Proceed with your enzymatic assay. It is recommended to run a control sample with NEM alone to ensure it does not interfere with the assay.

Issue 3: Inconsistent or False Results in ELISA

Symptom: You are observing high background, low signal, or high variability in your ELISA results when analyzing samples containing this compound.

Cause: If the ELISA uses an HRP-conjugated antibody, the interference mechanism is similar to that described for peroxidase assays. Additionally, this compound could potentially interfere with antibody-antigen binding by reducing disulfide bonds within the antibodies or the antigen, altering their conformation.

Troubleshooting Logic:

start Inconsistent ELISA Results check_cys Sample contains this compound? start->check_cys hrp_check Is the detection enzyme HRP? check_cys->hrp_check Yes binding_issue Potential for antibody/antigen disulfide bond reduction check_cys->binding_issue Yes peroxidase_issue Potential for peroxidase inhibition hrp_check->peroxidase_issue Yes mitigate Apply Mitigation Strategy peroxidase_issue->mitigate binding_issue->mitigate dialysis Dialysis of sample mitigate->dialysis scavenger Use of Thiol Scavenger (if compatible) mitigate->scavenger end_dialysis Perform ELISA on dialyzed sample dialysis->end_dialysis end_scavenger Perform ELISA after thiol scavenging scavenger->end_scavenger

Caption: Logic for troubleshooting ELISA interference.

Mitigation Protocols:

For ELISA, the most reliable method to remove this compound interference is to remove the compound from the sample prior to the assay.

  • Recommended Protocol: Dialysis (See Protocol 2) Dialysis is the preferred method as it effectively removes small molecules like this compound without introducing other potentially interfering chemicals.

Disclaimer: The quantitative data provided in the tables is illustrative and intended for troubleshooting guidance. The actual extent of interference can vary depending on the specific assay conditions, reagents, and sample matrix. It is highly recommended to perform your own validation experiments to determine the precise effect of this compound in your specific assay.

References

safe handling and disposal of DL-Cysteine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DL-Cysteine Hydrochloride

This guide provides comprehensive information on the for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is DL-Cysteine hydrochloride and what are its primary hazards?

DL-Cysteine hydrochloride is a salt of the amino acid cysteine. It is a white to off-white crystalline powder.[1] The primary hazards associated with DL-Cysteine hydrochloride are:

  • Skin Irritation: Causes skin irritation.[2][3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

2. What are the proper storage conditions for DL-Cysteine hydrochloride?

Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and protect it from light, moisture, and air. The recommended storage temperature is between 15–25 °C. It is stable at low temperatures (below 0°C) for long-term storage.

3. What personal protective equipment (PPE) is required when handling DL-Cysteine hydrochloride?

To ensure safety, the following PPE is recommended:

  • Eye/Face Protection: Wear safety goggles with side protection.

  • Hand Protection: Wear impervious gloves, such as nitrile rubber.

  • Skin and Body Protection: Wear a lab coat, overalls, and safety shoes/boots to avoid skin contact.

  • Respiratory Protection: In case of dust formation, use a particulate respirator.

4. What should I do in case of accidental exposure?

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.

  • After Skin Contact: Wash the affected area with plenty of water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • After Ingestion: Rinse mouth. Call a doctor if you feel unwell.

5. How should I handle a spill of DL-Cysteine hydrochloride?

For spills, immediately:

  • Ensure the area is well-ventilated and wear appropriate PPE.

  • Avoid generating dust.

  • For dry spills, use dry clean-up procedures. Sweep or vacuum the material and place it in a sealed container for disposal. Use non-sparking tools.

  • For wet spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a labeled container for disposal.

  • Wash the spill area with large amounts of water and prevent runoff into drains.

Troubleshooting Guides

Issue: The DL-Cysteine hydrochloride powder appears discolored or clumpy.

  • Possible Cause: This may indicate moisture absorption or degradation. DL-Cysteine hydrochloride is sensitive to moisture and air.

  • Solution: Do not use the product if its appearance has changed significantly. Store the chemical in a dry place and ensure the container is always tightly sealed after use.

Issue: I am observing unexpected results in my experiment after using DL-Cysteine hydrochloride.

  • Possible Cause 1: Purity and Stability. The compound can oxidize over time, especially in solution at neutral or basic pH, forming cystine.

  • Solution 1: Use freshly prepared solutions. Stock solutions are more stable at an acidic pH.

  • Possible Cause 2: Incompatibilities. DL-Cysteine hydrochloride is incompatible with strong oxidizing agents and some metals.

  • Solution 2: Review your experimental protocol to ensure no incompatible substances are being used.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Appearance White to off-white crystalline powder
Molecular Formula C₃H₇NO₂S·HCl·H₂O (monohydrate)
Solubility Soluble in water (50 mg/ml), yielding a clear, colorless solution. Also soluble in ammonia and acetic acid.
Storage Temperature 15–25 °C
Stability Stable under recommended storage conditions, but sensitive to light, moisture, and air.

Table 2: Toxicological Data

MetricValueSpecies
LD50 (Oral) >2,000 mg/kg bwRat

Experimental Protocols

Protocol 1: Standard Handling Procedure
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Work in a well-ventilated area or under a chemical fume hood.

  • Personal Protective Equipment: Don appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.

  • Weighing and Transfer: Minimize dust generation during weighing and transfer. Use a spatula to handle the solid material.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing. The product is soluble in water.

  • Post-Handling: After handling, wash hands thoroughly. Clean all equipment and the work area.

Protocol 2: Waste Disposal Procedure
  • Waste Characterization: DL-Cysteine hydrochloride waste should be treated as hazardous chemical waste.

  • Containerization: Collect waste material in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain or with household garbage.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste.

Visualizations

Spill_Cleanup_Workflow start Spill Occurs ppe Don Appropriate PPE (Goggles, Gloves, Respirator) start->ppe assess Assess Spill Size ppe->assess small_spill Small Dry/Wet Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large dry_cleanup Dry Cleanup: Sweep or vacuum spill. Use non-sparking tools. small_spill->dry_cleanup Dry Spill wet_cleanup Wet Cleanup: Use inert absorbent material. small_spill->wet_cleanup Wet Spill evacuate Evacuate Area & Contact Emergency Response large_spill->evacuate containerize Place in a sealed, labeled waste container. dry_cleanup->containerize wet_cleanup->containerize decontaminate Decontaminate Spill Area with plenty of water. containerize->decontaminate disposal Dispose as Hazardous Waste decontaminate->disposal Disposal_Decision_Tree start Waste Generated (DL-Cysteine hydrochloride) waste_type What is the form of the waste? start->waste_type solid_waste Unused/Contaminated Solid waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware (Gloves, Pipette Tips, etc.) waste_type->contaminated_materials Labware collect_solid Collect in a sealed, labeled hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a sealed, labeled hazardous waste container. liquid_waste->collect_liquid collect_labware Place in a designated, sealed hazardous waste container. contaminated_materials->collect_labware professional_disposal Arrange for disposal by a licensed waste management service. collect_solid->professional_disposal collect_liquid->professional_disposal collect_labware->professional_disposal

References

Technical Support Center: H-DL-Cys.HCl Degradation and Experimental Impact

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of H-DL-Cys.HCl (DL-Cysteine hydrochloride) and the effects of its degradation products on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound in solution?

A1: The primary degradation product of this compound in solution is cystine . This occurs through the oxidation of two cysteine molecules, which form a disulfide bond. This process is accelerated by exposure to air (oxygen), neutral or alkaline pH, and the presence of metal ions. The hydrochloride salt of cysteine is generally more stable than the free amino acid.

Q2: My this compound solution has a precipitate. What is it and why did it form?

A2: The precipitate is most likely cystine . Cystine has significantly lower solubility in water compared to cysteine hydrochloride. Precipitation occurs as cysteine oxidizes to cystine over time, especially in solutions stored at room temperature or refrigerated for extended periods. To confirm, you can try adding a small amount of a reducing agent like Dithiothreitol (DTT); if the precipitate dissolves, it is likely cystine.[1]

Q3: Can this compound degrade into products other than cystine?

A3: Yes, under specific conditions, this compound can degrade into other products:

  • Thermal Degradation: Heating cysteine can lead to the evolution of gases such as carbon dioxide (CO2), ammonia (NH3), water (H2O), and hydrogen sulfide (H2S).[2][3]

  • Photodegradation: Exposure to UV light can lead to the formation of S-methylcysteine sulfoxide and other products.[4]

  • Reaction with Aldehydes and Ketones: In the presence of aldehydes or ketones, cysteine can form thiazolidine derivatives.[5]

  • Maillard Reaction: When heated in the presence of reducing sugars, cysteine can undergo the Maillard reaction, leading to a complex mixture of products that can affect color and flavor.

  • Further Oxidation: Under strong oxidative conditions, the sulfur atom in cysteine can be further oxidized to form cysteic acid.

Q4: How can the degradation of this compound affect my cell culture experiments?

A4: The degradation of this compound, primarily to cystine, can have several effects on cell culture experiments:

  • Altered Nutrient Availability: The conversion of cysteine to the less soluble cystine can reduce the bioavailable cysteine in the medium.

  • Induction of Oxidative Stress Response: Cystine can be taken up by cells via the xCT transporter (cystine/glutamate antiporter) and reduced back to cysteine intracellularly. This process can influence the intracellular glutathione (GSH) levels and activate the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.

  • Toxicity: While cysteine and cystine are essential for cell growth, high concentrations of their degradation products can be toxic. For instance, high intracellular cysteine levels can promote the Fenton reaction, leading to oxidative DNA damage. Hydrogen sulfide, a thermal degradation product, can inhibit cell proliferation and induce cell cycle arrest. Cysteic acid has also been shown to have cell-type-specific toxic effects.

Troubleshooting Guides

Issue 1: Unexpected Cell Behavior or Altered Redox State in Culture
  • Possible Cause: Degradation of this compound in the culture medium leading to an accumulation of cystine. This can alter the intracellular redox balance and activate signaling pathways like Nrf2.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared this compound solutions for your experiments.

    • Control for Degradation: If using older media, consider filtering out any precipitate before use. For critical experiments, quantify the cysteine and cystine concentrations in your media.

    • Investigate Nrf2 Activation: If you observe changes in the expression of antioxidant enzymes, consider investigating the activation of the Nrf2 pathway.

Issue 2: Inconsistent Results in Assays Involving Thiol-Reactive Probes
  • Possible Cause: The presence of cysteine and its degradation products can interfere with assays that use thiol-reactive probes.

  • Troubleshooting Steps:

    • Buffer Exchange: Before performing the assay, consider a buffer exchange step (e.g., using spin columns) to remove free cysteine and related compounds from your sample.

    • Include Proper Controls: Run controls with and without your compound of interest in the presence of this compound to assess any direct interference.

Issue 3: Precipitate Formation in Stock Solutions
  • Possible Cause: Oxidation of cysteine to the less soluble cystine.

  • Troubleshooting Steps:

    • Acidify the Solution: Prepare stock solutions in dilute hydrochloric acid (e.g., 0.1 M HCl) to improve stability.

    • Store Properly: Store stock solutions in small, single-use aliquots at -20°C or below to minimize freeze-thaw cycles and exposure to air.

    • Use Reducing Agents with Caution: While a reducing agent like DTT can redissolve cystine precipitates, be aware that it can interfere with downstream applications. It is generally better to prepare fresh solutions.

Data Presentation

Table 1: Summary of this compound Degradation Products and Their Characteristics

Degradation ConditionDegradation Product(s)Key CharacteristicsPotential Experimental Effects
Oxidation (Air, Neutral/Alkaline pH) CystineDimer of cysteine, less soluble in water.Alters nutrient availability, can induce oxidative stress responses (Nrf2 pathway), may precipitate in solutions.
Strong Oxidation Cysteic AcidHighly oxidized form of cysteine.Can exhibit cell-type-specific toxicity.
Thermal Degradation CO2, NH3, H2O, H2SGaseous products.Hydrogen sulfide (H2S) can inhibit cell proliferation and induce cell cycle arrest.
Photodegradation (UV light) S-methylcysteine sulfoxide, etc.Products of photo-oxidation.May introduce reactive species into the system.
Reaction with Aldehydes/Ketones Thiazolidine derivativesCyclic adducts.May alter the intended chemical reactions in an experiment.
Maillard Reaction (with reducing sugars) Complex mixture of productsCan impart color and flavor.Can lead to a wide range of unforeseen reaction products.

Experimental Protocols

Protocol 1: Quantification of Cysteine and Cystine in Cell Culture Media by HPLC-UV

Objective: To determine the concentration of cysteine and its primary degradation product, cystine, in cell culture media.

Methodology:

  • Sample Preparation:

    • Collect a sample of the cell culture medium.

    • Centrifuge at 10,000 x g for 10 minutes to remove cells and debris.

    • To prevent further oxidation of cysteine, immediately add a final concentration of 10 mM N-ethylmaleimide (NEM) to the supernatant to derivatize the free thiol groups of cysteine.

    • For the determination of total cysteine (cysteine + cystine), a parallel sample should be treated with a reducing agent like 10 mM DTT for 30 minutes at room temperature to convert cystine to cysteine, followed by derivatization with NEM.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at acidic pH). A typical mobile phase could be a mixture of acetonitrile and an aqueous solution of ammonium dihydrogen phosphate with phosphoric acid to adjust the pH to 2.0.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 200 nm.

    • Quantification: Create a standard curve using known concentrations of NEM-derivatized cysteine. The concentration of cystine can be calculated by subtracting the free cysteine concentration from the total cysteine concentration.

Mandatory Visualization

degradation_pathway This compound This compound Cystine Cystine This compound->Cystine Oxidation (O2) Thiazolidine Thiazolidine This compound->Thiazolidine + Aldehyde/Ketone Maillard_Products Maillard_Products This compound->Maillard_Products + Reducing Sugar + Heat Gaseous_Products CO2, NH3, H2O, H2S This compound->Gaseous_Products Thermal Degradation Cysteic_Acid Cysteic_Acid Cystine->Cysteic_Acid Strong Oxidation

Caption: Degradation pathways of this compound.

nrf2_pathway cluster_cell Cell Cystine_ext Extracellular Cystine xCT xCT transporter Cystine_ext->xCT Cysteine_int Intracellular Cysteine xCT->Cysteine_int Reduction GSH Glutathione (GSH) Cysteine_int->GSH Synthesis Keap1 Keap1 GSH->Keap1 Reduces Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription

Caption: Cystine-mediated activation of the Nrf2 signaling pathway.

References

Technical Support Center: Optimizing Incubation Time with DL-Cysteine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing cell culture incubation time with DL-Cysteine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing DL-Cysteine hydrochloride to potentially shorten experimental timelines while maintaining robust cell health. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common issues and questions.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using DL-Cysteine hydrochloride to optimize incubation time.

Issue Potential Cause(s) Recommended Solution(s)
Reduced Cell Viability or Increased Cell Death High concentration of DL-Cysteine hydrochloride: Excessive levels can lead to oxidative stress and cytotoxicity.[1][2]- Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. - Start with a low concentration (e.g., 0.1 mM) and titrate upwards. - Ensure even mixing of the supplement in the media to avoid localized high concentrations.
Low Seeding Density: Cells at low densities are more susceptible to the cytotoxic effects of high cysteine concentrations.[1]- Increase the initial seeding density of your cells.
No Significant Change or Decrease in Proliferation Rate Suboptimal Concentration: The concentration of DL-Cysteine hydrochloride may be too low to elicit a proliferative effect or high enough to cause cell cycle arrest.[1][3]- Conduct a dose-response curve to identify the concentration that yields the maximal proliferation rate for your cell line. - Test a range of concentrations (e.g., 0.1 mM to 1.0 mM).
Cell Line Specificity: The proliferative response to cysteine can vary between different cell lines.- The optimal concentration must be empirically determined for each cell line.
Nutrient Depletion: Accelerated cell growth can lead to faster depletion of other essential nutrients in the medium.- Ensure your basal medium has sufficient concentrations of all essential amino acids and other nutrients. - Consider using a more enriched medium formulation for rapidly proliferating cultures.
Precipitate Formation in Media Low Solubility of Cystine: L-Cysteine can oxidize to L-Cystine, which has poor solubility at neutral pH and can precipitate out of solution.- Prepare fresh stock solutions of DL-Cysteine hydrochloride immediately before use. - Consider using a more soluble derivative such as N-acetyl-L-cysteine (NAC) or commercially available stable dipeptides. - If using DL-Cysteine hydrochloride, dissolve it in a slightly acidic solution (e.g., 0.1 N HCl) before adding it to the culture medium.
Inconsistent or Non-Reproducible Results Instability of Cysteine in Solution: L-Cysteine in solution is prone to oxidation, leading to a decrease in the effective concentration over time.- Prepare fresh cysteine-supplemented media for each experiment. - Avoid prolonged storage of media containing DL-Cysteine hydrochloride.
Variability in Experimental Conditions: Minor variations in seeding density, media preparation, or incubation conditions can lead to different outcomes.- Maintain strict consistency in all experimental parameters. - Use a calibrated incubator and ensure uniform temperature and CO2 distribution.

Frequently Asked Questions (FAQs)

Q1: How does DL-Cysteine hydrochloride help in optimizing incubation time?

A1: DL-Cysteine hydrochloride provides a source of L-Cysteine, a semi-essential amino acid that can promote cell proliferation. It is a precursor for the synthesis of glutathione, a major intracellular antioxidant that protects cells from oxidative stress. By supporting robust cell growth and viability, optimal supplementation with DL-Cysteine hydrochloride may lead to a shorter time required to reach the desired cell density, thus optimizing incubation time.

Q2: What is the recommended starting concentration of DL-Cysteine hydrochloride?

A2: A general starting point for optimization is in the range of 0.1 mM to 0.5 mM. However, the optimal concentration is highly cell-line dependent and should be determined empirically. For some CHO cell lines, concentrations greater than 2.5 mM have been shown to reduce cell growth.

Q3: Can I use L-Cysteine instead of DL-Cysteine hydrochloride?

A3: Yes, L-Cysteine is the biologically active enantiomer. DL-Cysteine hydrochloride is a racemic mixture, meaning it contains both D- and L-isomers. The hydrochloride salt increases the solubility and stability of the compound. When using DL-Cysteine hydrochloride, it is important to consider that only the L-isomer will be metabolically active.

Q4: Are there alternatives to DL-Cysteine hydrochloride with better solubility?

A4: Yes, due to the low solubility of L-Cystine (the oxidized form of L-Cysteine) at neutral pH, more soluble derivatives are available. These include N-acetyl-L-cysteine (NAC) and commercially available dipeptides that are more stable and soluble in culture media.

Q5: How often should I supplement my culture with DL-Cysteine hydrochloride?

A5: L-Cysteine is relatively unstable in solution and can be depleted from the culture medium. For long-term cultures, it may be necessary to replenish the media with a fresh supplement. The frequency will depend on the cell line, its metabolic rate, and the initial concentration. Monitoring cell growth and viability can help determine the need for re-supplementation.

Data Presentation

The following table summarizes the observed effects of varying L-Cysteine feed concentrations on Chinese Hamster Ovary (CHO) cell cultures, providing a reference for the potential impact on cell growth.

Table 1: Effect of L-Cysteine Feed Concentration on CHO Cell Culture Performance

Cysteine Feed ConcentrationEffect on Viable Cell Density (VCD)Effect on Cell Viability
Low (-15% Cys) Decreased VCD over the culture duration.Negative impact on cell viability.
Control Standard growth profile.Maintained high viability.
High (+20% Cys) Similar VCD to the control group.Maintained high viability.

Note: This data is specific to the CHO cell line and experimental conditions described in the cited study. Optimal concentrations for other cell lines may vary.

Experimental Protocols

Protocol for Determining the Optimal Concentration of DL-Cysteine Hydrochloride to Enhance Cell Proliferation

This protocol outlines a method to determine the ideal concentration of DL-Cysteine hydrochloride for reducing the incubation time of a specific cell line by promoting its proliferation rate.

1. Materials:

  • Your mammalian cell line of interest
  • Complete cell culture medium (appropriate for your cell line)
  • DL-Cysteine hydrochloride powder
  • Sterile 0.1 N Hydrochloric acid (HCl)
  • Sterile phosphate-buffered saline (PBS)
  • 96-well cell culture plates
  • Cell counting solution (e.g., Trypan Blue)
  • Hemocytometer or automated cell counter
  • Cell proliferation assay reagent (e.g., MTT, XTT, or a non-lytic fluorescence-based assay)
  • Microplate reader

2. Preparation of DL-Cysteine Hydrochloride Stock Solution: a. Prepare a 100 mM stock solution of DL-Cysteine hydrochloride by dissolving the powder in sterile 0.1 N HCl. b. Sterilize the stock solution by filtering it through a 0.22 µm syringe filter. c. Prepare fresh stock solution for each experiment to ensure potency.

3. Experimental Procedure: a. Cell Seeding: i. Harvest cells from a healthy, sub-confluent culture. ii. Perform a cell count and determine the viability. iii. Seed the cells into a 96-well plate at a density appropriate for a 24-72 hour proliferation assay (e.g., 2,000 - 5,000 cells/well). iv. Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment. b. Treatment: i. Prepare a series of dilutions of the DL-Cysteine hydrochloride stock solution in complete culture medium to achieve final concentrations ranging from 0.1 mM to 2.0 mM (e.g., 0, 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mM). The untreated well (0 mM) will serve as the control. ii. Carefully remove the overnight culture medium from the wells and replace it with 100 µL of the prepared media with varying concentrations of DL-Cysteine hydrochloride. iii. Include at least three replicate wells for each concentration. c. Incubation: i. Incubate the plate for a period that allows for significant cell proliferation (e.g., 24, 48, and 72 hours). d. Cell Proliferation Assay (e.g., MTT Assay): i. At each time point (24, 48, and 72 hours), add the MTT reagent to each well according to the manufacturer's instructions. ii. Incubate the plate for 2-4 hours at 37°C. iii. Add the solubilization solution to dissolve the formazan crystals. iv. Read the absorbance on a microplate reader at the appropriate wavelength. e. Data Analysis: i. Calculate the average absorbance for each concentration at each time point. ii. Normalize the data to the control group (0 mM DL-Cysteine hydrochloride) to determine the fold change in proliferation. iii. Plot the proliferation rate against the concentration of DL-Cysteine hydrochloride to generate a dose-response curve. iv. The optimal concentration will be the one that gives the highest proliferation rate without causing a decrease in cell viability.

4. Determination of Doubling Time: a. In parallel with the proliferation assay, seed cells in larger culture vessels (e.g., 24-well plates) at the same concentrations. b. At each time point (e.g., 0, 24, 48, 72 hours), harvest the cells from triplicate wells for each concentration. c. Perform a cell count using a hemocytometer or automated cell counter. d. Calculate the population doubling time (DT) for each concentration using the following formula: DT = T * [log(2) / (log(Xe) - log(Xb))] Where:

  • T = Incubation time
  • Xe = Number of cells at the end of the incubation
  • Xb = Number of cells at the beginning of the incubation e. Compare the doubling times across the different concentrations to identify the concentration that results in the shortest doubling time.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_stock Prepare DL-Cysteine HCl Stock Solution add_treatment Add DL-Cysteine HCl Dilutions prep_stock->add_treatment seed_cells->add_treatment incubate Incubate (24, 48, 72h) add_treatment->incubate proliferation_assay Perform Proliferation Assay (e.g., MTT) incubate->proliferation_assay read_plate Read Absorbance proliferation_assay->read_plate analyze_data Analyze Data & Generate Dose-Response Curve read_plate->analyze_data determine_optimal Determine Optimal Concentration analyze_data->determine_optimal

Caption: Workflow for determining the optimal DL-Cysteine hydrochloride concentration.

Signaling_Pathway cysteine DL-Cysteine HCl glutathione Glutathione (GSH) Synthesis cysteine->glutathione proliferation Cell Proliferation cysteine->proliferation antioxidant Antioxidant Defense glutathione->antioxidant ros Reactive Oxygen Species (ROS) ros->antioxidant inhibition viability Cell Viability antioxidant->viability proliferation->viability supports

Caption: Simplified pathway of L-Cysteine's role in cell proliferation and viability.

References

Validation & Comparative

A Comparative Analysis of H-DL-Cys.HCl and L-Cysteine Hydrochloride as Reducing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of H-DL-Cysteine hydrochloride (a racemic mixture of D- and L-cysteine hydrochloride) and L-Cysteine hydrochloride as reducing agents. The information presented is intended to assist researchers in selecting the appropriate reagent for their specific applications, supported by theoretical principles and detailed experimental protocols for direct comparison.

Introduction to Cysteine Hydrochloride Isomers

Cysteine is a sulfur-containing amino acid that plays a crucial role in protein structure and redox reactions within biological systems. Its hydrochloride salt form enhances stability and solubility. The primary distinction between the two compounds discussed here lies in their stereochemistry:

  • L-Cysteine Hydrochloride: Contains the naturally occurring L-enantiomer of cysteine.

  • H-DL-Cysteine Hydrochloride: A racemic mixture, containing equal amounts of the L- and D-enantiomers of cysteine.

The reducing potential of cysteine hydrochloride stems from its thiol (-SH) group, which can donate a hydrogen atom or an electron to an oxidizing agent. This process results in the oxidation of two cysteine molecules to form a disulfide bond, creating the dimer cystine. The standard reduction potential of the thiol group in L-cysteine is -0.23V, categorizing it as a mild reducing agent capable of selectively breaking intermolecular disulfide bonds.[1]

Theoretical Comparison of Reducing Efficacy

From a purely chemical standpoint, the reducing power of a molecule is primarily determined by the functional group involved in the redox reaction. In the case of cysteine, this is the thiol group. Since both D- and L-cysteine possess the same thiol functional group, their intrinsic chemical reducing capabilities in non-chiral environments are expected to be identical. The oxidation of the thiol group to a disulfide is not dependent on the stereochemistry of the alpha-carbon.

However, in biological systems or when interacting with chiral molecules, the two enantiomers may exhibit different behaviors. This is due to the stereospecificity of enzymes and other biological macromolecules. For instance, L-cysteine is a building block for the synthesis of glutathione (GSH), a major intracellular antioxidant, whereas D-cysteine cannot be utilized for this purpose.[2] This distinction can be critical in cellular studies where the regeneration of endogenous antioxidant systems is a factor.

Quantitative Data Summary

PropertyH-DL-Cysteine HydrochlorideL-Cysteine HydrochlorideReference
Chemical Structure Racemic mixture of D- and L-cysteine HClL-enantiomer of cysteine HCl
Reducing Functional Group Thiol (-SH)Thiol (-SH)[1]
Standard Reduction Potential -0.23 V (for each isomer)-0.23 V[1]
Solubility in Water (25°C) High1.2 g/mL[1]
Decomposition Temperature >175°C>175°C
Biological Significance D-isomer not utilized for GSH synthesisPrecursor for Glutathione (GSH) synthesis

Experimental Protocols for Comparative Analysis

To enable researchers to perform a direct quantitative comparison of the reducing power of H-DL-Cys.HCl and L-Cysteine hydrochloride, a detailed protocol for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is provided below. This is a common and reliable method for assessing the antioxidant and reducing capacity of compounds.

DPPH Radical Scavenging Assay

Objective: To quantitatively determine and compare the free radical scavenging capacity of this compound and L-Cysteine hydrochloride.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of a reducing agent, it accepts an electron or hydrogen radical to become a stable, diamagnetic molecule, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the reducing agent.

Materials:

  • H-DL-Cysteine hydrochloride

  • L-Cysteine hydrochloride

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Distilled water

  • Spectrophotometer capable of measuring absorbance at 517 nm

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Preparation of DPPH Solution:

    • Dissolve 2.4 mg of DPPH in 100 mL of methanol to prepare a 0.06 mM solution.

    • Store the solution in a dark bottle at 4°C.

  • Preparation of Sample Solutions:

    • Prepare stock solutions (e.g., 1 mg/mL) of this compound and L-Cysteine hydrochloride in distilled water or a suitable buffer.

    • From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Protocol:

    • To 2 mL of each sample dilution, add 2 mL of the DPPH solution.

    • Prepare a control sample containing 2 mL of the solvent (e.g., distilled water) and 2 mL of the DPPH solution.

    • Prepare a blank for each sample concentration containing 2 mL of the sample dilution and 2 mL of methanol.

    • Vortex all tubes thoroughly.

    • Incubate the tubes in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each solution at 517 nm using the spectrophotometer.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the control.

      • A_sample is the absorbance of the sample.

  • Data Analysis:

    • Plot a graph of % scavenging activity versus the concentration of each cysteine hydrochloride isomer.

    • Determine the IC50 value for each compound, which is the concentration required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher reducing/antioxidant capacity.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for cysteine hydrochloride as a reducing agent is the direct reduction of oxidizing species through the donation of a hydrogen atom or electron from its thiol group.

cluster_reaction Redox Reaction CysSH1 Cysteine-SH Cystine Cystine (Cys-S-S-Cys) CysSH1->Cystine CysSH2 Cysteine-SH CysSH2->Cystine OxidizingAgent Oxidizing Agent (e.g., R•) ReducedAgent Reduced Agent (e.g., RH) OxidizingAgent->ReducedAgent

Caption: Redox reaction of cysteine with an oxidizing agent.

The experimental workflow for the comparative DPPH assay can be visualized as follows:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Prepare DPPH Solution Mix Mix Samples with DPPH DPPH->Mix Sample_DL Prepare this compound Dilutions Sample_DL->Mix Sample_L Prepare L-Cys.HCl Dilutions Sample_L->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Values Plot->IC50 Compare Compare IC50 of DL vs. L IC50->Compare

Caption: Experimental workflow for DPPH assay.

Conclusion

References

A Comparative Analysis of H-DL-Cysteine HCl and Sodium Sulfide as Reducing Agents in Anaerobic Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with anaerobic microorganisms, the successful creation of an oxygen-free environment is paramount. This is achieved by lowering the oxidation-reduction potential (ORP or Eh) of the culture medium, a task accomplished by adding reducing agents. Among the most common choices are H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl) and Sodium Sulfide (Na₂S). This guide provides an objective, data-supported comparison of these two agents to inform their selection and use in anaerobic microbiology.

Strict anaerobes require a low redox potential for growth, which cannot be achieved by merely purging the medium with anoxic gas.[1] Reducing agents are therefore essential to chemically scavenge residual oxygen and maintain a sufficiently low Eh.[1][2] The choice between agents like cysteine and sulfide can significantly impact experimental outcomes due to differences in their efficacy, stability, toxicity, and interaction with media components.

Performance Comparison: H-DL-Cysteine HCl vs. Sodium Sulfide

The selection of a reducing agent is a critical step in designing anaerobic culture experiments. The following table summarizes key performance indicators for this compound and Na₂S based on available experimental data.

ParameterH-DL-Cysteine Hydrochloride (this compound)Sodium Sulfide (Na₂S)Key Considerations
Mechanism of Action The thiol (-SH) group of the cysteine molecule directly reacts with and reduces dissolved oxygen.[3][4]A strong reducing agent that chemically scavenges oxygen. Its aqueous solution is a strong base.Cysteine's action is specific to its thiol group, while sulfide is a more general and powerful, but less specific, reducing agent.
Performance & Efficacy Effective at lowering ORP. A study on Methanothermobacter marburgensis showed that 0.1 g/L L-Cys-HCl resulted in a stable methane evolution rate (MER) over consecutive batches.Highly effective at rapidly lowering ORP. The same study showed that 0.25 g/L Na₂S achieved the highest initial MER, but the rate was less stable and decreased over subsequent batches.For long-term or continuous culture, the stability offered by L-Cys-HCl may be advantageous. For rapid reduction, Na₂S is highly effective.
Typical Concentration 0.1 g/L to 0.8 g/L. A concentration of 0.5 g/L is common for culturing anaerobes from stool. Optimal performance in some applications may occur at lower concentrations (e.g., 0.1 g/L).0.1 g/L to 0.5 g/L.Lower concentrations of both agents often lead to better metabolic rates, suggesting dose-dependent effects that should be optimized for the specific microorganism.
Toxicity & Side Effects Can exhibit cytotoxicity at higher concentrations (>0.5 g/L). Considered a non-corrosive and less toxic alternative to sodium sulfide.Highly toxic and corrosive. Inhalation or ingestion can be fatal, and it is hazardous to aquatic life. Decomposes on contact with acids to produce toxic hydrogen sulfide gas.Safety is a major concern with Na₂S, requiring careful handling in a well-ventilated area. Cysteine is significantly safer.
Nutritional Value Can be metabolized by some microorganisms as a source of carbon, nitrogen, and sulfur.Can serve as a sulfur source for some organisms.The nutritional contribution of cysteine can be a confounding variable in defined media studies.
Chemical Interactions Generally stable in media. Cysteine-HCl is preferred for stock solutions as it is more stable at the low pH created upon dissolution.Prone to precipitating with heavy metal ions present in trace element solutions, which can reduce bioavailability.The potential for precipitation with Na₂S requires careful consideration of the media composition.
Preparation & Handling Simple to prepare as a stock solution and add to media.Preparation of anoxic stock solutions can be challenging and may require an anaerobic chamber to prevent oxidation. Reacts violently with acids.The ease of preparation and handling favors this compound.

Experimental Protocols

Accurate and reproducible preparation of anaerobic media is fundamental. The following are detailed protocols for media preparation and the creation of reducing agent stock solutions.

This protocol describes the Hungate technique, which does not require an anaerobic chamber.

  • Media Formulation: In a flask, dissolve all media ingredients (e.g., salts, yeast extract, carbon source) in distilled water, with the exception of heat-labile vitamins, bicarbonate, and the reducing agent.

  • Addition of Redox Indicator: Add resazurin solution (to a final concentration of 1 mg/L) to monitor the redox potential. The medium will be a pink or blue color when oxidized.

  • Dispensing: Dispense the medium into appropriate culture vessels (e.g., serum bottles or tubes) that can be sealed with butyl rubber stoppers.

  • Oxygen Removal: Place the vessels in a boiling water bath for approximately 20-30 minutes to drive out dissolved oxygen. Immediately after, flush the headspace of each vessel with an oxygen-free gas (e.g., N₂, N₂/CO₂, or H₂/CO₂) for several minutes.

  • Sealing and Sterilization: Tightly seal each vessel with a butyl rubber stopper and an aluminum crimp cap. Sterilize the sealed vessels by autoclaving at 121°C for 20 minutes. Autoclaving further helps to purge residual oxygen.

  • Addition of Reducing Agent: After the media has cooled to room temperature, aseptically inject the required volume of a pre-prepared, sterile, and anoxic reducing agent stock solution (see Protocol 2) into each vessel using a sterile syringe and needle.

  • Confirmation of Reduction: Upon addition of the reducing agent, the resazurin indicator should turn from pink to colorless, signifying a low redox potential (Eh ≤ -110 mV), a prerequisite for the growth of strict anaerobes. The medium is now ready for inoculation.

A) H-DL-Cysteine HCl Stock Solution (e.g., 2.5% w/v)

  • Add 100 mL of distilled water to a serum bottle.

  • Seal the bottle with a butyl rubber stopper and flush the headspace with oxygen-free N₂ gas for 15-20 minutes to remove oxygen.

  • Autoclave the anoxic water and allow it to cool.

  • In a separate, sterile, and empty serum bottle, add 2.5 g of H-DL-Cysteine HCl powder.

  • Seal this bottle and make the headspace anoxic by flushing with N₂ gas.

  • Using a sterile, N₂-flushed syringe, transfer the 100 mL of anoxic, sterile water to the bottle containing the cysteine powder and shake to dissolve.

  • This anoxic stock solution can be stored at 4°C and added to media as required.

B) Sodium Sulfide Stock Solution (e.g., 2.5% w/v)

  • CAUTION: Sodium sulfide is highly toxic and corrosive. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment.

  • Add 2.5 g of Na₂S·9H₂O to a sterile, empty serum bottle inside an anaerobic chamber or glove box to prevent oxidation.

  • In a separate flask, prepare 100 mL of distilled water. Boil it while bubbling with N₂ gas to remove oxygen, then cool.

  • Transfer the anoxic water to the serum bottle containing the Na₂S crystals inside the anaerobic chamber.

  • Seal the bottle tightly and shake until the crystals are dissolved. The solution should be prepared fresh as it is prone to oxidation.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz help to clarify complex processes and relationships.

G cluster_prep Medium Preparation cluster_o2 Oxygen Removal cluster_final Final Reduction A 1. Dissolve Media Components (w/o reducing agent) B 2. Add Resazurin Indicator A->B C 3. Dispense into Vessels B->C D 4. Boil Medium C->D E 5. Flush Headspace with Anoxic Gas D->E F 6. Seal & Autoclave E->F G 7. Cool to Room Temp F->G H 8. Aseptically Inject Reducing Agent Stock G->H I 9. Confirm Colorless Medium H->I J 10. Inoculate Culture I->J

Caption: Workflow for preparing pre-reduced anaerobic media.

G cluster_cys H-DL-Cysteine HCl cluster_sulfide Sodium Sulfide Cys_SH 2 R-SH (Cysteine) O2_a O₂ (Dissolved Oxygen) Cys_SH->O2_a + Cys_SS R-S-S-R (Cystine) O2_a->Cys_SS H2O_a 2 H₂O Cys_SS->H2O_a + Sulfide 2 S²⁻ (Sulfide Ion) O2_b O₂ (Dissolved Oxygen) Sulfide->O2_b + Sulfur 2 S⁰ (Elemental Sulfur) O2_b->Sulfur Oxide 4 e⁻ Sulfur->Oxide +

Caption: Simplified mechanism of oxygen scavenging.

G Start Select Reducing Agent DefinedMedia Is the medium chemically defined? Start->DefinedMedia Toxicity Is toxicity to the organism a concern? DefinedMedia->Toxicity No ConsiderCys This compound is a stronger candidate DefinedMedia->ConsiderCys Yes (Cysteine adds nutrients) Precipitation Does the medium contain high concentrations of metal ions? Toxicity->Precipitation No UseCys Use this compound Toxicity->UseCys Yes Precipitation->UseCys Yes (Sulfide may precipitate) UseSulfide Consider Sodium Sulfide (with caution) Precipitation->UseSulfide No

Caption: Decision flowchart for reducing agent selection.

Conclusion and Recommendations

Both H-DL-Cysteine HCl and sodium sulfide are effective reducing agents for creating anaerobic media. However, their suitability depends on the specific requirements of the experiment and the microorganisms being cultured.

  • H-DL-Cysteine HCl is recommended for most applications due to its lower toxicity, ease of handling, and stability in culture. It is particularly well-suited for long-term or continuous cultures and when working with defined media where the nutritional contribution of cysteine can be accounted for. Its primary drawback is a potentially slower rate of reduction compared to stronger agents.

  • Sodium Sulfide is a powerful and fast-acting reducing agent, making it suitable for highly oxygen-sensitive organisms that require a very low initial redox potential. However, its high toxicity, corrosiveness, and tendency to precipitate with media components are significant disadvantages. Its use should be reserved for situations where other agents are insufficient and can be handled with appropriate safety precautions.

Ultimately, for many researchers, H-DL-Cysteine HCl offers a more favorable balance of efficacy, safety, and stability, making it a reliable first choice for the routine cultivation of anaerobic microorganisms.

References

A Comparative Guide to DL-Cysteine Hydrochloride and Sodium Dithionite as Redox Potential Modifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of DL-Cysteine hydrochloride and sodium dithionite as reducing agents, focusing on their respective redox potentials and applications in scientific research. The information presented is supported by experimental data to assist researchers in selecting the appropriate reducing agent for their specific needs.

Core Comparison: Redox Potential and Chemical Properties

DL-Cysteine hydrochloride and sodium dithionite are both effective reducing agents, but they differ significantly in their chemical properties, stability, and the magnitude of their reducing power.

Sodium dithionite is a potent reducing agent with a standard redox potential (E⁰') of approximately -0.66 V at pH 7, establishing it as a strong reductant.[1][2] Its reducing power is, however, highly dependent on pH and concentration. The redox potential becomes more negative (stronger reducing agent) as the pH increases.[1] Conversely, the midpoint potential becomes less negative as the concentration of dithionite increases.[1] In solution, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is considered the primary active reducing species.[3]

DL-Cysteine hydrochloride , on the other hand, is a milder reducing agent. The redox potential of the cysteine/cystine (Cys/CySS) couple in biological systems, such as human plasma, is centered at approximately -80 mV (-0.08 V) . The thiol group (-SH) of cysteine is responsible for its reducing activity, readily undergoing oxidation to form a disulfide bond (cystine). The redox potential of a cysteine solution can be influenced by pH, as the ionization of the sulfhydryl group affects its reactivity.

Quantitative Data Summary

The following table summarizes the key quantitative data for DL-Cysteine hydrochloride and sodium dithionite.

ParameterDL-Cysteine HydrochlorideSodium DithioniteSource(s)
Standard Redox Potential (E⁰' at pH 7) ~ -0.08 V (for Cys/CySS couple)~ -0.66 V
Active Reducing Species Thiol group (-SH)Sulfur dioxide radical anion (•SO₂⁻)
pH Dependence Redox potential is influenced by the pKa of the thiol group (~8.3)Strongly pH-dependent; more reducing at higher pH
Concentration Dependence Follows the Nernst equationMidpoint potential becomes less negative with increasing concentration
Stability in Solution Can be oxidized by air, especially at neutral or alkaline pHUnstable in aqueous solutions; decomposes in hot water and acidic solutions

Experimental Data: A Comparative Study in Biological Methanation

A study comparing the use of L-Cysteine-HCl and sodium dithionite as reducing agents for methane production by the anaerobic archaeon Methanothermobacter marburgensis provides valuable performance data. The study aimed to find environmentally friendly and less hazardous alternatives to the traditionally used sodium sulfide.

The median methane evolution rate (MER) was measured at different concentrations of the reducing agents.

Reducing AgentConcentration (g/L)Median Methane Evolution Rate (MER) (mmol/L·h)
L-Cysteine-HCl0.53.75
0.253.83
0.13.85
Sodium Dithionite0.5Not specified, but stated as similar to Na₂S
0.25Stable MER values over consecutive batches
0.1Not specified, but stated as similar to Na₂S

The study concluded that both 0.25 g/L of sodium dithionite and 0.1 g/L of L-Cysteine-HCl resulted in stable MER values and that a lower concentration of the reducing agent led to a higher MER. Economically, sodium dithionite was noted as the cheaper alternative for large-scale applications.

Experimental Protocols

Protocol for Comparative Measurement of Redox Potential

This protocol outlines a general procedure for the direct comparison of the redox potentials of DL-Cysteine hydrochloride and sodium dithionite solutions using an Oxidation-Reduction Potential (ORP) electrode.

Materials:

  • DL-Cysteine hydrochloride

  • Sodium dithionite

  • Deionized, deoxygenated water (prepared by sparging with an inert gas like nitrogen or argon for at least 30 minutes)

  • pH meter, calibrated

  • ORP electrode (e.g., platinum sensor with an Ag/AgCl reference)

  • Voltmeter or potentiometer

  • Inert gas (nitrogen or argon) supply

  • Glove box or anaerobic chamber (recommended for sodium dithionite)

  • Standard buffer solutions (pH 4, 7, 10)

  • Beakers and magnetic stirrer

Procedure:

  • Solution Preparation (DL-Cysteine Hydrochloride):

    • Prepare a stock solution of DL-Cysteine hydrochloride (e.g., 0.1 M) in deoxygenated deionized water.

    • Prepare serial dilutions to the desired concentrations for measurement.

    • Adjust the pH of the solutions to the desired value (e.g., pH 7) using appropriate buffers or dilute acid/base.

  • Solution Preparation (Sodium Dithionite):

    • Crucially, this step should be performed in an inert atmosphere (glove box or anaerobic chamber) to prevent rapid oxidation.

    • Prepare a fresh stock solution of sodium dithionite (e.g., 0.1 M) in deoxygenated deionized water immediately before use. Commercial sodium dithionite often has a purity of around 85-90%, which should be factored into calculations.

    • Prepare serial dilutions to the desired concentrations under an inert atmosphere.

    • Adjust the pH of the solutions to the desired value (e.g., pH 7).

  • ORP Measurement:

    • Calibrate the pH meter and ORP electrode according to the manufacturer's instructions. A standard redox solution (e.g., ZoBell's solution) can be used to check electrode performance.

    • Place a beaker with the test solution on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH and ORP electrodes into the solution. Ensure the solution is being gently stirred.

    • If not in a glove box, maintain a blanket of inert gas over the surface of the solution to minimize contact with oxygen.

    • Allow the ORP reading (in millivolts, mV) to stabilize. This may take several minutes.

    • Record the stable ORP value and the corresponding pH and temperature of the solution.

    • Repeat the measurement for each concentration and pH value for both reducing agents.

  • Data Analysis:

    • Tabulate the measured ORP values for each compound at the different concentrations and pH levels.

    • Plot the ORP versus concentration for a direct visual comparison of their reducing strengths under the tested conditions.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for comparing reducing agents and a simplified signaling pathway where redox modulation is crucial.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_cys Prepare DL-Cysteine HCl Solutions calibrate Calibrate pH and ORP Electrodes prep_cys->calibrate prep_dith Prepare Sodium Dithionite Solutions (Inert Atmosphere) prep_dith->calibrate measure_orp Measure ORP under Inert Gas calibrate->measure_orp record Record Stable ORP, pH, and Temperature measure_orp->record compare Tabulate and Plot Data for Comparison record->compare

Caption: Workflow for comparing the redox potentials of two reducing agents.

signaling_pathway ROS Oxidative Stress (e.g., H₂O₂) Protein_SH Protein-SH (Reduced) ROS->Protein_SH Oxidation Protein_SOH Protein-SOH (Sulfenic Acid) Protein_SH->Protein_SOH Inactive_Pathway Inactive Signaling Pathway Protein_SH->Inactive_Pathway Maintains Protein_SOH->Protein_SH Active_Pathway Active Signaling Pathway Protein_SOH->Active_Pathway Activates Reducing_Agent Reducing Agent (e.g., Cysteine) Reducing_Agent->Protein_SOH Reduction

Caption: Simplified redox-sensitive signaling pathway.

Conclusion

Both DL-Cysteine hydrochloride and sodium dithionite are valuable tools for modulating redox potential in research settings. The choice between them depends critically on the specific requirements of the experiment.

  • Sodium dithionite is the preferred choice when a strong reducing agent is needed to achieve a very low redox potential. However, its instability in aqueous solutions and sensitivity to oxygen necessitate careful handling under inert conditions.

  • DL-Cysteine hydrochloride offers a milder and more biologically relevant reducing potential. Its role as a natural amino acid makes it suitable for cell culture and biochemical assays where maintaining a physiological redox environment is important.

Researchers should carefully consider the target redox potential, the chemical environment of their system, and the practical handling requirements when selecting between these two reducing agents. The provided experimental protocol offers a framework for direct comparison to inform the most appropriate choice for a given application.

References

validation of H-DL-Cys.HCl efficacy in specific research applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal cysteine derivative is crucial for experimental success. This guide provides an objective comparison of H-DL-Cys.HCl and its primary alternative, N-acetylcysteine (NAC), focusing on their efficacy in key research applications. The information presented is supported by experimental data to facilitate informed decisions in your research endeavors.

This compound, a hydrochloride salt of the racemic mixture of cysteine, and N-acetylcysteine (NAC), the N-acetylated form of L-cysteine, are both widely utilized as precursors to the vital intracellular antioxidant, glutathione (GSH).[1] Their applications span from fundamental antioxidant research to agricultural and pharmaceutical development. This guide will delve into a comparative analysis of their performance in three key areas: antioxidant activity, efficacy as a glutathione precursor, and mucolytic properties. Additionally, the application of L-cysteine hydrochloride in agriculture for delaying fruit ripening will be examined.

Antioxidant Activity

Both L-cysteine and NAC exhibit antioxidant properties by directly scavenging free radicals and by providing the building blocks for the synthesis of glutathione, the cell's primary endogenous antioxidant.[1][2] In vitro studies comparing the direct radical scavenging activity of cysteine derivatives often utilize assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

While direct comparative studies of this compound are limited, research on related cysteine compounds provides valuable insights. For instance, a study comparing N-acetylcysteine amide (NACA) with NAC showed that NACA possessed a higher DPPH radical scavenging ability at all tested concentrations.[3] Another study highlighted that while both NAC and alpha-lipoic acid demonstrated antioxidant actions, their specific effects on hematological responses differed.[4]

Table 1: Comparison of Antioxidant Activity

CompoundAssayIC50 Value (µg/mL)Reference
N-acetylcysteine (NAC)DPPHVaries significantly based on experimental conditions
N-acetylcysteine amide (NACA)DPPHLower than NAC, indicating higher activity

Efficacy as a Glutathione Precursor

A primary application of both this compound and NAC in research is to replenish intracellular glutathione levels. Glutathione plays a critical role in cellular detoxification, redox signaling, and protection against oxidative stress. The availability of cysteine is the rate-limiting step in glutathione synthesis.

Studies have shown that both L-cysteine and NAC can increase intracellular free sulfhydryl (-SH) groups, which is indicative of increased cysteine availability for glutathione synthesis. One study in erythrocytes demonstrated that L-cysteine was more efficient at crossing the cell membrane and restoring intracellular free-SH levels compared to NAC. Specifically, 5 mM of cysteine raised the free-SH level to 1.45 ± 0.075 µmol/ml within one hour in depleted erythrocytes, whereas the same concentration of NAC only raised it to 0.377 ± 0.034 µmol/ml.

However, the oral bioavailability of NAC is generally considered to be higher and more stable than that of L-cysteine. Studies in humans have shown the oral bioavailability of NAC to be between 6% and 10%. The pharmacokinetic profile of NAC has been extensively studied, with a terminal half-life of approximately 6.25 hours after oral administration.

Table 2: Comparison of Efficacy as a Glutathione Precursor

CompoundParameterResultCell Type/ModelReference
L-Cysteine (5 mM)Intracellular Free-SH Level1.45 ± 0.075 µmol/mlHuman Erythrocytes
N-acetylcysteine (5 mM)Intracellular Free-SH Level0.377 ± 0.034 µmol/mlHuman Erythrocytes
N-acetylcysteine (oral)Bioavailability6-10%Humans
N-acetylcysteine (oral)Terminal Half-life6.25 hoursHumans

Mucolytic Activity

Both L-cysteine and NAC are known for their mucolytic properties, which involve the breaking of disulfide bonds in mucoproteins, thereby reducing the viscosity of mucus. This application is particularly relevant in the study of respiratory diseases.

An early in vitro study demonstrated the ability of NAC to reduce the viscosity of mucoprotein solutions. A more recent in vitro study on the mucolytic activity of NAC effervescent tablets showed a linear decrease in the viscosity of an egg white solution with increasing NAC concentrations. A comparative study in dogs found that a newer derivative, N-acetylcysteine L-lysinate (NAL), was significantly more effective at increasing tracheal mucus velocity and decreasing viscoelasticity compared to NAC.

Table 3: Comparison of Mucolytic Activity

CompoundModelEffect on ViscosityReference
N-acetylcysteineIn vitro (Mucoprotein solution)Reduction
N-acetylcysteineIn vitro (Egg white solution)Linear reduction with increasing concentration
N-acetylcysteine L-lysinateIn vivo (Dogs)Greater reduction than NAC

Note: Direct quantitative comparison of the mucolytic activity of this compound and NAC in the same experimental setup was not found in the reviewed literature.

Application in Agriculture: Delaying Fruit Ripening

L-cysteine hydrochloride (LCH) has been investigated as an agent to delay the ripening of climacteric fruits, such as tomatoes. Its antioxidant properties are believed to contribute to this effect by modulating the redox balance and suppressing the expression of genes related to ripening.

A study on harvested tomato fruit demonstrated that treatment with LCH effectively delayed ripening, as evidenced by the suppression of carotenoid and lycopene biosynthesis, and a delay in the degradation of chlorophyll. While LCH was found to be less effective than the commercial inhibitor 1-methylcyclopropene (1-MCP), it offers a simpler and potentially safer alternative.

Table 4: Effect of L-Cysteine Hydrochloride (LCH) on Tomato Ripening

TreatmentParameterMeasurement at Day 7Reference
ControlH₂O₂ Content (nmol g⁻¹ FW)~45
LCHH₂O₂ Content (nmol g⁻¹ FW)~35
ControlRespiration Rate (mg CO₂ kg⁻¹ h⁻¹)~25
LCHRespiration Rate (mg CO₂ kg⁻¹ h⁻¹)~20

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compound (e.g., this compound, NAC) in a suitable solvent to create a series of concentrations.

  • Assay Procedure: In a 96-well plate, mix the DPPH working solution with the sample solutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control.

ABTS Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. The mixture is incubated in the dark for 12-16 hours. The ABTS•+ solution is then diluted to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compound.

  • Assay Procedure: Add the sample solutions to the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm. The scavenging activity is determined by the decrease in absorbance.

Measurement of Intracellular Glutathione (GSH) Levels

This protocol outlines a general method for determining intracellular GSH concentrations.

  • Cell Culture and Treatment: Culture the desired cell line and treat with different concentrations of this compound or NAC for a specified duration.

  • Cell Lysis: Harvest the cells and lyse them to release intracellular components.

  • GSH Assay: Use a commercially available glutathione assay kit. These kits typically involve a reaction where GSH reacts with a substrate (e.g., 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) to produce a colored or fluorescent product that can be quantified spectrophotometrically or fluorometrically.

  • Data Analysis: Normalize the GSH levels to the total protein concentration of the cell lysate.

In Vitro Mucus Viscosity Assay

This method can be used to assess the mucolytic activity of test compounds.

  • Mucus Simulant Preparation: Prepare a mucus simulant, such as a solution of egg white or purified mucin.

  • Treatment: Add different concentrations of the test compound (e.g., this compound, NAC) to the mucus simulant.

  • Viscosity Measurement: Measure the viscosity of the treated and untreated mucus simulant using a viscometer at a controlled temperature.

  • Data Analysis: Calculate the percentage reduction in viscosity for each concentration of the test compound compared to the untreated control.

Visualizations

Glutathione_Synthesis_Pathway cluster_precursors Cysteine Precursors This compound This compound L-Cysteine L-Cysteine This compound->L-Cysteine NAC NAC NAC->L-Cysteine Deacetylation gamma-Glutamylcysteine gamma-Glutamylcysteine L-Cysteine->gamma-Glutamylcysteine Glutamate-cysteine ligase Glutamate Glutamate Glutamate->gamma-Glutamylcysteine Glycine Glycine Glutathione (GSH) Glutathione (GSH) Glycine->Glutathione (GSH) gamma-Glutamylcysteine->Glutathione (GSH) Glutathione synthetase Antioxidant_Assay_Workflow cluster_assay In Vitro Antioxidant Assay Prepare Reagents Prepare Reagents Mix Reagents and Sample Mix Reagents and Sample Prepare Reagents->Mix Reagents and Sample Prepare Sample Dilutions Prepare Sample Dilutions Prepare Sample Dilutions->Mix Reagents and Sample Incubate Incubate Mix Reagents and Sample->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Calculate Scavenging Activity Calculate Scavenging Activity Measure Absorbance->Calculate Scavenging Activity

References

H-DL-Cysteine HCl: A Comparative Analysis of Anhydrous vs. Monohydrate Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Solid Form of H-DL-Cysteine Hydrochloride.

In the realm of pharmaceutical development and research, the selection of the optimal solid form of an active pharmaceutical ingredient (API) is a critical decision that can significantly impact its stability, manufacturability, and bioavailability. H-DL-Cysteine hydrochloride (H-DL-Cys.HCl), a racemic mixture of the amino acid cysteine, is available in two common solid forms: anhydrous and monohydrate. This guide provides a comprehensive comparative analysis of these two forms, summarizing their key physicochemical properties and performance characteristics to aid in the selection process. While direct comparative quantitative data for the DL-form is limited in publicly available literature, this analysis draws upon established principles of solid-state chemistry and data available for the closely related L-cysteine hydrochloride forms.

Physicochemical Properties: A Tale of Two Forms

The primary distinction between the anhydrous and monohydrate forms of this compound lies in the presence of a water molecule within the crystal lattice of the monohydrate. This seemingly small difference gives rise to notable variations in their physical and chemical properties.

PropertyThis compound AnhydrousThis compound MonohydrateSignificance in Drug Development
Molecular Formula C₃H₈ClNO₂SC₃H₈ClNO₂S·H₂OAccurate molecular weight is crucial for dosage calculations and formulation development.
Molecular Weight 157.62 g/mol 175.63 g/mol Impacts formulation calculations and stoichiometry.
Hygroscopicity More prone to moisture absorption.Less hygroscopic due to the presence of lattice water.Critical for handling, storage, and packaging to prevent physical and chemical degradation.
Stability Generally less stable, particularly to oxidation.More stable, with the water of hydration offering a protective effect against oxidation.[1]Affects shelf-life, storage conditions, and the overall integrity of the API and final drug product.
Solubility Readily soluble in water.Also readily soluble in water.High solubility of both forms is advantageous for many formulation types.

Performance Characteristics: Dissolution and Bioavailability

Dissolution Rate: The anhydrous form, being in a higher energy state, may exhibit a faster initial dissolution rate compared to the more stable monohydrate. However, the anhydrous form can also be prone to conversion to the monohydrate form in an aqueous environment, which could lead to changes in the dissolution profile over time.

Bioavailability: For a highly soluble compound like H-DL-Cysteine HCl, the differences in dissolution rate between the anhydrous and monohydrate forms are less likely to have a significant impact on overall bioavailability. Both forms are expected to be readily absorbed.

Experimental Protocols for Characterization

To definitively characterize and compare the anhydrous and monohydrate forms of this compound, a suite of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and thermal stability of the different forms.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of the this compound form is placed in a tared TGA pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • The weight loss of the sample is continuously monitored as a function of temperature.

  • For the monohydrate, a weight loss corresponding to one mole of water is expected at a specific temperature range, indicating dehydration. The anhydrous form should not show this initial weight loss.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_interpretation Data Interpretation weigh Accurately weigh 5-10 mg of sample pan Place in TGA pan weigh->pan heat Heat at a constant rate (e.g., 10 °C/min) pan->heat atmosphere Under controlled atmosphere (N2) heat->atmosphere monitor Monitor weight loss vs. temperature atmosphere->monitor anhydrous Anhydrous: No initial weight loss monitor->anhydrous monohydrate Monohydrate: Weight loss corresponding to one water molecule monitor->monohydrate

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal transitions, such as melting and desolvation.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both pans are heated at a constant rate (e.g., 10 °C/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The monohydrate will show an endothermic event corresponding to the loss of water, followed by the melting of the resulting anhydrous form. The anhydrous form will only show a melting endotherm.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_interpretation Data Interpretation weigh Weigh 2-5 mg of sample seal Seal in aluminum pan weigh->seal heat Heat sample and reference at a constant rate seal->heat measure Measure differential heat flow heat->measure anhydrous Anhydrous: Single melting endotherm measure->anhydrous monohydrate Monohydrate: Desolvation endotherm followed by melting endotherm measure->monohydrate

DSC Experimental Workflow
X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form and distinguish between the anhydrous and monohydrate structures.

Methodology:

  • A small amount of the powdered sample is packed into a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern is a unique fingerprint for each crystalline form. The anhydrous and monohydrate forms will exhibit distinct XRPD patterns due to their different crystal lattices.

Logical Relationship for Form Selection

The choice between the anhydrous and monohydrate forms of this compound depends on the specific requirements of the drug product and the manufacturing process.

Form_Selection start Start: Need to select This compound solid form stability_critical Is long-term stability and resistance to humidity critical? start->stability_critical monohydrate Choose Monohydrate Form stability_critical->monohydrate Yes anhydrous Consider Anhydrous Form (with controlled manufacturing and packaging) stability_critical->anhydrous No

Decision Pathway for Form Selection

Conclusion

The selection between this compound anhydrous and monohydrate requires a careful consideration of their respective physicochemical properties. The monohydrate form generally offers superior stability and lower hygroscopicity, making it a more robust choice for many applications, particularly where exposure to humidity during manufacturing and storage is a concern. The anhydrous form, while potentially offering a faster initial dissolution rate, requires more stringent control over environmental conditions to prevent conversion to the hydrate. For any new drug development program, it is highly recommended to perform a thorough solid-state characterization of both forms to make an informed decision based on experimental data.

References

Comparative Guide to the Analytical Specificity of DL-Cysteine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods for DL-Cysteine hydrochloride is critical for accurate quantification and ensuring product quality. This guide provides a comparative analysis of potential cross-reactivity and interference in common analytical techniques, supported by experimental data and detailed protocols.

DL-Cysteine, a semi-essential amino acid, is distinguished by its thiol group, which is highly reactive and susceptible to oxidation, primarily forming the disulfide dimer, cystine.[1][2] This inherent reactivity underscores the importance of analytical methods that can differentiate cysteine from its derivatives and other structurally similar amino acids.

Comparison of Analytical Specificity

The primary analytical method for ensuring the specific quantification of cysteine is High-Performance Liquid Chromatography (HPLC), often involving a pre-column derivatization step to enhance detection.[3][4] The specificity of these methods is rigorously tested against other amino acids and potential impurities.

Potential Cross-Reactant/Interferent Analytical Method Observed Cross-Reactivity/Interference Reference
Other Amino Acids (e.g., Alanine)UPLC with pre-column derivatization (FMOC-Cl)No interference observed at the retention time of Cysteine. The method was proven to be specific.[3]
CystineUPLC with pre-column derivatization (Dansyl Chloride)Method developed to separate and quantify both L-Cysteine and L-Cystine, indicating they are distinct peaks.
Un-derivatized blank, mobile phaseUPLC with pre-column derivatization (FMOC-Cl)No interference peak was observed at the retention time of Cysteine.
TryptophanIon Exchange ChromatographyTryptophan can interfere during acid hydrolysis. Addition of sodium tetrathionate is recommended to prevent this.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating findings. Below are protocols for key experiments in the analysis of DL-Cysteine hydrochloride.

Protocol 1: UPLC with Pre-column Derivatization for Cysteine Quantification

This method is designed for the separation and quantification of Cysteine from other amino acids.

1. Derivatization Agent: Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is used as a pre-column derivatization agent to enable UV absorption.

2. Chromatographic Conditions:

  • Column: Waters Cortecs C18+ UPLC (2.1 × 100 mm) 1.6 μm.

  • Mobile Phase A: 0.1% trifluoroacetic acid (v/v) in water.

  • Mobile Phase B: Acetonitrile and water (90:10 v/v).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-3 min: 80% B

    • 3-5 min: 80-88% B

    • 5-8 min: 88% B

    • 8-10 min: 88-98% B

    • 10-12 min: 98% B

    • Return to 80% B in 0.1 min and continue for 15 min for column conditioning.

  • Detection: UV at 265 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 1 μL.

3. Specificity Validation: To confirm specificity, the following were injected into the system: an un-derivatized blank, a derivatized blank, mobile phase A, mobile phase B, and an amino acid matrix without Cysteine. No interference was observed at the retention time of Cysteine.

Protocol 2: Analysis of Cysteine and Cystine by HPLC with Dansyl Chloride Derivatization

This method allows for the simultaneous estimation of L-Cysteine and its oxidized form, L-Cystine.

1. Derivatization Agent: Dansyl Chloride.

2. Chromatographic Conditions:

  • Column: Eclipce XDB C18 (150mm × 4.6mm, 5µm).

  • Mobile Phase: 10mm Ammonium Acetate buffer (pH 6.3) and Acetonitrile.

  • Detection: UV at 222 nm.

3. Optimization: A Design of Experiments (DoE) approach was used to optimize derivatization reaction heating time, temperature, and reagent volume to ensure clear separation.

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in cysteine analysis and its metabolic fate, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_uplc UPLC Analysis cluster_data Data Analysis cluster_validation Specificity Validation Sample Sample containing DL-Cysteine HCl Derivatization Pre-column Derivatization (e.g., FMOC-Cl) Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Column C18 Column Separation Injection->Column Detection UV Detection (265 nm) Column->Detection Quantification Quantification of Cysteine Peak Detection->Quantification Blank Inject Blank Samples (No Cysteine) Interference Check for Interfering Peaks Blank->Interference

Caption: Workflow for specific quantification of DL-Cysteine HCl using UPLC.

The primary degradation pathway for cysteine involves oxidation. Understanding this is key to recognizing potential related substances in a sample.

G Cysteine DL-Cysteine Cystine Cystine (Disulfide Dimer) Cysteine->Cystine Oxidation Sulfinoalanine 3-Sulfinoalanine Cysteine->Sulfinoalanine Major Degradation Pathway Pyruvate Pyruvate Sulfinoalanine->Pyruvate

Caption: Major oxidative degradation pathways of Cysteine.

Conclusion

The available data from analytical studies indicates that modern chromatographic methods, particularly when coupled with pre-column derivatization, demonstrate a high degree of specificity for DL-Cysteine hydrochloride. While direct "cross-reactivity" in the immunoassay sense is not a primary concern, the potential for interference from structurally related amino acids and degradation products like cystine is well-documented. The provided protocols offer robust frameworks for achieving accurate and specific quantification. Researchers should pay close attention to the potential for cysteine oxidation and the presence of other amino acids like tryptophan, implementing specific sample preparation steps to mitigate these interferences.

References

Evaluating Alternatives to H-DL-Cys.HCl in Experimental Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to ensure experimental reproducibility and success. Cysteine, a semi-essential amino acid, is a critical component in many experimental protocols, particularly in cell culture media where it serves as a building block for proteins and a precursor to the vital antioxidant, glutathione. H-DL-Cys.HCl, a hydrochloride salt of a racemic mixture of D- and L-cysteine, is often used due to its stability. However, its use presents certain challenges, including potential cytotoxicity at high concentrations and the fact that only the L-isomer is biologically active for protein synthesis. This guide provides a comprehensive comparison of common alternatives to this compound, focusing on their performance, underlying mechanisms, and the experimental protocols to evaluate them.

Executive Summary

This guide evaluates three primary alternatives to this compound: N-Acetyl-L-Cysteine (NAC) , L-Glutathione (GSH) , and the cystine analog N,N'-diacetyl-L-cystine dimethylester (DACDM) . The comparative analysis indicates that:

  • N-Acetyl-L-Cysteine (NAC) is a highly stable and bioavailable precursor to L-cysteine, effectively replenishing intracellular glutathione levels and offering significant protection against oxidative stress.

  • L-Glutathione (GSH) , the "master antioxidant," directly scavenges reactive oxygen species but has limited cell permeability, making its extracellular application less effective for intracellular processes compared to NAC.

  • N,N'-diacetyl-L-cystine dimethylester (DACDM) , a newer cystine analog, demonstrates promise in bioprocessing by reducing product microheterogeneity and increasing the intracellular glutathione pool, leading to improved recombinant protein quality.

The choice of an alternative will depend on the specific experimental goals, such as enhancing antioxidant capacity, improving cell viability, or optimizing recombinant protein production.

Data Presentation: Quantitative Comparison of Alternatives

The following tables summarize the performance of this compound and its alternatives based on key experimental parameters.

CompoundCell Viability (%)Intracellular GSH Level (relative to control)Specific Productivity (pg/cell/day)Product Quality (Charge Variants)
This compound BaselineBaselineBaselineBaseline
N-Acetyl-L-Cysteine (NAC) Increased[1][2]Significantly Increased[3]Variable, can improve[4]Can reduce heterogeneity[5]
L-Glutathione (GSH) Protective effectIncreased (extracellular)Can improveLimited direct data
DACDM MaintainedIncreasedMaintained or ImprovedSignificantly Reduced

Table 1: Comparative Performance of this compound Alternatives. Data is synthesized from multiple studies and presented relative to this compound as a baseline. Actual values can vary significantly based on cell type, experimental conditions, and concentration used.

ParameterThis compoundN-Acetyl-L-Cysteine (NAC)L-Glutathione (GSH)DACDM
Bioavailability ModerateHighLow (cell permeability)High
Stability in Solution ModerateHighLow to ModerateHigh
Primary Function Cysteine sourceCysteine precursor, AntioxidantAntioxidantCysteine source
Impact on Oxidative Stress Can induce at high conc.ReducesReducesReduces

Table 2: Physicochemical and Functional Comparison. This table provides a qualitative comparison of the key properties of each compound relevant to their use in experimental protocols.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and its alternatives.

Materials:

  • Cells of interest (e.g., CHO, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound and alternatives (NAC, GSH, DACDM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds (this compound, NAC, GSH, DACDM) in complete culture medium.

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include a vehicle control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Measurement of Intracellular Glutathione (GSH)

This protocol measures the impact of the different compounds on the intracellular GSH pool.

Materials:

  • Cultured cells

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer)

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

  • Glutathione reductase

  • NADPH

  • 96-well plate

  • Microplate reader

Procedure:

  • Culture cells to 80-90% confluency and treat with the test compounds for the desired duration.

  • Harvest the cells and wash twice with ice-cold PBS.

  • Lyse the cells in lysis buffer and centrifuge to pellet cellular debris.

  • Collect the supernatant for GSH measurement.

  • In a 96-well plate, add the cell lysate, DTNB, glutathione reductase, and NADPH.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • Quantify the GSH concentration using a standard curve prepared with known concentrations of GSH.

Determination of Specific Productivity of Recombinant Proteins

This protocol is used to assess the effect of the compounds on the production of a specific recombinant protein in a cell line like CHO.

Materials:

  • Recombinant CHO cell line

  • Production medium supplemented with test compounds

  • Bioreactor or shake flasks

  • Cell counting instrument (e.g., hemocytometer or automated cell counter)

  • Method for quantifying the recombinant protein (e.g., ELISA, HPLC)

Procedure:

  • Culture the recombinant CHO cells in the production medium containing the different test compounds.

  • Take daily samples to measure viable cell density (VCD) and the concentration of the recombinant protein.

  • Calculate the specific productivity (qP) using the following formula: qP = (P2 - P1) / [(VCD2 + VCD1)/2 * (t2 - t1)] Where:

    • P1 and P2 are the protein concentrations at time points t1 and t2.

    • VCD1 and VCD2 are the viable cell densities at time points t1 and t2.

Analysis of Protein Charge Variants

This protocol is used to evaluate the impact of the compounds on the quality of the recombinant protein, specifically focusing on charge heterogeneity.

Materials:

  • Purified recombinant protein samples

  • Ion-exchange chromatography (IEX) system

  • Appropriate IEX column (e.g., cation exchange for monoclonal antibodies)

  • Mobile phase buffers for creating a pH or salt gradient

Procedure:

  • Purify the recombinant protein from the cell culture supernatant.

  • Equilibrate the IEX column with the starting mobile phase buffer.

  • Inject the purified protein sample onto the column.

  • Elute the bound protein using a linear gradient of increasing salt concentration or pH.

  • Monitor the eluate using a UV detector at 280 nm.

  • Analyze the resulting chromatogram to identify and quantify the different charge variants (main peak, acidic variants, basic variants).

Mandatory Visualization

The following diagrams illustrate key signaling pathways and workflows discussed in this guide.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Seeding treatment Incubate Cells with Test Compounds cell_culture->treatment compound_prep Prepare Test Compounds (this compound & Alternatives) compound_prep->treatment viability Cell Viability Assay (MTT) treatment->viability gsh Intracellular GSH Measurement treatment->gsh productivity Specific Productivity (qP) treatment->productivity quality Product Quality (Charge Variants) productivity->quality

Experimental workflow for evaluating alternatives.

oxidative_stress_pathway ROS Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage causes Antioxidants Antioxidant Defense Antioxidants->ROS neutralizes GSH Glutathione (GSH) GSH->Antioxidants is a key component of Cysteine This compound / L-Cysteine Cysteine->GSH is a precursor to NAC N-Acetyl-L-Cysteine (NAC) NAC->Cysteine provides

Role of Cysteine and NAC in Oxidative Stress.

nrf2_pathway NAC N-Acetyl-L-Cysteine (NAC) Cysteine L-Cysteine NAC->Cysteine GSH Glutathione (GSH) Synthesis Cysteine->GSH ROS Oxidative Stress GSH->ROS reduces Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Expression of Antioxidant Genes ARE->Antioxidant_Genes activates

Nrf2 signaling pathway activation by NAC.

erk_mapk_pathway Thiol_Antioxidants Thiol Antioxidants (e.g., NAC, GSH) MEK MEK Thiol_Antioxidants->MEK activates Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Survival Cell Survival & Proliferation Transcription_Factors->Cell_Survival

References

A Comparative Guide to Cysteine Derivatives: Mechanisms, Efficacy, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

Cysteine derivatives are a versatile class of compounds with significant applications in drug development, functioning as antioxidants, and serving as building blocks for novel therapeutics.[1] By modifying the core structure of the amino acid cysteine, researchers have developed derivatives with enhanced stability, solubility, and specific biological activities.[1] This guide provides an objective comparison of prominent cysteine derivatives, focusing on their performance as antioxidants and glutathione precursors, supported by experimental data and detailed protocols for key assays.

The primary role of many cysteine derivatives, such as N-acetylcysteine (NAC), is to act as a bioavailable precursor for L-cysteine.[2] Cysteine is the rate-limiting amino acid in the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[2][3] Therefore, supplementation with stable cysteine derivatives is a key strategy to boost cellular defenses against oxidative stress, a condition implicated in numerous diseases.

Comparative Performance of Key Cysteine Derivatives

The choice of a cysteine derivative for therapeutic or research applications often depends on its bioavailability, efficacy in replenishing glutathione stores, and direct antioxidant capacity. N-acetylcysteine (NAC) and S-adenosyl-L-methionine (SAMe) are two widely studied derivatives often compared for their hepatoprotective effects.

A study on acetaminophen-induced liver toxicity in mice found that SAMe was more potent than an equimolar dose of NAC in reducing liver damage. Pretreatment with SAMe maintained higher total hepatic glutathione (GSH) levels compared to NAC pretreatment and resulted in lower levels of alanine aminotransferase (a marker of liver injury). Another study where the derivatives were administered one hour after acetaminophen overdose found their hepatoprotective effects to be comparable.

Below is a summary of comparative data for key cysteine derivatives.

DerivativePrimary MechanismApplicationKey Findings
N-Acetylcysteine (NAC) Cysteine precursor for GSH synthesis; Direct antioxidant.Acetaminophen overdose antidote; Mucolytic agent; Antioxidant.High oral bioavailability. Effective at replenishing GSH. Found to be more effective than SAMe in reducing ochratoxin A-induced nephrotoxicity in rats.
S-Adenosyl-L-methionine (SAMe) Cysteine precursor via the transsulfuration pathway; Methyl group donor.Liver disease; Depression; Osteoarthritis.More potent than NAC in reducing acetaminophen-induced hepatotoxicity when given as a pretreatment. More effective than NAC in reducing ochratoxin A-induced immunotoxicity.
2-oxothiazolidine-4-carboxylate (OTZ) Cysteine prodrug, intracellularly converted to cysteine.Cysteine delivery for GSH synthesis.Intravenous administration is an efficient means of increasing total blood cysteine levels.
Thiazolidine-4-carboxylic acid derivatives Cysteine prodrugs.Antiviral and antifungal agents.Some derivatives showed higher anti-TMV (tobacco mosaic virus) activity than the commercial virucide ribavirin.

Biochemical Pathways and Experimental Workflows

Mechanism of Action: Glutathione Synthesis

Most cysteine derivatives function by providing L-cysteine for the synthesis of glutathione (GSH). This process is crucial for cellular antioxidant defense. The diagram below illustrates how different derivatives feed into this central pathway.

G Common Pathway for Glutathione (GSH) Synthesis cluster_prodrugs Cysteine Prodrugs cluster_synthesis Intracellular Synthesis NAC N-Acetylcysteine (NAC) Cysteine L-Cysteine NAC->Cysteine Deacetylation OTZ 2-Oxothiazolidine- 4-carboxylate (OTZ) OTZ->Cysteine Decarboxylation SAMe S-Adenosyl- methionine (SAMe) SAMe->Cysteine Transsulfuration Pathway GSH Glutathione (GSH) (Master Antioxidant) Cysteine->GSH Rate-limiting step node_detox Detoxification of Reactive Oxygen Species GSH->node_detox node_redox Redox Signaling GSH->node_redox G Workflow for DTNB-Based Glutathione Assay start Start: Plate Cells (e.g., HepG2) incubate1 Incubate cells (e.g., 24 hours) start->incubate1 treat Treat with Cysteine Derivative (e.g., NAC, SAMe) incubate1->treat incubate2 Incubate for desired time treat->incubate2 wash Wash cells with PBS incubate2->wash lyse Lyse cells & Deproteinize (e.g., with 5% SSA) wash->lyse centrifuge Centrifuge to pellet protein lyse->centrifuge supernatant Collect supernatant centrifuge->supernatant assay Perform DTNB Assay: Add Reaction Mix (DTNB, GR) supernatant->assay read Measure Absorbance at 412 nm (Kinetic or Endpoint) assay->read calculate Calculate GSH/GSSG levels using a standard curve read->calculate end End: Compare treated vs. control calculate->end

References

Performance of H-DL-Cys.HCl and its Isomers in Diverse Assay Formats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of H-DL-Cys.HCl (the racemic mixture of D- and L-cysteine hydrochloride) and its individual isomers, H-L-Cys.HCl and H-D-Cys.HCl, across various in vitro assay formats. The objective is to furnish researchers with the necessary data to select the most appropriate compound for their specific experimental needs. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways.

Data Presentation: Quantitative Comparison of Cysteine Hydrochloride Isomers

The following tables summarize the performance of L-cysteine, D-cysteine, and where available, the DL-racemic mixture in key assay formats. It is important to note that direct comparative studies for this compound are limited; therefore, its performance is often inferred from the properties of its constituent isomers.

Table 1: Antioxidant Activity — DPPH Radical Scavenging Assay

CompoundIC50 (Concentration for 50% Inhibition)Reference CompoundNotes
H-L-Cys.HCl~1.5 mMAscorbic Acid (~0.2 mM)L-cysteine demonstrates moderate radical scavenging activity.[1]
H-D-Cys.HClData not available in direct comparisonAscorbic AcidD-cysteine is expected to have similar antioxidant activity due to the reactive thiol group.
This compoundData not availableAscorbic AcidAs a racemic mixture, the activity is expected to be an average of the L- and D-isomers.

Table 2: Reducing Power Assay

CompoundReducing Power (Absorbance at 700 nm)Reference CompoundNotes
H-L-Cys.HClConcentration-dependent increaseAscorbic AcidThe thiol group of L-cysteine is a potent reducing agent, capable of reducing Fe3+ to Fe2+.[2]
H-D-Cys.HClData not available in direct comparisonAscorbic AcidThe reducing power is a chemical property of the thiol group and should be comparable to the L-isomer.
This compoundData not availableAscorbic AcidExpected to exhibit reducing power reflecting the properties of a 1:1 mixture of L- and D-cysteine.

Table 3: Cell Viability/Cytotoxicity — MTT Assay

CompoundCell LineEC50 (Concentration for 50% Effect)EffectNotes
H-L-Cys.HClIntestinal porcine epithelial cells5-10 mMReduced cell viability, vacuole-like cell death[3]High concentrations can be cytotoxic.
H-L-Cys.HClMurine hepatocarcinoma cellsNot cytotoxic at physiological concentrationsSupports cell proliferation[4]Effect is cell-type dependent.
H-D-Cys.HClHepa 1-6 (mouse hepatoma)Less effective than L-Cys in preventing ferroptosisPartially protective against ferroptosis[5]D-cysteine's biological effects can differ from L-cysteine.
H-D-Cys.HClCertain cancer cell linesSlows proliferationNo effect on healthy cellsSelective cytotoxicity is dependent on a specific transporter.
This compoundData not availableData not availableData not availableThe effect would likely be a composite of the individual isomers' activities.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

    • Prepare various concentrations of the test compounds (H-L-Cys.HCl, H-D-Cys.HCl, this compound) and a positive control (e.g., ascorbic acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a defined volume of the test sample or standard to an equal volume of the DPPH working solution.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (H-L-Cys.HCl, H-D-Cys.HCl, this compound) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Calculation:

    • Cell viability is typically expressed as a percentage of the untreated control cells.

    • The EC50 value (the concentration of the compound that reduces cell viability by 50%) can be determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

Cysteine plays a crucial role in cellular redox signaling. The thiol group of cysteine is susceptible to a variety of oxidative post-translational modifications, which can act as molecular switches to regulate protein function and signaling pathways.

Cysteine in Redox Signaling

The diagram below illustrates the central role of cysteine in cellular redox signaling. The reversible oxidation of its thiol group to various states allows it to modulate protein activity in response to reactive oxygen species (ROS).

G Cysteine in Redox Signaling ROS Reactive Oxygen Species (ROS) Cys_SH Protein-Cys-SH (Reduced Thiol) ROS->Cys_SH Oxidation Cys_SOH Protein-Cys-SOH (Sulfenic Acid) Cys_SH->Cys_SOH Initial Oxidation Disulfide Protein-S-S-Protein (Disulfide Bond) Cys_SOH->Disulfide Reaction with another Cys-SH Glutathionylation Protein-S-S-G (Glutathionylation) Cys_SOH->Glutathionylation Reaction with GSH Signaling Downstream Signaling Pathways (e.g., Kinase/Phosphatase regulation) Cys_SOH->Signaling Disulfide->Cys_SH Reduction Disulfide->Signaling Glutathionylation->Cys_SH Reduction Glutathionylation->Signaling Reductants Cellular Reductants (e.g., Glutathione, Thioredoxin) Reductants->Disulfide Reductants->Glutathionylation

Caption: Cysteine's thiol group acts as a redox sensor, modulating signaling pathways.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comparative performance analysis of this compound and its isomers.

G Workflow for Comparative Analysis of Cysteine Isomers start Start: Obtain this compound, H-L-Cys.HCl, H-D-Cys.HCl antioxidant_assays Antioxidant Activity Assays (e.g., DPPH, ABTS) start->antioxidant_assays reducing_power Reducing Power Assay (e.g., FRAP) start->reducing_power cell_based_assays Cell-Based Assays start->cell_based_assays data_analysis Data Analysis and Comparison (IC50, EC50 values) antioxidant_assays->data_analysis reducing_power->data_analysis cell_viability Cell Viability/Cytotoxicity (e.g., MTT, XTT) cell_based_assays->cell_viability cell_viability->data_analysis conclusion Conclusion: Comparative Performance Profile data_analysis->conclusion

Caption: A structured workflow for comparing the performance of cysteine isomers.

Conclusion

This guide provides a comparative overview of this compound and its individual L- and D-isomers in common in vitro assays. While direct comparative data for the DL-racemic mixture is often lacking, its performance can be inferred from the distinct and sometimes overlapping activities of its constituent enantiomers. L-cysteine is a well-characterized antioxidant and reducing agent, though it can exhibit cytotoxicity at high concentrations. D-cysteine shows promise for selective effects on certain cell types, highlighting the importance of stereochemistry in biological systems. Researchers should consider the specific goals of their study when selecting which form of cysteine hydrochloride to use. The provided protocols and workflows offer a framework for conducting further comparative studies to elucidate the nuanced activities of these compounds.

References

A Comparative Guide to Validating the Purity of Commercial H-DL-Cys.HCl Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of commercial H-DL-Cysteine Hydrochloride (H-DL-Cys.HCl). It offers an objective evaluation of various techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable methods for quality control and research applications.

Overview of Analytical Strategies

The purity assessment of this compound is critical to ensure its quality, safety, and efficacy in downstream applications. A multi-faceted approach employing orthogonal methods is recommended for a thorough characterization. The primary analytical techniques include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS). Chiral chromatography is also essential for determining the enantiomeric purity of the DL-racemic mixture.

Comparison of Key Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantitation of the active pharmaceutical ingredient (API), identification of unknown impurities, or determination of enantiomeric excess.

Method Principle Primary Application Strengths Limitations
Reversed-Phase HPLC (with derivatization) Separation based on hydrophobicity of derivatized analytes.Quantification of this compound and related amino acid impurities.High sensitivity and resolution, well-established methods.Requires derivatization, which can introduce variability.
Ion-Exchange Chromatography (IEC) Separation based on ionic interactions.Quantification of this compound and other charged impurities.Good for separating charged molecules, established pharmacopoeial method.Can be less robust than RP-HPLC, may require specialized columns.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute quantification of this compound without a reference standard of the analyte.Non-destructive, provides structural information, universal detector.Lower sensitivity compared to HPLC, requires careful experimental setup.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Identification and quantification of impurities.High sensitivity and specificity, provides molecular weight information.Can be complex to quantify without appropriate standards.
Chiral HPLC Separation of enantiomers using a chiral stationary phase.Determination of the ratio of D- and L-cysteine.Essential for confirming the racemic nature of the product.May require specialized and expensive columns.
Titration Chemical reaction with a standardized solution.Assay of this compound content.Simple, cost-effective.Non-specific, can be affected by acidic or basic impurities.

Quantitative Performance Data

The following table summarizes typical performance characteristics of various analytical methods for cysteine analysis. These values can vary depending on the specific instrumentation and experimental conditions.

Parameter UPLC-UV (FMOC Derivatization) [1]Chiral UHPLC-MS (AccQ-Tag Derivatization) [2]qNMR [3]
Limit of Detection (LOD) Not ReportedD-Cys: 0.02 mg/L, L-Cys: 0.04 mg/LMethod dependent, generally in the low mg/mL range.
Limit of Quantitation (LOQ) 0.1 mg/mLD-Cys: 0.05 mg/L, L-Cys: 0.11 mg/LMethod dependent, generally in the low mg/mL range.
Linearity Range 0.1 - 0.5 mg/mLD-Cys: 0.05-0.50 mg/L, L-Cys: 0.11-0.56 mg/LTypically demonstrates good linearity over a wide range.
Precision (RSD) < 2%< 4.0%< 2.5%
Accuracy (Recovery) 99.9 - 100.4%95.6 - 100.2%100.7 - 103.3%

Common Impurities in Commercial this compound

Impurities in commercial this compound can originate from the synthetic process or degradation. It is crucial to identify and quantify these impurities to ensure the product's quality.

Impurity Potential Source Typical Acceptance Criteria (based on pharmacopoeial standards) [4]
Cystine Oxidation of cysteineSpecified
Other Amino Acids Starting materials or side reactionsIndividual impurities ≤ 0.2%, Total impurities ≤ 1.0% (ninhydrin positive substances)
Ammonium Reagents or degradation≤ 200 ppm
Heavy Metals (e.g., Iron) Manufacturing process≤ 10 ppm
Sulfate Reagents≤ 0.030%
Residual Solvents Manufacturing processAs per ICH guidelines
Enantiomeric Impurity Incomplete racemization or contaminationD/L ratio should be close to 50:50

Experimental Protocols

Purity Determination by UPLC with Pre-column FMOC Derivatization

This method is suitable for the quantification of this compound and other primary amino acid impurities.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in purified water to a concentration of 1 mg/mL.

  • Derivatization:

    • To 50 µL of the sample solution, add 450 µL of a boric acid buffer (pH 6.2).

    • Add an excess of Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) solution in acetonitrile.

    • Vortex for a few seconds and allow the reaction to proceed.

    • Add n-hexane to quench the excess FMOC-Cl.

  • Chromatographic Conditions: [1]

    • Column: Waters Cortecs C18+ UPLC (2.1 x 100 mm, 1.6 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: Acetonitrile:Water (90:10 v/v)

    • Flow Rate: 0.3 mL/min

    • Detection: UV at 265 nm

    • Gradient: A gradient elution is used to separate the derivatized amino acids.

Chiral Separation of D- and L-Cysteine by HPLC

This method is used to determine the enantiomeric ratio of D- and L-cysteine.

Methodology:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: Astec CHIROBIOTIC T (25 cm x 4.6 mm I.D., 5 µm particles)

    • Mobile Phase: Water:Acetonitrile (30:70 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a low wavelength (e.g., 210 nm)

Absolute Quantification by Quantitative NMR (qNMR)

This method allows for the direct quantification of this compound without the need for a specific reference standard of the analyte.

Methodology:

  • Sample Preparation:

    • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Analysis:

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of this compound based on the integral values, the number of protons, and the weights of the sample and internal standard.

Visualized Workflows and Pathways

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_report Final Report Sample Commercial this compound Preparation Sample Preparation (Weighing & Dissolution) Sample->Preparation HPLC HPLC Analysis (Purity & Chiral) Preparation->HPLC qNMR qNMR Analysis (Absolute Assay) Preparation->qNMR MS MS Analysis (Impurity ID) Preparation->MS Purity Purity Assessment HPLC->Purity Enantiomeric Enantiomeric Ratio HPLC->Enantiomeric qNMR->Purity Impurity Impurity Profile MS->Impurity Report Certificate of Analysis Purity->Report Impurity->Report Enantiomeric->Report

Caption: General workflow for the purity validation of this compound.

HPLC_Derivatization_Pathway Cysteine This compound Deriv_Cysteine Derivatized Cysteine (UV Active) Cysteine->Deriv_Cysteine Reaction Deriv_Agent Derivatization Agent (e.g., FMOC-Cl) Deriv_Agent->Deriv_Cysteine HPLC_System HPLC System Deriv_Cysteine->HPLC_System Injection Chromatogram Chromatogram (Peak Detection & Integration) HPLC_System->Chromatogram Separation & Detection

Caption: Signaling pathway for HPLC analysis with pre-column derivatization.

Conclusion

The validation of commercial this compound preparations requires a comprehensive analytical strategy. While HPLC with derivatization remains a cornerstone for purity and impurity profiling due to its high sensitivity and resolution, orthogonal methods like qNMR and MS are invaluable for absolute quantification and definitive impurity identification, respectively. Chiral HPLC is indispensable for confirming the enantiomeric composition. By employing a combination of these methods, researchers and drug development professionals can ensure the quality and consistency of this compound, leading to more reliable and reproducible scientific outcomes.

References

Safety Operating Guide

Proper Disposal of H-DL-Cys.HCl: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of H-DL-Cys.HCl (DL-Cysteine hydrochloride), tailored for researchers, scientists, and professionals in drug development.

This document outlines essential safety measures, spill management, and waste disposal protocols to ensure compliance with safety regulations and minimize environmental impact.

I. Personal Protective Equipment (PPE) and Safety First

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.

Recommended PPE:

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and dust.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact.
Protective Clothing Laboratory coatProtects from contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRecommended when handling fine powders or in poorly ventilated areas to avoid inhalation.[1]

Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize the generation and accumulation of dust.[2]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent wider contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: If the spill is large, evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading or entering drains and waterways.[2]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material.[2][3] Avoid actions that create dust.

    • Place the collected material into a clearly labeled, sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, absorbent pads) should be treated as hazardous waste and disposed of accordingly.

III. Waste Disposal Procedure

The disposal of this compound must adhere to local, regional, and national regulations. It is classified as harmful to aquatic life, and therefore, direct release into the environment must be avoided.

Core Principles for Disposal:

  • Do not dispose of this compound down the drain or in general waste.

  • Do treat all this compound waste as chemical waste.

  • Do consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Place all solid this compound waste and contaminated materials into a designated, properly labeled hazardous waste container.

    • For solutions, use a designated liquid waste container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("DL-Cysteine hydrochloride"), and any relevant hazard symbols.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

IV. Disposal Decision Workflow

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling this compound Waste is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes is_solid Is the waste solid or liquid? is_spill->is_solid No collect_waste Collect waste in a labeled hazardous waste container spill_protocol->collect_waste storage Store container in a secure secondary containment area collect_waste->storage solid_waste Use designated solid waste container is_solid->solid_waste Solid liquid_waste Use designated liquid waste container is_solid->liquid_waste Liquid solid_waste->collect_waste liquid_waste->collect_waste contact_ehs Contact Environmental Health & Safety for pickup storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling H-DL-Cys.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for handling H-DL-Cysteine hydrochloride (H-DL-Cys.HCl), including detailed operational and disposal plans to foster a culture of safety and precision in your critical work.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.

Body PartRequired PPESpecifications and Standards
Eyes/Face Safety glasses with side shields, Face shieldUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Chemical-resistant gloves, Protective clothing (e.g., lab coat, overalls)Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3]
Respiratory Dust respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[2][3]

Procedural Guidance for Handling this compound

Adherence to a strict operational workflow is critical for the safe handling of this compound. The following step-by-step process, from preparation to disposal, is designed to mitigate risks and ensure the integrity of your research.

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.

  • Gather Materials: Before starting, ensure all necessary PPE is available and in good condition.

2. Handling and Use:

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, as well as inhalation of dust.

3. Storage:

  • Container: Keep the container tightly sealed when not in use.

  • Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.

Emergency Procedures and Disposal Plan

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Emergency Protocols:

IncidentImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air and keep them at rest in a comfortable position for breathing.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Use dry clean-up procedures and avoid generating dust. Collect the spilled material in a suitable container for disposal.

Disposal Plan:

This compound and its container must be disposed of as hazardous waste. Do not empty into drains. All disposal practices must be in accordance with local, regional, and national regulations. It is essential to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, providing a clear visual guide for laboratory personnel.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep_1 Verify Engineering Controls (Fume Hood, Eyewash) prep_2 Don Appropriate PPE prep_1->prep_2 handling_1 Weighing and Transfer (Minimize Dust) prep_2->handling_1 handling_2 Experimental Use handling_1->handling_2 emergency_spill Spill Response handling_1->emergency_spill post_1 Decontaminate Work Area handling_2->post_1 emergency_exposure Exposure Response handling_2->emergency_exposure post_2 Store this compound Properly post_1->post_2 post_3 Doff PPE post_2->post_3 disposal_1 Segregate Waste post_3->disposal_1 disposal_2 Label Hazardous Waste disposal_1->disposal_2 disposal_3 Dispose via EHS disposal_2->disposal_3

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.